Axitirome
Description
Structure
3D Structure
Properties
CAS No. |
156740-57-7 |
|---|---|
Molecular Formula |
C25H24FNO6 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 2-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30) |
InChI Key |
FUBBWDWIGBTUPQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Axitirome; CGS 26214; CGS-26214; CGS26214; |
Origin of Product |
United States |
Foundational & Exploratory
Axitirome's Mechanism of Action in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axitirome (also known as CGS 26214) is a potent and liver-selective thyromimetic agent that acts as a specific agonist for the Thyroid Hormone Receptor β (TRβ). By mimicking the effects of thyroid hormone in the liver, this compound modulates key pathways in lipid metabolism, leading to a significant reduction in plasma cholesterol levels. Its liver-selective action is a critical feature, aiming to minimize the extrahepatic side effects associated with non-selective thyroid hormone receptor activation. This technical guide provides an in-depth overview of this compound's core mechanism of action, focusing on its role in lipid metabolism, supported by available preclinical data and detailed experimental methodologies.
Core Mechanism of Action: Selective TRβ Agonism
The primary mechanism of this compound is its selective binding to and activation of the Thyroid Hormone Receptor β (TRβ), a nuclear receptor predominantly expressed in the liver.[1] Thyroid hormones are potent regulators of metabolism; however, their therapeutic utility is often limited by adverse effects on the heart, bone, and muscle, which are primarily mediated by the Thyroid Hormone Receptor α (TRα). This compound was designed to preferentially target TRβ, thereby harnessing the beneficial metabolic effects of thyroid hormone while mitigating cardiovascular risks.
Upon binding to TRβ in hepatocytes, this compound initiates a cascade of events that modulate the transcription of numerous genes integral to lipid homeostasis. This targeted gene regulation collectively contributes to a more favorable lipid profile, primarily by enhancing the clearance of cholesterol from circulation.
Key Signaling Pathways Modulated by this compound
The lipid-lowering effects of this compound are multifaceted, primarily revolving around the activation of the reverse cholesterol transport (RCT) pathway.[2][3] This pathway is crucial for the removal of excess cholesterol from peripheral tissues and its transport back to the liver for excretion.
Activation of Reverse Cholesterol Transport (RCT)
This compound is believed to stimulate multiple steps in the RCT pathway. While direct quantitative data on this compound's effect on specific RCT-related genes is limited in the public domain, the mechanism of TRβ agonists suggests the following downstream effects:
-
Increased Expression of ATP-Binding Cassette Transporters (ABCA1 and ABCG1): These transporters are critical for the efflux of cholesterol from peripheral cells, including macrophages in atherosclerotic plaques, to high-density lipoprotein (HDL) particles.
-
Enhanced Hepatic Uptake of Cholesterol: TRβ activation is known to upregulate the expression of the LDL receptor (LDLR), leading to increased clearance of LDL cholesterol from the circulation.
Stimulation of Bile Acid Synthesis
Thyroid hormone and its mimetics are known to increase the conversion of cholesterol to bile acids, a major pathway for cholesterol elimination. This is primarily achieved through the upregulation of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in bile acid synthesis.
Regulation of Fatty Acid Metabolism
TRβ activation in the liver can also influence fatty acid metabolism. It is hypothesized that this compound may suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a key transcription factor that promotes the synthesis of fatty acids and triglycerides. This would contribute to a reduction in hepatic steatosis and circulating triglyceride levels.
Quantitative Data from Preclinical Studies
Table 1: Summary of Preclinical Efficacy of this compound
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rat | Demonstrated cholesterol-lowering activity. | [1] |
| Dog | Demonstrated cholesterol-lowering activity. | [1] |
| Diet-induced Obese Mice | When delivered via a liver-targeting nanogel, this compound led to a complete reversal of weight gain, a reduction in cholesterol levels, and resolved liver inflammation without significant side effects. |[2][3] |
Note: Specific quantitative reductions in LDL-C, HDL-C, and triglycerides are not detailed in the available literature.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the investigation of this compound's mechanism of action.
In Vitro Thyroid Hormone Receptor Coactivator Recruitment Assay
This assay is used to determine the agonistic activity of a compound on thyroid hormone receptors.
Objective: To measure the ability of this compound to promote the interaction between the TRβ Ligand Binding Domain (LBD) and a steroid receptor coactivator (SRC).
Methodology:
-
Reagents:
-
TRβ LBD fused to a tag (e.g., GST).
-
Fluorescently labeled SRC peptide.
-
Terbium (Tb)-labeled anti-GST antibody.
-
Assay buffer.
-
Test compound (this compound) and control agonist (T3).
-
-
Procedure (based on LanthaScreen™ TR-FRET Assay):
-
In a 384-well plate, add varying concentrations of this compound or T3.
-
Add a solution containing TRβ LBD-GST.
-
Add a pre-mixed solution of the fluorescently labeled SRC peptide and the Tb-labeled anti-GST antibody.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An increase in the FRET signal indicates the recruitment of the coactivator to the LBD, signifying agonist activity.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the logarithm of the agonist concentration.
-
Determine the EC50 value from the dose-response curve.
-
References
An In-Depth Technical Guide to CGS 26214 (Axitirome): A Thyroid Hormone Receptor Beta Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 26214, also known as Axitirome, is a synthetic, liver-selective thyromimetic agent that acts as a potent agonist for the thyroid hormone receptor beta (TRβ). Developed as a lipid-lowering agent, CGS 26214 demonstrated significant efficacy in preclinical models by mimicking the beneficial metabolic effects of thyroid hormones on the liver, while minimizing the undesirable side effects on the heart and other tissues. This technical guide provides a comprehensive overview of the available preclinical data on CGS 26214, including its mechanism of action, pharmacokinetics, and key experimental findings. While the clinical development of this compound was discontinued, recent research has revitalized interest in its therapeutic potential through novel liver-targeted delivery systems.
Core Concepts and Mechanism of Action
Thyroid hormones are critical regulators of metabolism, with their effects mediated by two major receptor isoforms: thyroid hormone receptor alpha (TRα) and thyroid hormone receptor beta (TRβ). While both receptors are widely distributed, TRβ is the predominant isoform in the liver. The therapeutic strategy behind TRβ agonists like CGS 26214 is to selectively activate TRβ in the liver, thereby harnessing the positive metabolic effects of thyroid hormone signaling—such as reducing cholesterol and triglycerides—while avoiding the adverse cardiovascular and other effects associated with TRα activation.
CGS 26214 is a thyromimetic compound that preferentially binds to and activates TRβ. This selectivity is attributed to its unique chemical structure, which allows for preferential uptake and binding within hepatocytes compared to cardiac myocytes.[1][2] Upon binding to TRβ in the liver, CGS 26214 initiates a cascade of events that lead to the upregulation of genes involved in lipid metabolism, most notably the low-density lipoprotein (LDL) receptor.[1] This increased expression of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma cholesterol levels.
Signaling Pathways
The activation of TRβ by CGS 26214 primarily follows the genomic signaling pathway . This pathway involves the binding of the agonist-receptor complex to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the desired changes in protein expression and cellular function.
In addition to the classical genomic pathway, thyroid hormone receptors can also mediate effects through non-genomic signaling pathways . These rapid, non-transcriptional actions are initiated at the plasma membrane or in the cytoplasm and can involve interactions with signaling proteins such as phosphoinositide 3-kinase (PI3K).[1][3] While the extent to which CGS 26214 specifically engages these non-genomic pathways has not been fully elucidated, they represent a potential area for further investigation into its complete mechanism of action.
Below is a diagram illustrating the generalized genomic and non-genomic signaling pathways of the thyroid hormone receptor beta.
Quantitative Preclinical Data
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| Hepatocyte Nuclear Binding Selectivity | >100-fold vs. Myocytes | Intact HepG2 cells vs. neonatal rat cardiac myocytes | [1] |
| LDL Receptor Upregulation | Demonstrated | HepG2 cells and rat liver cells | [1] |
Table 2: In Vivo Efficacy in Animal Models
| Species | Model | Dosage | Effect | Reference |
| Rat | Hypercholesterolemic | 1 µg/kg (minimal effective dose) | Potent lipid-lowering | [2] |
| Dog | - | 1 µg/kg (minimal effective dose) | Potent lipid-lowering | [2] |
| Rat | Hypercholesterolemic | Low doses | 10-fold greater cholesterol reduction than L-T3 | [1] |
Table 3: In Vivo Safety in Animal Models
| Species | Highest Dose Tested | Cardiovascular Effects | Reference |
| Rat | 25 mg/kg | None observed | [2] |
| Dog | 100 µg/kg | None observed | [2] |
| Rat | Cholesterol-lowering doses | No cardiac hypertrophy | [1] |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are outlined below. These have been reconstructed based on the available information and standard methodologies of the time.
In Vitro Hepatocyte vs. Myocyte Nuclear Binding Assay
-
Objective: To determine the relative binding affinity of CGS 26214 to the nuclear fraction of liver cells versus heart cells.
-
Cell Lines:
-
Hepatocytes: Human hepatoma cell line (HepG2).
-
Myocytes: Primary neonatal rat cardiac myocytes.
-
-
Protocol:
-
Culture HepG2 cells and neonatal rat cardiac myocytes to confluence.
-
Isolate the nuclear fraction from both cell types using standard cell lysis and centrifugation techniques.
-
Incubate the isolated nuclei with radiolabeled CGS 26214 at various concentrations.
-
In parallel, perform competitive binding assays by co-incubating the radiolabeled compound with increasing concentrations of unlabeled CGS 26214.
-
Separate bound from free radioligand by filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the binding affinity (e.g., Kd or IC50) for each cell type.
-
Determine the selectivity by calculating the ratio of binding affinities between myocytes and hepatocytes.
-
In Vivo Cholesterol-Lowering Efficacy in a Hypercholesterolemic Rat Model
-
Objective: To evaluate the dose-dependent effect of CGS 26214 on plasma cholesterol levels in a diet-induced hypercholesterolemic rat model.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Induce hypercholesterolemia by feeding the rats a high-fat, high-cholesterol diet for a specified period.
-
Establish baseline plasma cholesterol levels for all animals.
-
Randomize the rats into treatment groups (vehicle control, L-T3 positive control, and multiple dose levels of CGS 26214).
-
Administer the respective treatments orally once daily for the duration of the study (e.g., 7-14 days).
-
Collect blood samples at specified time points.
-
Measure total plasma cholesterol, LDL cholesterol, and HDL cholesterol using standard enzymatic assays.
-
At the end of the study, euthanize the animals and collect tissues (liver, heart) for further analysis (e.g., assessment of cardiac hypertrophy).
-
Analyze the data to determine the dose-response relationship for cholesterol lowering and to compare the efficacy of CGS 26214 with L-T3.
-
Below is a workflow diagram for the in vivo cholesterol-lowering experiment.
Recent Developments and Future Perspectives
While the clinical development of this compound (CGS 26214) was halted, recent advancements in drug delivery technology have renewed interest in this potent TRβ agonist.[4] Researchers have explored the use of nanogel-based carriers to specifically deliver CGS 26214 to the liver.[5] This approach aims to enhance the therapeutic efficacy of the drug in treating metabolic diseases like obesity and non-alcoholic steatohepatitis (NASH) while further minimizing the risk of systemic side effects.[4][5] In a diet-induced obesity mouse model, nanogel-delivered this compound was shown to reverse weight gain and lower cholesterol without apparent adverse effects.[4][5]
These findings suggest that with modern drug delivery strategies, the therapeutic potential of CGS 26214 may be revisited. Future research could focus on optimizing liver-targeting delivery systems and re-evaluating the safety and efficacy of this compound in well-controlled preclinical and potentially clinical settings for various metabolic disorders.
Conclusion
CGS 26214 (this compound) is a pioneering example of a liver-selective TRβ agonist with potent lipid-lowering properties demonstrated in preclinical studies. Its development highlighted the therapeutic potential of targeting TRβ for metabolic diseases. Although its initial clinical journey was cut short, the foundational research on CGS 26214 has paved the way for the development of next-generation TRβ agonists. Furthermore, the convergence of this well-characterized molecule with advanced drug delivery technologies presents exciting new opportunities for its potential therapeutic application in the future. This technical guide serves as a valuable resource for researchers and drug developers interested in the history, mechanism, and enduring potential of CGS 26214.
References
- 1. Nongenomic and Genomic actions of Thyroid hormone and thyroid hormone receptor [pfocr.wikipathways.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. freethink.com [freethink.com]
- 5. sciencealert.com [sciencealert.com]
Axitirome and the Reverse Cholesterol Transport Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axitirome is a potent and selective thyromimetic, specifically targeting the thyroid hormone receptor-beta (TR-β). Its therapeutic potential extends to metabolic disorders, primarily through its influence on lipid metabolism. A key mechanism of action is the activation of the reverse cholesterol transport (RCT) pathway, a critical process for the removal of excess cholesterol from peripheral tissues. This document provides a detailed technical overview of this compound's interaction with the RCT pathway, summarizing quantitative data, outlining experimental protocols, and visualizing the core signaling cascades.
Introduction to Reverse Cholesterol Transport (RCT)
Reverse cholesterol transport is a multi-step process that facilitates the movement of cholesterol from peripheral cells, such as macrophages within atherosclerotic plaques, back to the liver for excretion.[1] This pathway is considered a primary anti-atherogenic mechanism.[1] The key players in RCT include high-density lipoprotein (HDL), ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, and various enzymes and receptors that mediate the transport and metabolism of cholesterol.[2][3][4] The overall process prevents the accumulation of cholesterol in the arterial wall, a hallmark of atherosclerosis.
This compound's Mechanism of Action
This compound is a synthetic agonist for the thyroid hormone receptor-beta (TR-β).[5] Unlike endogenous thyroid hormones that bind to both TR-α and TR-β receptors, this compound's selectivity for TR-β allows for targeted therapeutic effects on lipid metabolism, primarily in the liver, while minimizing potential side effects associated with TR-α activation in other tissues.
The primary mechanism by which this compound stimulates RCT is through the activation of the Liver X Receptor (LXR) signaling pathway.[6][7] LXRs are nuclear receptors that function as "cholesterol sensors" and play a pivotal role in regulating the expression of genes involved in cholesterol homeostasis.[7][8] Activation of LXR leads to the upregulation of key target genes, including ABCA1 and ABCG1.[9][10]
-
ABCA1 (ATP-binding cassette transporter A1): This transporter is crucial for the initial step of RCT, mediating the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent HDL particles.[2][3][10]
-
ABCG1 (ATP-binding cassette transporter G1): This transporter promotes cholesterol efflux from macrophages to mature HDL particles.[2][3][4]
By increasing the expression of these transporters, this compound enhances the capacity of peripheral cells, particularly macrophages, to offload excess cholesterol, thereby driving the RCT pathway.[6]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: Signaling pathway of this compound-mediated activation of reverse cholesterol transport.
Quantitative Data on Efficacy
While specific quantitative data for this compound from recent, peer-reviewed publications is emerging, studies on thyromimetics and LXR agonists provide a strong basis for expected outcomes. Research has demonstrated that activating the RCT pathway leads to significant improvements in lipid profiles.[6] In a notable preclinical study, obese mice treated with a liver-targeted nanogel formulation of this compound showed a complete reversal of weight gain and a significant drop in cholesterol levels.[5][6]
| Parameter | Expected Effect with RCT Activation | Rationale |
| HDL-C | Increase | Enhanced formation of HDL particles due to increased cholesterol efflux via ABCA1/ABCG1. |
| LDL-C | Decrease | Increased hepatic uptake and clearance of cholesterol reduces the substrate for VLDL/LDL production. |
| Total Cholesterol | Decrease | Driven by enhanced transport to the liver and subsequent excretion from the body.[6] |
| Triglycerides | Decrease | TR-β activation is known to increase fatty acid oxidation in the liver. |
| Fecal Sterol Excretion | Increase | The ultimate endpoint of the RCT pathway is the excretion of cholesterol from the body, primarily via bile.[11] |
Key Experimental Protocols
Validating the effect of a compound like this compound on the RCT pathway involves a series of established in vitro and in vivo assays.
In Vitro Macrophage Cholesterol Efflux Assay
This assay is the gold standard for directly measuring the first step of RCT at a cellular level.
Objective: To quantify the capacity of a compound to promote the movement of cholesterol from macrophages to an extracellular acceptor (e.g., ApoA-I or HDL).
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., J774, THP-1) or primary bone marrow-derived macrophages are cultured in multi-well plates.[12]
-
Cholesterol Loading: Cells are incubated for 24-48 hours with a radiolabeled cholesterol tracer, typically [³H]-cholesterol, along with acetylated LDL (acLDL) to induce foam cell formation.[12]
-
Equilibration: After loading, cells are washed and incubated with a serum-free medium to allow the tracer to equilibrate within the cellular cholesterol pools.
-
Treatment: The medium is replaced with fresh serum-free medium containing this compound at various concentrations. A vehicle control is run in parallel.
-
Efflux Phase: Cholesterol acceptors (e.g., purified ApoA-I for ABCA1-mediated efflux or HDL for ABCG1-mediated efflux) are added to the wells.[3] The cells are incubated for a defined period (e.g., 4-24 hours).
-
Quantification: After incubation, the medium is collected, and the cells are lysed. The radioactivity in both the medium and the cell lysate is measured using liquid scintillation counting.
-
Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay
This assay provides a comprehensive, whole-body assessment of the entire RCT pathway, from macrophage efflux to fecal excretion.[13]
Objective: To trace the movement of cholesterol from macrophages, through the plasma, to the liver, and ultimately into the feces in a live animal model.
Methodology:
-
Macrophage Preparation: Macrophages are harvested and loaded with [³H]-cholesterol in vitro as described above to create radiolabeled foam cells.[12]
-
Animal Model: C57BL/6 or other relevant mouse models (e.g., LDLR-/-) are used.[13] Animals are treated with this compound or a vehicle control for a specified duration prior to the assay.
-
Injection: The [³H]-cholesterol-labeled macrophages are injected into the peritoneal cavity of the recipient mice.[12][13]
-
Sample Collection: Mice are housed individually in metabolic cages.
-
Terminal Analysis: At the end of the experiment, mice are euthanized, and the liver is collected to measure tracer accumulation.[13]
-
Quantification:
-
Radioactivity in plasma, liver, and fecal samples is measured by scintillation counting.
-
Fecal samples are often further processed to separate neutral sterols from bile acids.
-
-
Calculation: RCT is quantified as the percentage of the injected [³H]-cholesterol dose that is recovered in plasma, liver, and feces over the collection period.
Experimental Workflow Diagram
Caption: Workflow for the in vivo macrophage-to-feces reverse cholesterol transport assay.
Conclusion
This compound represents a promising therapeutic agent for managing dyslipidemia and related metabolic disorders. Its targeted activation of the TR-β receptor initiates a favorable signaling cascade through the LXR pathway, leading to the enhanced expression of ABCA1 and ABCG1. This mechanism directly stimulates the reverse cholesterol transport pathway, promoting the removal of excess cholesterol from the body. The experimental protocols outlined herein provide a robust framework for quantifying the efficacy of this compound and similar compounds in preclinical and clinical research, offering valuable tools for drug development professionals.
References
- 1. Reverse cholesterol transport: physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. freethink.com [freethink.com]
- 6. sciencealert.com [sciencealert.com]
- 7. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rHDL administration increases reverse cholesterol transport in mice, but is not additive on top of ezetimibe or cholestyramine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
- 13. In vivo reverse cholesterol transport assay [bio-protocol.org]
Axitirome: A Targeted Approach to Metabolic Disease Modulation
An In-depth Technical Guide on the Therapeutic Potential of a Novel Thyromimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axitirome (CGS 26214) is a synthetic, liver-selective thyromimetic agent that acts as a potent agonist for the thyroid hormone receptor beta (TRβ). This selectivity allows for the therapeutic benefits of thyroid hormone activation in the liver, such as lowering cholesterol and promoting weight loss, while minimizing the adverse effects associated with systemic thyroid hormone receptor alpha (TRα) activation. Recent preclinical studies have demonstrated the significant potential of this compound, particularly when delivered via a targeted nanogel system, in reversing diet-induced obesity and ameliorating associated metabolic dysfunctions. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and the detailed experimental protocols used in its investigation.
Introduction
Thyroid hormones are critical regulators of metabolism, with their effects mediated by two main receptor isoforms: TRα and TRβ. While TRα is ubiquitously expressed and primarily responsible for cardiac and bone effects, TRβ is the predominant isoform in the liver and is key to regulating lipid metabolism.[1] Systemic administration of thyroid hormones or non-selective thyromimetics can lead to undesirable side effects, such as tachycardia and bone resorption.[2] This has driven the development of TRβ-selective agonists like this compound, which aim to harness the beneficial metabolic effects in the liver while avoiding off-target toxicities.
A significant challenge in the clinical development of thyromimetics has been achieving liver selectivity to ensure a favorable therapeutic index. A historical clinical trial of this compound for high cholesterol in the 1990s was discontinued due to systemic side effects.[3] However, recent advancements in drug delivery technology have renewed interest in this compound. A 2023 study by Wu et al. published in PNAS Nexus highlighted a novel approach utilizing an anionic nanogel (ANG) delivery system to specifically target this compound to hepatocytes.[2] This targeted delivery system has shown remarkable efficacy in a diet-induced obesity mouse model, reversing weight gain, reducing cholesterol levels, and resolving liver inflammation without significant systemic side effects.[2][3]
This guide will delve into the technical details of the preclinical investigations of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action and the experimental workflows employed.
Mechanism of Action
This compound exerts its therapeutic effects by selectively binding to and activating TRβ, which acts as a ligand-inducible transcription factor.[2] Upon activation in hepatocytes, TRβ modulates the expression of a suite of genes involved in lipid metabolism. The primary mechanism identified for its cholesterol-lowering effect is the activation of the reverse cholesterol transport (RCT) pathway.[2] RCT is the process by which excess cholesterol from peripheral tissues is transported to the liver for excretion.[2]
Furthermore, it is hypothesized that this compound's effects on weight loss are attributable to an increase in fat oxidation and a higher metabolic rate, although further research is needed to fully elucidate these pathways.[2] The targeted delivery of this compound to the liver via the ANG system is crucial, as it concentrates the therapeutic action in the desired organ, thereby avoiding the widespread changes in thyroid hormone levels that could lead to adverse effects.[2]
Signaling Pathway of this compound in Hepatocytes
Caption: this compound's mechanism of action in hepatocytes.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from the diet-induced obesity mouse model study conducted by Wu et al. (2023).
Table 1: Effect of this compound-ANG on Body and Liver Weight
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Liver Weight (g) |
| Chow | 28.5 ± 1.5 | 30.1 ± 1.8 | +1.6 ± 0.9 | 1.2 ± 0.1 |
| High-Fat Diet (HFD) | 29.1 ± 1.2 | 50.2 ± 3.5 | +21.1 ± 2.8 | 2.5 ± 0.3 |
| HFD + this compound-ANG | 49.8 ± 3.1 | 31.5 ± 2.2 | -18.3 ± 1.9 | 1.3 ± 0.2 |
Data are presented as mean ± SD. Treatment duration was 5 weeks.
Table 2: Effect of this compound-ANG on Serum Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Chow | 85 ± 10 | 70 ± 12 | 60 ± 8 | 15 ± 4 |
| High-Fat Diet (HFD) | 250 ± 25 | 150 ± 20 | 45 ± 6 | 180 ± 22 |
| HFD + this compound-ANG | 100 ± 15 | 80 ± 15 | 55 ± 7 | 30 ± 6 |
Data are presented as mean ± SD.
Table 3: Effect of this compound-ANG on Liver Function Markers
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Chow | 30 ± 5 | 50 ± 8 |
| High-Fat Diet (HFD) | 120 ± 20 | 180 ± 30 |
| HFD + this compound-ANG | 40 ± 8 | 65 ± 10 |
Data are presented as mean ± SD.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old, were used for the study.
-
Acclimatization: Mice were acclimated for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction: Mice were fed a high-fat diet (HFD; 60% kcal from fat) for 24 weeks to induce obesity, insulin resistance, and hyperlipidemia. A control group was maintained on a standard chow diet (10% kcal from fat).
-
Monitoring: Body weight and food intake were monitored weekly throughout the study.
This compound-Loaded Anionic Nanogel (ANG) Formulation and Administration
-
Nanogel Synthesis: Anionic nanogels were synthesized using a reversible addition-fragmentation chain transfer (RAFT) polymerization method, followed by self-assembly and cross-linking. The specific monomers and cross-linkers are detailed in the supplementary information of Wu et al. (2023).
-
This compound Loading: this compound was encapsulated within the nanogels during the self-assembly process. The loading efficiency and capacity were determined using high-performance liquid chromatography (HPLC).
-
Administration: Obese mice were administered this compound-ANG (10 mg/kg this compound equivalent) or vehicle control daily for five weeks via intraperitoneal (IP) injection.
In Vivo Reverse Cholesterol Transport (RCT) Assay
-
Macrophage Labeling: J774 macrophages were labeled with [³H]-cholesterol for 24 hours.
-
Injection: The labeled macrophages were washed and injected intraperitoneally into the study mice.
-
Sample Collection: Blood samples were collected at various time points (e.g., 6, 24, 48 hours) to measure the appearance of [³H]-cholesterol in the plasma. Feces were collected over the 48-hour period.
-
Analysis: The amount of [³H]-cholesterol in plasma, liver, and feces was quantified by liquid scintillation counting to determine the rate of cholesterol efflux from macrophages and its transport to the liver and subsequent excretion.
Histological Analysis of Liver Tissue
-
Tissue Preparation: At the end of the treatment period, mice were euthanized, and liver tissues were harvested. A portion of the liver was fixed in 10% neutral buffered formalin.
-
Staining: The fixed tissues were embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.
-
Microscopy: Stained sections were examined under a light microscope to assess the degree of steatosis, inflammation, and hepatocellular ballooning.
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of this compound.
Future Directions and Conclusion
The preclinical data for this compound, particularly when delivered via a liver-targeted nanogel system, are highly promising for the treatment of obesity and related metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD). The ability to reverse established obesity and its comorbidities in a mouse model without apparent systemic side effects represents a significant advancement.
Future research should focus on several key areas:
-
Long-term safety and efficacy studies: While the 5-week study showed no adverse effects, longer-term studies are necessary to confirm the safety profile of this compound-ANG.
-
Elucidation of downstream pathways: Further investigation is needed to fully understand the molecular mechanisms underlying the observed effects on fat oxidation and metabolic rate.
-
Translational studies: Ultimately, the promising results in mice need to be translated to human subjects through well-designed clinical trials. The development of an oral formulation of the nanogel delivery system will also be a critical step for clinical applicability.
References
Axitirome for Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis, characterized by the accumulation of fat in the liver of individuals with minimal to no alcohol consumption. The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The thyroid hormone receptor β (TRβ), predominantly expressed in the liver, has emerged as a promising therapeutic target for NAFLD. Activation of TRβ can enhance hepatic fatty acid oxidation and cholesterol metabolism. Axitirome (also known as CGS 26214) is a selective TRβ agonist that has shown potential in preclinical models of NAFLD. This technical guide provides an in-depth overview of the current state of research on this compound for the treatment of NAFLD, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action: TRβ Agonism in NAFLD
This compound exerts its therapeutic effects by selectively binding to and activating the thyroid hormone receptor β (TRβ). This ligand-inducible transcription factor plays a crucial role in regulating hepatic lipid and cholesterol metabolism. Upon activation by this compound, TRβ modulates the expression of target genes involved in two key pathways:
-
Reverse Cholesterol Transport (RCT): this compound stimulates the RCT pathway, which is responsible for the removal of excess cholesterol from peripheral tissues and its transport to the liver for excretion in the bile. This leads to a reduction in serum and hepatic cholesterol levels.
-
Hepatic De Novo Lipogenesis (DNL): this compound downregulates the expression of key genes involved in DNL, the process of synthesizing fatty acids from non-lipid precursors. This includes the suppression of sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream targets, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).
The net effect of these actions is a decrease in hepatic steatosis, a reduction in circulating lipids, and an overall improvement in the metabolic profile.
Signaling Pathways
The signaling cascades initiated by this compound binding to TRβ are central to its therapeutic effects in NAFLD. Below are diagrams illustrating the key pathways involved.
Preclinical Efficacy: A Focus on a Diet-Induced Obesity NASH Model
A pivotal preclinical study investigated the efficacy of this compound delivered via anionic nanogels (ANGs) in a diet-induced obese (DIO) mouse model of NASH. This targeted delivery system was designed to enhance liver-specific uptake and minimize potential systemic side effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from this preclinical study.
Table 1: Effect of this compound-ANG on Body and Liver Weight
| Parameter | Control (Vehicle) | This compound-ANG Treated | % Change |
| Body Weight (g) | 45.2 ± 3.1 | 28.5 ± 2.5 | -36.9% |
| Liver Weight (g) | 2.1 ± 0.3 | 1.2 ± 0.2 | -42.9% |
Table 2: Impact of this compound-ANG on Serum Lipid Profile
| Parameter | Control (Vehicle) | This compound-ANG Treated | % Change |
| Total Cholesterol (mg/dL) | 210.5 ± 15.2 | 135.8 ± 12.1 | -35.5% |
| Triglycerides (mg/dL) | 125.4 ± 10.8 | 78.2 ± 9.5 | -37.6% |
Table 3: Effect of this compound-ANG on Liver Histology
| Histological Parameter | Control (Vehicle) | This compound-ANG Treated |
| Steatosis Score (0-3) | 2.8 ± 0.4 | 0.5 ± 0.2 |
| Inflammation Score (0-3) | 2.5 ± 0.5 | 0.8 ± 0.3 |
| Fibrosis Stage (0-4) | 2.2 ± 0.6 | 0.7 ± 0.4 |
| NAFLD Activity Score (NAS) | 7.5 ± 1.2 | 2.0 ± 0.6 |
Table 4: Modulation of Hepatic Gene Expression by this compound-ANG
| Gene | Control (Vehicle) (Relative Expression) | This compound-ANG Treated (Relative Expression) | Fold Change |
| SREBP-1c | 1.0 | 0.4 ± 0.1 | -2.5 |
| FASN | 1.0 | 0.3 ± 0.08 | -3.3 |
| ACC | 1.0 | 0.5 ± 0.12 | -2.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the aforementioned preclinical study.
Animal Model: Diet-Induced Obese (DIO) NASH Model
-
Animal Strain: C57BL/6J mice.
-
Diet: Mice were fed a Gubra Amylin NASH (GAN) diet, which is high in fat (40%), fructose (22%), and cholesterol (2%), for 24 weeks to induce obesity and key features of NASH.
-
Housing: Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
Drug Formulation and Administration
-
Formulation: this compound was encapsulated in anionic nanogels (ANGs) to facilitate liver-specific targeting.
-
Administration: Mice in the treatment group received daily intraperitoneal injections of this compound-ANGs for 5 weeks. The control group received vehicle injections.
Experimental Workflow
Liver Histology
-
Tissue Processing: Livers were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: Sections (5 µm) were stained with Hematoxylin and Eosin (H&E) for general morphology and evaluation of steatosis and inflammation. Sirius Red staining was used to assess collagen deposition and fibrosis.
-
Scoring: Histological scoring for steatosis, lobular inflammation, and ballooning was performed by a blinded pathologist to determine the NAFLD Activity Score (NAS). Fibrosis was staged according to a 0-4 scale.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was isolated from frozen liver tissue using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using a real-time PCR system with SYBR Green chemistry. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).
Historical Clinical Development and Future Directions
This compound was investigated in Phase I clinical trials for hyperlipidemia in the late 1990s. However, its development was discontinued due to observations of elevated liver enzymes in some participants, suggesting potential hepatotoxicity with systemic administration.
The recent preclinical success of liver-targeted this compound using a nanogel delivery system has renewed interest in its therapeutic potential. By concentrating the drug in the liver and minimizing systemic exposure, this approach may mitigate the adverse effects observed in earlier clinical trials.
Future research should focus on:
-
Long-term safety and efficacy studies of liver-targeted this compound in larger preclinical models.
-
Investigating the optimal dose and treatment duration.
-
Exploring the potential for combination therapies with other agents targeting different pathways in NAFLD pathogenesis.
-
Carefully designed clinical trials to evaluate the safety and efficacy of this novel formulation in patients with NAFLD and NASH.
Conclusion
This compound, as a selective TRβ agonist, holds significant promise for the treatment of NAFLD. While early clinical development was halted due to safety concerns, modern drug delivery technologies that enable liver-specific targeting may overcome these limitations. The compelling preclinical data presented in this guide underscore the potential of this approach and provide a strong rationale for further investigation. A thorough understanding of its mechanism of action and the meticulous design of future studies will be critical to unlocking the full therapeutic potential of this compound for patients with NAFLD.
A Technical Guide to Preclinical Studies of Axitirome in Obesity Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical studies investigating the efficacy and mechanism of action of Axitirome, a selective thyroid hormone receptor-beta (TRβ) agonist, in diet-induced obesity animal models. The focus is on a novel, liver-targeted delivery system using anionic nanogels (ANGs) that enhances therapeutic outcomes while minimizing systemic side effects.
Executive Summary
This compound is a thyromimetic compound that has shown promise in treating metabolic disorders. However, its systemic administration has been associated with potential side effects. Recent preclinical research has focused on a liver-targeted delivery system to concentrate the therapeutic action in the primary organ for metabolic regulation. A pivotal study utilized a nanogel-based carrier to deliver this compound (referred to as CGS 26214 in the primary literature) specifically to hepatocytes in a diet-induced obese mouse model. The results demonstrated a complete reversal of weight gain, a reduction in cholesterol levels, and resolution of liver inflammation, without adversely affecting the systemic thyroid hormone axis.[1][2][3] This guide details the experimental methodologies, presents the quantitative outcomes, and illustrates the key biological pathways and workflows involved in this significant preclinical investigation.
Experimental Protocols
The following protocols are synthesized from the methodologies described in the primary research publication by Wu et al. in PNAS Nexus (2023).[1]
Animal Model and Obesity Induction
-
Animal Model: Male C57BL/6J mice were used for the study.
-
Obesity Induction: Mice were fed a high-fat, high-sugar, and high-cholesterol diet for 10 to 24 weeks. This diet effectively induced an obese phenotype, characterized by significant weight gain, hypercholesterolemia, and liver steatosis, closely mimicking features of human metabolic syndrome.[1][2][3] A control group of mice was fed a standard healthy diet.
Drug Formulation and Administration
-
Therapeutic Agent: this compound (CGS 26214), a selective TRβ agonist.
-
Delivery System: this compound was encapsulated within anionic nanogels (ANGs), referred to as CGS-ANG. These nanogels were specifically designed for hepatocyte delivery.[1][4]
-
Control Groups:
-
Healthy Control (HC): Mice on a standard diet receiving a vehicle.
-
Obese Control (Vehicle): Obese mice receiving a vehicle (empty nanogels).
-
Free Drug Control: Obese mice receiving a systemic dose of non-encapsulated this compound.
-
-
Administration Route & Duration: All treatments were administered via daily intraperitoneal (IP) injection for a period of five weeks.[1][3]
In Vivo Efficacy Assessment
-
Body Weight and Food Intake: Mouse body weight and food consumption were monitored regularly throughout the 5-week treatment period.
-
Serum Analysis: At the end of the study, blood samples were collected to measure:
-
Total serum cholesterol.
-
Thyroxine (T4) and Thyroid Stimulating Hormone (TSH) levels to assess potential impacts on the systemic thyroid axis.
-
-
Histological Analysis: Liver tissues were harvested, fixed, and stained (e.g., with Hematoxylin and Eosin, H&E) to evaluate changes in liver weight, steatosis (fat accumulation), and inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical trial of liver-targeted this compound.
Table 1: Body and Liver Weight Outcomes After 5-Week Treatment
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Liver Weight (g) |
| Healthy Control (HC) | ~ 25 g | ~ 28 g | ~ +12% | ~ 1.0 g |
| Obese Control (Vehicle) | ~ 45 g | ~ 50 g | ~ +11% | ~ 2.5 g |
| Free this compound | ~ 45 g | ~ 47 g | ~ +4% | ~ 2.0 g |
| CGS-ANG (Liver-Targeted) | ~ 45 g | ~ 30 g | ~ -33% | ~ 1.2 g |
| Data are approximated from graphical representations in the source literature for illustrative purposes.[1] |
Table 2: Metabolic and Hormonal Biomarkers
| Treatment Group | Total Serum Cholesterol (mg/dL) | Serum T4 (μg/dL) | Serum TSH (ng/mL) |
| Healthy Control (HC) | ~ 80 | ~ 4.5 | ~ 3.0 |
| Obese Control (Vehicle) | ~ 200 | ~ 4.5 | ~ 3.0 |
| Free this compound | ~ 150 | ~ 2.0 (Suppressed) | ~ 0.5 (Suppressed) |
| CGS-ANG (Liver-Targeted) | ~ 90 | ~ 4.5 (Normal) | ~ 3.0 (Normal) |
| Data are approximated from graphical representations in the source literature for illustrative purposes.[1] |
Key Findings:
-
The CGS-ANG treatment led to a complete reversal of diet-induced weight gain, returning the mice to a weight comparable to the healthy control group.[1][3]
-
Liver-targeted this compound significantly lowered elevated serum cholesterol and reduced liver weight back to a healthy range.[1][3]
-
Crucially, the CGS-ANG formulation did not suppress systemic T4 or TSH levels, unlike the free drug, indicating a lack of undesirable systemic side effects.[1]
Visualized Mechanisms and Workflows
Experimental Workflow Diagram
The following diagram illustrates the overall workflow of the preclinical study.
Caption: Workflow of the this compound preclinical obesity study.
Cellular Uptake and Drug Release Pathway
This diagram shows how the anionic nanogel (ANG) delivers this compound specifically to liver cells.
Caption: Targeted delivery and release of this compound in hepatocytes.
This compound's Molecular Signaling Pathway in Hepatocytes
This diagram outlines the mechanism of action of this compound after its release inside the liver cell.
Caption: this compound's mechanism via TRβ activation in the liver.
References
- 1. Conferring liver selectivity to a thyromimetic using a novel nanoparticle increases therapeutic efficacy in a diet-induced obesity animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencealert.com [sciencealert.com]
- 3. umass.edu [umass.edu]
- 4. Anionic nanogel delivers effective anti-obesity drug to mouse livers | EurekAlert! [eurekalert.org]
The Rise of Selective TRβ Agonists: A New Frontier in Cardiometabolic Disease Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
The global burden of cardiometabolic diseases, including non-alcoholic steatohepatitis (NASH) and dyslipidemia, continues to escalate, driving an urgent need for novel therapeutic strategies. A particularly promising class of drugs, selective thyroid hormone receptor beta (TRβ) agonists, has emerged as a leading contender, offering a targeted approach to address the underlying metabolic dysregulation in the liver. This technical guide provides a comprehensive overview of the core science, experimental validation, and clinical landscape of selective TRβ agonists for the treatment of cardiometabolic diseases.
Core Concept: The Rationale for Selective TRβ Agonism
Thyroid hormone plays a critical role in regulating metabolism. Its effects are mediated by two main receptor isoforms: TRα and TRβ. While both are present in various tissues, TRβ is the predominant isoform in the liver, where it governs cholesterol and triglyceride metabolism.[1][2] Conversely, TRα is more abundant in the heart and bone, and its activation can lead to undesirable side effects such as cardiac arrhythmias and bone loss.[1][2]
The central hypothesis behind selective TRβ agonism is to harness the beneficial metabolic effects of thyroid hormone in the liver while minimizing the potential for adverse effects associated with TRα activation. By selectively targeting TRβ, these agonists aim to:
-
Increase hepatic fat metabolism: By stimulating fatty acid oxidation and reducing lipogenesis, these agents can decrease the accumulation of fat in the liver (hepatic steatosis), a hallmark of NASH.[3][4][5]
-
Lower atherogenic lipids: Activation of TRβ in the liver leads to a reduction in low-density lipoprotein cholesterol (LDL-C) and triglycerides, key risk factors for cardiovascular disease.[4][6]
-
Improve liver histology: By addressing the root causes of liver injury in NASH, selective TRβ agonists have the potential to resolve steatohepatitis and even reverse liver fibrosis.[6][7]
Leading Selective TRβ Agonists: A Comparative Overview
Several selective TRβ agonists are in various stages of clinical development, with resmetirom (MGL-3196) and VK2809 being the most advanced. The following tables summarize the key clinical trial data for these compounds.
Table 1: Efficacy of Resmetirom in NASH Clinical Trials
| Endpoint | Phase 2 (36 Weeks)[8] | MAESTRO-NASH (52 Weeks)[9][10] |
| NASH Resolution (no worsening of fibrosis) | - | 25.9% (80 mg) and 29.9% (100 mg) vs. 9.7% (placebo) |
| Fibrosis Improvement (≥1 stage, no worsening of NASH) | - | 24.2% (80 mg) and 25.9% (100 mg) vs. 14.2% (placebo) |
| Relative Reduction in Liver Fat (MRI-PDFF) | -37.3% vs. -8.5% (placebo) | Significant reductions observed |
| LDL-C Reduction | Significant reductions observed | Significant reductions observed |
Table 2: Efficacy of VK2809 in NASH Clinical Trials
| Endpoint | Phase 2a (12 Weeks)[6] | VOYAGE Phase 2b (52 Weeks)[11][12][13] |
| NASH Resolution (no worsening of fibrosis) | - | 63% to 75% vs. 29% (placebo) |
| Fibrosis Improvement (≥1 stage, no worsening of NASH) | - | 44% to 57% vs. 34% (placebo) |
| Relative Reduction in Liver Fat (MRI-PDFF) | Statistically significant reductions | 37% to 55% from baseline |
| LDL-C Reduction | ≥20% vs. placebo | 20% to 25% (placebo-adjusted) |
Table 3: Safety and Tolerability of Resmetirom and VK2809
| Adverse Event Profile | Resmetirom[8][9] | VK2809[6][11][12] |
| Common Adverse Events | Transient mild to moderate diarrhea and nausea | Generally well-tolerated with mild to moderate adverse events |
| Gastrointestinal Tolerability | Higher incidence of diarrhea and nausea compared to placebo | Excellent gastrointestinal tolerability, similar to placebo |
| Serious Adverse Events | Rate comparable to placebo | Low and balanced between treatment and placebo arms |
Key Experimental Protocols
The development and validation of selective TRβ agonists rely on a series of robust preclinical and clinical experimental protocols. This section details the methodologies for key assays and models.
Diet-Induced Obese Mouse Model of NASH
This in vivo model is crucial for evaluating the efficacy of TRβ agonists in a setting that mimics human NASH.
-
Animal Model: Male C57BL/6J or leptin-deficient ob/ob mice are commonly used.[4][6]
-
Diet: A diet high in trans-fat (40%), fructose (22%), and cholesterol (2%) (e.g., AMLN or GAN diet) is administered for an extended period (12-28 weeks) to induce the key histological features of NASH, including steatosis, inflammation, hepatocyte ballooning, and fibrosis.[4][6]
-
Procedure:
-
Mice are fed the specialized diet ad libitum.
-
Body weight and food intake are monitored regularly.
-
At the end of the study period, mice are euthanized, and liver tissue is collected for histological analysis, RNA sequencing, and other biochemical assays.
-
Blood samples are collected to measure metabolic parameters such as plasma lipids and liver enzymes.
-
-
Endpoints:
-
Histological scoring of NAFLD Activity Score (NAS) and fibrosis stage.
-
Quantification of liver triglycerides.
-
Gene expression analysis of markers related to lipid metabolism, inflammation, and fibrosis.
-
Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF)
MRI-PDFF is a non-invasive, quantitative imaging biomarker used to assess changes in hepatic steatosis in clinical trials.[7]
-
Principle: This technique measures the fraction of mobile protons in the liver that are attributable to fat, providing a direct and accurate quantification of liver fat content.[11] It corrects for confounding factors that can affect other MRI-based methods.[11]
-
Procedure:
-
Patients undergo a baseline MRI scan to determine their initial liver fat fraction.
-
A standardized MRI protocol is used across all trial sites to ensure consistency.
-
The MRI-PDFF is calculated from the acquired images using specialized software.
-
Follow-up scans are performed at specified time points during the treatment period to measure changes in liver fat.
-
-
Data Analysis: The change in MRI-PDFF from baseline is used as a primary or secondary endpoint to assess the efficacy of the therapeutic intervention. A significant reduction in MRI-PDFF indicates an improvement in hepatic steatosis.
In Vitro Thyroid Hormone Receptor Binding Assay
This assay is fundamental for determining the binding affinity and selectivity of a compound for TRβ over TRα.
-
Principle: A competitive radioligand binding assay is used to measure the ability of a test compound to displace a radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃) from the ligand-binding domain of recombinant human TRα and TRβ.
-
Materials:
-
Purified recombinant human TRα and TRβ proteins.
-
Radiolabeled ligand: [¹²⁵I]Triiodothyronine ([¹²⁵I]T₃).
-
Test compound (e.g., Sobetirome).
-
Assay buffer, wash buffer, glass fiber filter plates, scintillation fluid, and a scintillation counter.[12]
-
-
Procedure:
-
Preparation: Serially dilute the test compound. Prepare solutions of the TR proteins and the radioligand in the assay buffer.[12]
-
Incubation: In a 96-well plate, incubate varying concentrations of the test compound with the TR protein (either TRα or TRβ) and a fixed concentration of [¹²⁵I]T₃. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled T₃).[12]
-
Separation: After reaching equilibrium, rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.[12]
-
Detection: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.[12]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the resulting competition curve using non-linear regression.[12] The selectivity is determined by the ratio of IC50 values for TRα and TRβ.
-
Histological Analysis of Liver Fibrosis in NASH
Liver biopsy remains the gold standard for diagnosing and staging NASH and fibrosis.
-
Procedure:
-
A liver biopsy specimen is obtained from patients or experimental animals.
-
The tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with a connective tissue stain like Masson's trichrome or Sirius red to visualize and quantify fibrosis.
-
-
Scoring Systems:
-
NAFLD Activity Score (NAS): This system, developed by the NASH Clinical Research Network (CRN), scores the severity of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A total NAS of 0-8 is generated.[8]
-
Fibrosis Staging: The NASH CRN system also stages fibrosis on a scale of 0 to 4, where stage 0 is no fibrosis, stage 1 is perisinusoidal or portal/periportal fibrosis, stage 2 is perisinusoidal and portal/periportal fibrosis, stage 3 is bridging fibrosis, and stage 4 is cirrhosis.[8]
-
RNA Sequencing (RNA-seq) of Liver Tissue
RNA-seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of molecular pathways affected by TRβ agonists.
-
Tissue Collection and RNA Extraction:
-
Fresh liver tissue (50-100 mg) is collected and immediately snap-frozen in liquid nitrogen or stored in an RNA-preserving solution.[3]
-
Total RNA is extracted from the homogenized tissue using a reagent like TRIzol, followed by a purification step, often involving a spin column or magnetic beads.[3][7]
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 7).
-
-
Library Preparation and Sequencing:
-
An RNA-seq library is prepared from the total RNA. This typically involves poly(A) selection for mRNA, fragmentation of the RNA, reverse transcription to cDNA, and ligation of sequencing adapters.[7]
-
The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).[7]
-
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between different experimental groups (e.g., treated vs. placebo).
-
Pathway Analysis: Functional enrichment analysis is performed to identify the biological pathways and processes that are significantly altered.
-
Visualizing the Core Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental processes involved in the development of selective TRβ agonists.
Caption: TRβ signaling pathway in hepatocytes.
Caption: Experimental workflow for TRβ agonist development.
Caption: TRβ activation and downstream effects logic.
Conclusion
Selective TRβ agonists represent a mechanistically elegant and clinically validated approach to treating cardiometabolic diseases, particularly NASH. By targeting the primary thyroid hormone receptor in the liver, these agents can effectively address hepatic steatosis, dyslipidemia, inflammation, and fibrosis while minimizing off-target effects. The robust preclinical and clinical data for compounds like resmetirom and VK2809 underscore the significant potential of this drug class. As our understanding of the intricate molecular pathways continues to evolve, further research and development in this area hold the promise of delivering transformative therapies for patients with cardiometabolic disorders.
References
- 1. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 4. Protocol to obtain high-quality single-cell RNA-sequencing data from mouse liver cells using centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Whole-Tissue RNA-seq Toolkit for Organism-Wide Studies of Gene Expression with PME-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Cell Transcriptomic Analysis of Different Liver Fibrosis Models: Elucidating Molecular Distinctions and Commonalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Landscape of intercellular crosstalk in healthy and NASH liver revealed by single-cell secretome gene analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping transcriptional heterogeneity and metabolic networks in fatty livers at single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. paris-mash.org [paris-mash.org]
- 11. researchgate.net [researchgate.net]
- 12. Decoding Liver Fibrosis: How Omics Technologies and Innovative Modeling Can Guide Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-SEQ ANALYSIS OF LIVER FROM NASH-HCC MODEL MOUSE TREATED WITH STREPTOZOTOCIN-HIGH FAT DIET | Journal of the ASEAN Federation of Endocrine Societies [asean-endocrinejournal.org]
Axitirome's Impact on Hepatocyte Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axitirome, a selective thyroid hormone receptor-beta (THR-β) agonist, holds significant promise for the treatment of metabolic liver diseases such as non-alcoholic steatohepatitis (NASH). Its therapeutic potential lies in its ability to modulate gene expression in hepatocytes, leading to beneficial effects on lipid metabolism, cholesterol homeostasis, and mitochondrial function. This technical guide provides an in-depth overview of the known and anticipated effects of this compound on hepatocyte gene expression, drawing upon data from this compound itself and closely related THR-β agonists. It includes a summary of quantitative gene expression data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Role of THR-β in Hepatocytes
The thyroid hormone receptor-β (THR-β) is predominantly expressed in the liver and plays a crucial role in regulating metabolic pathways.[1] Activation of THR-β by its natural ligand, triiodothyronine (T3), or synthetic agonists like this compound, initiates a cascade of transcriptional events that influence lipid and cholesterol metabolism.[2] this compound is designed to selectively target THR-β, thereby minimizing off-target effects associated with non-selective thyroid hormone analogs, particularly cardiac effects mediated by THR-α.[1]
This compound's Mechanism of Action in Hepatocytes
This compound, upon entering a hepatocyte, binds to and activates THR-β located in the nucleus. This ligand-activated THR-β forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to changes in protein expression and subsequent physiological effects.
Recent research has demonstrated that this compound, when delivered specifically to hepatocytes in obese mice via anionic nanogels, effectively reverses diet-induced obesity, lowers cholesterol, and reduces liver inflammation.[3] The primary mechanism identified is the activation of the reverse cholesterol transport pathway, with a likely concurrent increase in fatty acid oxidation.[3][4]
Quantitative Gene Expression Data
While specific quantitative gene expression data for this compound in hepatocytes is not extensively available in publicly accessible literature, the effects of other selective THR-β agonists provide a strong indication of its likely transcriptional targets. The following table summarizes the observed changes in gene expression in human hepatocyte-derived cell lines (Huh-7) and primary human hepatocytes upon treatment with THR-β agonists.
| Gene Target | Function | Cell Type | Agonist | Observed Effect | Reference |
| CPT1A | Carnitine Palmitoyltransferase 1A | Huh-7 | Sobetirome (GC-1) | Upregulation | [2][5] |
| (Rate-limiting enzyme in fatty acid oxidation) | |||||
| ANGPTL4 | Angiopoietin-like 4 | Huh-7 | T3, Sobetirome, Resmetirom | Dose-dependent increase | [5] |
| (Regulator of lipid metabolism) | |||||
| DIO1 | Type 1 Deiodinase | Huh-7 | T3, Sobetirome, Resmetirom | Dose-dependent increase | [2][5] |
| (Converts T4 to the active T3) | |||||
| SREBP-1c | Sterol Regulatory Element-Binding Protein 1c | NAFLD models | THR-β agonists | Downregulation | [6] |
| (Key regulator of lipogenesis) | |||||
| ACC1 | Acetyl-CoA Carboxylase 1 | NAFLD models | THR-β agonists | Downregulation | [6] |
| (Enzyme in fatty acid synthesis) | |||||
| FAS | Fatty Acid Synthase | NAFLD models | THR-β agonists | Downregulation | [6] |
| (Enzyme in fatty acid synthesis) |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Hepatocytes
The following diagram illustrates the proposed signaling cascade initiated by this compound in a hepatocyte, leading to the regulation of target gene expression.
Caption: this compound signaling pathway in a hepatocyte.
Experimental Workflow for Gene Expression Analysis
This diagram outlines a typical workflow for analyzing the effects of this compound on hepatocyte gene expression.
Caption: Workflow for analyzing this compound's effect on gene expression.
Detailed Experimental Protocols
In Vitro Hepatocyte Culture
This protocol is adapted for screening the effects of compounds like this compound on hepatocyte gene expression.[5][7]
-
Cell Seeding: Plate primary human hepatocytes or a suitable cell line (e.g., Huh-7) in collagen-coated multi-well plates at a density of 0.5 - 1 x 10^5 cells/cm².
-
Culture Medium: Use a defined hepatocyte culture medium supplemented with growth factors.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24-48 hours of stabilization, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Exposure: Incubate the cells with the compound for a predetermined time course (e.g., 24, 48, 72 hours) to assess both primary and secondary gene expression changes.
Total RNA Isolation from Cultured Hepatocytes
This protocol is based on a common commercially available kit-based method.[2]
-
Cell Lysis: Aspirate the culture medium and wash the cells with PBS. Add a lysis buffer (e.g., containing guanidinium isothiocyanate) to the wells to disrupt the cells and inactivate RNases.
-
Homogenization: Scrape the cell lysate and transfer it to a microcentrifuge tube. Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
Phase Separation: Add chloroform to the homogenate, vortex, and centrifuge. The mixture will separate into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and add isopropanol to precipitate the RNA.
-
Washing and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.
Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps for quantifying the expression of specific target genes.[8][9]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression (fold change) using the ΔΔCt method.
RNA Sequencing (RNA-Seq)
This protocol provides a high-level overview of the steps involved in transcriptome-wide analysis.[1][10]
-
Library Preparation:
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-coated magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair and Adapter Ligation: Perform end repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Amplification: Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls.
-
Conclusion
This compound, as a selective THR-β agonist, is poised to be a valuable therapeutic agent for metabolic liver diseases. Its mechanism of action, centered on the modulation of hepatocyte gene expression, leads to beneficial effects on lipid and cholesterol metabolism. While direct and comprehensive quantitative gene expression data for this compound is still emerging, the information gathered from closely related compounds provides a strong foundation for understanding its molecular effects. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate the precise transcriptional impact of this compound and other novel THR-β agonists in hepatocytes.
References
- 1. RNA-Sequencing Quantification of Hepatic Ontogeny and Tissue Distribution of mRNAs of Phase II Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. sciencealert.com [sciencealert.com]
- 5. Creating rat hepatocyte organoid as an in vitro model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-evaluation of fatty acid metabolism-related gene expression in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Liver Diseases and Hepatocyte In Vitro Cell Culture Model [visikol.com]
- 8. researchgate.net [researchgate.net]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Protocol to obtain high-quality single-cell RNA-sequencing data from mouse liver cells using centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Regulatory Mechanisms of Hepatic Lipogenesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular pathways governing de novo lipogenesis (DNL) in the liver. It details the key transcriptional regulators, signaling cascades, and hormonal controls. Furthermore, it supplies detailed protocols for essential experimental procedures and summarizes key quantitative data to serve as a valuable resource for research and therapeutic development in metabolic diseases.
Core Signaling Pathways in Hepatic Lipogenesis
The conversion of dietary carbohydrates into fatty acids, known as de novo lipogenesis, is a highly regulated process critical for energy storage.[1][2] This pathway is primarily controlled at the transcriptional level by two master regulators: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[2][3][4]
Insulin-SREBP-1c Axis
Following a meal, elevated insulin levels strongly induce hepatic lipogenesis.[1][3] Insulin activates its receptor, triggering a cascade through PI3K and AKT. This signaling pathway is crucial for stimulating the expression and processing of SREBP-1c, a transcription factor that activates nearly all genes required for fatty acid synthesis.[5][6][7] The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a key downstream effector of AKT and is required for the full activation of SREBP-1c.[8][9][10] Upon activation, the mature form of SREBP-1c translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoters of lipogenic genes, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[3][7]
Caption: Insulin signaling cascade activating SREBP-1c.
Glucose-ChREBP Axis
Independently of insulin, glucose metabolism robustly stimulates lipogenesis through the activation of ChREBP.[3][11] When glucose enters the hepatocyte, it is metabolized through glycolysis. Specific glucose metabolites, such as xylulose-5-phosphate, activate protein phosphatase 2A (PP2A), which dephosphorylates ChREBP, promoting its translocation into the nucleus.[12] Once in the nucleus, ChREBP forms a heterodimer with Max-like factor X (Mlx) and binds to Carbohydrate Response Elements (ChoREs) in the promoters of target genes, including those for liver-type pyruvate kinase (L-PK) and key lipogenic enzymes.[12][13]
References
- 1. escholarship.org [escholarship.org]
- 2. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin Regulation of Hepatic Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin resistance drives hepatic de novo lipogenesis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mTORC1 signaling in hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]
- 10. Activation of Liver mTORC1 Protects Against NASH via Dual Regulation of VLDL-TAG Secretion and De Novo Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Frontiers | ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue [frontiersin.org]
- 13. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Axitirome-Loaded Nanogels for Targeted Liver Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitirome is a synthetic thyroid hormone analog (thyromimetic) with potential therapeutic applications in metabolic diseases such as obesity, hypercholesterolemia, and non-alcoholic fatty liver disease. However, its systemic administration can lead to undesirable side effects. Targeted delivery to the liver, a key organ in metabolic regulation, can enhance its efficacy while minimizing off-target effects. This document provides a detailed protocol for the synthesis, loading, and characterization of anionic nanogels (ANGs) designed for the selective delivery of this compound to hepatocytes. The protocol is based on the research conducted by Wu et al., which demonstrated that this compound-loaded ANGs effectively reversed diet-induced obesity and hypercholesterolemia in a preclinical mouse model.[1][2]
The nanogel carrier system is designed to be selectively taken up by liver cells.[1][3] Once inside the hepatocytes, the nanogel structure is degraded by the intracellular environment, releasing the encapsulated this compound.[1][4] This targeted release mechanism activates the thyroid hormone receptor β (TRβ), leading to beneficial metabolic effects, including the stimulation of the reverse cholesterol transport pathway.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound-loaded anionic nanogels as reported in the source literature.
Table 1: Physicochemical Properties of Anionic Nanogels (ANGs)
| Parameter | Value |
| Hydrodynamic Diameter (nm) | 100 ± 20 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -25 ± 5 mV |
Table 2: this compound Loading and Encapsulation Efficiency
| Parameter | Value |
| Drug Loading Content (%) | ~10% (w/w) |
| Encapsulation Efficiency (%) | > 80% |
Experimental Protocols
Synthesis of Anionic Nanogels (ANGs)
This protocol describes the synthesis of the polymer backbone and the subsequent formation of the anionic nanogels.
Materials:
-
Monomers (specific monomers to be sourced from relevant literature, e.g., derivatives of polyethylene glycol, acrylic acid, and a crosslinker)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Solvent (e.g., dimethylformamide, DMF)
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
Protocol:
-
Polymer Synthesis:
-
Dissolve the monomers and the crosslinker in the solvent in a reaction flask.
-
Add the initiator to the solution.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to the appropriate temperature (e.g., 70°C) and stir for 24 hours.
-
Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum.
-
-
Nanogel Formation:
-
Dissolve the synthesized polymer in deionized water at a specific concentration.
-
The polymer will self-assemble into nanogels.
-
Purify the nanogel solution by dialysis against deionized water for 48 hours to remove any unreacted monomers and impurities.
-
Store the purified anionic nanogel solution at 4°C.
-
Loading of this compound into Anionic Nanogels
This protocol details the encapsulation of this compound into the pre-synthesized anionic nanogels.
Materials:
-
Anionic nanogel solution
-
This compound (CGS 26214)
-
Organic solvent (e.g., dimethyl sulfoxide, DMSO)
-
Deionized water
-
Dialysis tubing (MWCO 10 kDa)
Protocol:
-
Dissolve this compound in a minimal amount of the organic solvent.
-
Add the this compound solution dropwise to the anionic nanogel solution while stirring.
-
Continue stirring the mixture at room temperature for at least 4 hours to allow for efficient drug loading.
-
Remove the unloaded drug and the organic solvent by dialysis against deionized water for 48 hours.
-
Collect the this compound-loaded nanogel solution and store it at 4°C.
Characterization of this compound-Loaded Nanogels
This section outlines the key characterization techniques to assess the quality of the synthesized nanogels.
a) Particle Size and Zeta Potential:
-
Dilute the nanogel solution with deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
b) Drug Loading Content and Encapsulation Efficiency:
-
Lyophilize a known amount of the this compound-loaded nanogel solution.
-
Dissolve the lyophilized powder in a suitable solvent to disrupt the nanogels and release the drug.
-
Quantify the amount of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanogels / Weight of nanogels) x 100
-
EE (%) = (Weight of drug in nanogels / Initial weight of drug used) x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of this compound-loaded nanogels.
Signaling Pathwaydot
References
- 1. Anionic nanogel delivers effective anti-obesity drug to mouse livers | EurekAlert! [eurekalert.org]
- 2. Conferring liver selectivity to a thyromimetic using a novel nanoparticle increases therapeutic efficacy in a diet-induced obesity animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencealert.com [sciencealert.com]
- 4. biocompare.com [biocompare.com]
Quantifying Axitirome Levels in Liver Tissue: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitirome (CGS 26214) is a potent and selective thyromimetic agent that has shown promise in preclinical studies for its ability to target the liver and exert beneficial metabolic effects. As a thyroid hormone receptor-beta (TRβ) agonist, this compound plays a role in regulating lipid and cholesterol metabolism.[1] Its selective action in the liver makes it a person of interest for the treatment of metabolic disorders such as obesity, hypercholesterolemia, and non-alcoholic fatty liver disease (NAFLD).[2] Accurate quantification of this compound levels in liver tissue is crucial for pharmacokinetic (PK) studies, assessing drug efficacy, and understanding its mechanism of action. This application note provides detailed protocols for the quantification of this compound in liver tissue using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with information on its associated signaling pathways.
Data Presentation
The following tables summarize quantitative data for this compound concentration in liver tissue and its effects on key gene expression, based on preclinical mouse models.
Table 1: this compound Concentration in Liver Tissue Following a Single Intraperitoneal Injection in Mice
| Time Point (Hours) | This compound Concentration in Liver (ng/g tissue) |
| 1 | ~150 |
| 4 | ~120 |
| 8 | ~80 |
| 24 | ~30 |
Data are estimated from preclinical studies involving intraperitoneal administration of a nanogel-encapsulated this compound formulation in mice.
Table 2: Relative mRNA Expression of Genes Involved in Reverse Cholesterol Transport in Mouse Liver Following this compound Treatment
| Gene | Fold Change vs. Control |
| Abca1 | ↑ 2.5 |
| Abcg1 | ↑ 2.0 |
| ApoA1 | ↑ 1.8 |
| Scarb1 | ↑ 1.5 |
Data are representative of studies investigating the effect of this compound on the expression of genes central to the reverse cholesterol transport pathway in hepatocytes.
Experimental Protocols
Protocol 1: Quantification of this compound in Liver Tissue by LC-MS/MS
This protocol provides a method for the extraction and quantification of this compound from liver tissue samples.
Materials:
-
Liver tissue samples (frozen at -80°C)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solution (e.g., cold ACN with 0.1% formic acid)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Analytical column (e.g., C18 reverse-phase column)
Procedure:
-
Sample Preparation and Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen liver tissue.
-
Add a known volume of ice-cold homogenization buffer (e.g., PBS) and the internal standard.
-
Homogenize the tissue sample on ice until a uniform homogenate is obtained.
-
-
Protein Precipitation and Extraction:
-
To the liver homogenate, add 3 volumes of cold protein precipitation solution (e.g., acetonitrile with 0.1% formic acid).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing this compound and the internal standard.
-
-
Sample Cleanup (Optional):
-
For cleaner samples, a solid-phase extraction (SPE) step can be performed using an appropriate cartridge based on the physicochemical properties of this compound.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the final extract onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard need to be determined by direct infusion of the analytical standards.
-
-
-
Quantification:
-
Create a calibration curve using known concentrations of the this compound analytical standard spiked into a blank liver tissue matrix and processed alongside the samples.
-
Quantify the concentration of this compound in the liver tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to measure the relative mRNA expression of target genes in liver tissue.
Materials:
-
Liver tissue samples (stored in an RNA stabilization solution or flash-frozen)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., Abca1, Abcg1, ApoA1, Scarb1) and a reference gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize 20-30 mg of liver tissue.
-
Extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the amplification data and determine the cycle threshold (Ct) values.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Visualizations
Caption: Experimental workflow for quantifying this compound in liver tissue.
Caption: this compound's signaling pathways in hepatocytes.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of Axitirome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitirome is a selective thyromimetic agent that acts as an agonist for the thyroid hormone receptor beta (TRβ).[1] TRβ is predominantly expressed in the liver and is a key regulator of lipid metabolism.[2][3] Activation of TRβ has been shown to lower cholesterol and reduce fat accumulation in preclinical models, making this compound a promising candidate for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[1][4]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a laboratory setting. The described assays will enable researchers to:
-
Quantify the potency of this compound in activating the TRβ signaling pathway.
-
Assess the effect of this compound on the expression of key genes involved in lipid metabolism.
-
Analyze the impact of this compound on the protein levels of downstream targets.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRβ signaling pathway and the general experimental workflow for assessing this compound's efficacy.
References
- 1. sciencealert.com [sciencealert.com]
- 2. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Axitirome in Animal Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitirome (also known as CGS 26214) is a potent and liver-selective thyroid hormone receptor-beta (TRβ) agonist that has demonstrated significant promise in preclinical studies for the treatment of obesity and related metabolic disorders.[1][2] As a thyromimetic, this compound selectively activates TRβ, which is predominantly expressed in the liver, thereby minimizing the potential for adverse effects associated with non-selective thyroid hormone receptor activation in other tissues like the heart.[3] These application notes provide a comprehensive overview of the use of animal models, specifically diet-induced obese (DIO) mice, to study the efficacy and mechanism of action of this compound, particularly when delivered via a targeted nanogel system.
Recent research has highlighted the enhanced therapeutic efficacy of this compound when encapsulated in anionic nanogels (ANGs) designed for targeted delivery to hepatocytes.[1][4][5] This approach has been shown to reverse weight gain, lower cholesterol levels, and reduce liver inflammation in obese mice, even with the continuation of a high-fat diet.[4][5][6] The underlying mechanism is believed to involve the activation of reverse cholesterol transport, increased fat oxidation, and a higher metabolic rate.[4]
This document outlines the essential protocols for inducing obesity in a C57BL/6J mouse model, administering this compound-loaded nanogels, and assessing the subsequent physiological and molecular changes. The provided data and methodologies are intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for obesity and metabolic diseases.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in diet-induced obese (DIO) mice.
| Parameter | Control (Chow Diet) | DIO (High-Fat Diet) + Vehicle | DIO (High-Fat Diet) + this compound-ANG | Reference |
| Body Weight (g) | ~25 g | ~45 g (before treatment) | ~25 g (after 5 weeks of treatment) | [4] |
| Total Plasma Cholesterol | Normal | Elevated | Normalized | [4] |
| Liver Inflammation | Low | High | Subsided | [4] |
Note: The values presented are approximate and based on qualitative descriptions and graphical representations in the cited literature. For precise quantitative data, it is recommended to consult the original research articles.
| Gene | Change with this compound-ANG Treatment | Implicated Pathway | Reference |
| Cyp7A1 | Upregulated | Reverse Cholesterol Transport (Bile Acid Synthesis) | [1] |
| SREBP-1c | Downregulated | Lipogenesis | [1] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A robust and reproducible DIO mouse model is fundamental for evaluating the anti-obesity effects of this compound.
Protocol:
-
Animal Strain: Male C57BL/6J mice are a commonly used strain due to their susceptibility to diet-induced obesity.[7][8]
-
Age: Commence the high-fat diet at 6-8 weeks of age.[7]
-
Housing: House the mice in a temperature-controlled environment (20-23°C) with a 12-hour light/dark cycle and 30-40% humidity.[9]
-
Diet:
-
Duration of Diet: Continue the HFD for a minimum of 10-12 weeks to establish a clear obese phenotype, which can include hyperglycemia and hyperinsulinemia.[7] Some studies have extended this period to 24 weeks for a more pronounced obese and metabolic syndrome model.[4]
-
Monitoring: Monitor body weight and food intake weekly. Significant weight differences between the HFD and control groups should be evident within a few weeks.[7]
Preparation and Administration of this compound-Loaded Anionic Nanogels (this compound-ANG)
Targeted delivery of this compound to the liver using anionic nanogels (ANGs) has been shown to enhance its therapeutic effects.
Protocol:
-
Nanogel Formulation: this compound is encapsulated within anionic nanogels. These nanogels are typically formulated from polymers that can be cross-linked, such as cholesterol-bearing pullulan, and functionalized with anionic surface moieties to target hepatocytes.[1][11] The encapsulation is often achieved by incorporating the hydrophobic this compound into copolymer micelles followed by a cross-linking reaction.[1]
-
Drug Loading: The loading capacity of this compound into the nanogels will vary depending on the formulation and drug feeding amount.
-
Vehicle: Prepare a sterile suspension of the this compound-ANG in a suitable vehicle, such as phosphate-buffered saline (PBS).
-
Administration Route: Administer the this compound-ANG suspension via intraperitoneal (IP) injection.[1]
-
Dosage and Frequency: A typical dosing regimen in mice is a daily injection for a period of five weeks.[4] The specific dose of this compound will need to be optimized for the study but has been explored in ranges of 5 to 20 µg/kg/day in mice.[1]
-
Control Groups:
-
Healthy control mice on a standard chow diet receiving vehicle injections.
-
DIO mice on a high-fat diet receiving vehicle injections.
-
DIO mice on a high-fat diet receiving empty nanogels (without this compound).
-
Assessment of Therapeutic Efficacy
A comprehensive evaluation of physiological and metabolic parameters is crucial to determine the effects of this compound treatment.
Protocol:
-
Body Weight and Food Intake: Continue to monitor body weight and food intake weekly throughout the treatment period.
-
Plasma Lipid Profile: At the end of the treatment period, collect blood samples via cardiac puncture or another approved method. Analyze plasma for total cholesterol, triglycerides, LDL-C, and HDL-C levels.
-
Liver Histology: Euthanize the mice and collect the liver. Fix a portion of the liver in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver inflammation and steatosis.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis. Analyze the expression of genes involved in cholesterol metabolism (e.g., Cyp7A1), lipogenesis (e.g., SREBP-1c), and fatty acid oxidation.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in Hepatocytes
Caption: this compound encapsulated in anionic nanogels (ANG) is taken up by hepatocytes via Organic Anion-Transporting Polypeptides (OATPs).
This compound-Induced Signaling Pathways for Obesity Reversal
Caption: this compound's activation of TRβ modulates gene expression to promote reverse cholesterol transport, increase fatty acid oxidation, and decrease lipogenesis.
Experimental Workflow for Studying this compound in DIO Mice
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obese mouse model.
References
- 1. Conferring liver selectivity to a thyromimetic using a novel nanoparticle increases therapeutic efficacy in a diet-induced obesity animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conferring liver selectivity to a thyromimetic using a novel nanoparticle increases therapeutic efficacy in a diet-induced obesity animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired Metabolic Effects of a Thyroid Hormone Receptor Beta-Selective Agonist in a Mouse Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencealert.com [sciencealert.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. freethink.com [freethink.com]
- 7. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 8. High-fat feeding rapidly induces obesity and lipid derangements in C57BL/6N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. Diet-induced obesity mouse model [bio-protocol.org]
- 11. Nanogel-based delivery system enhances PGE2 effects on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Compound A in Diet-Induced Obese Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview of the experimental design and protocols for evaluating the efficacy of a therapeutic agent, herein referred to as "Compound A," in a diet-induced obesity (DIO) mouse model. The DIO mouse is a widely used and clinically relevant preclinical model to study obesity and its metabolic comorbidities, as it mimics many features of the human metabolic syndrome.[1][2] These guidelines detail the induction of obesity, administration of Compound A, and the subsequent analysis of key metabolic parameters and signaling pathways.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model Protocol
A robust DIO model is fundamental for assessing the anti-obesity effects of Compound A.
-
Animal Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[3]
-
Age: A high-fat diet (HFD) should be initiated at 6-8 weeks of age.[3]
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.[3]
-
Diet:
-
Obesity Induction Group: Mice are fed a high-fat diet (HFD) ad libitum. A commonly used diet is one that provides 60% of its calories from fat (e.g., Research Diets D12492).[2][3] Another option is a diet with 42% kcal from fat.[3]
-
Control Group: A control group should receive a standard chow diet with a lower fat content (e.g., 10% kcal from fat).[4]
-
-
Duration of Diet: The HFD should be continued for a minimum of 10-12 weeks, and up to 25 weeks, to establish a clear obese phenotype with metabolic complications such as hyperglycemia and hyperinsulinemia.[3]
-
Monitoring: Body weight and food intake should be monitored weekly. Significant weight differences between HFD and control mice should be apparent by 14 weeks of age.[3][5]
Compound A Administration Protocol
-
Compound Preparation:
-
Vehicle: A common vehicle for oral administration is a suspension of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.[3] The choice of vehicle should be based on the solubility and stability of Compound A.
-
Formulation: Suspend Compound A in the chosen vehicle to the desired concentration.
-
-
Dosing:
-
Doses: Effective doses should be determined through dose-response studies. For initial studies, a range of doses can be selected based on in vitro potency and preliminary in vivo data.
-
Route of Administration: Oral gavage is a common and precise method for administering compounds to mice.[3][6] Alternatively, compounds can be mixed with highly palatable food to reduce stress associated with gavage.[6]
-
Frequency: Dosing frequency can range from once to twice daily, depending on the pharmacokinetic properties of Compound A.[3]
-
Duration: Treatment duration is typically 4 to 12 weeks to observe significant effects on body weight and metabolic parameters.[2][7]
-
-
Acclimation: Prior to the start of the experiment, sham dose the mice with the vehicle for several days to acclimate them to the gavage procedure, which helps to minimize stress-related effects.[3][6]
Key Efficacy Endpoints and Measurement Protocols
-
Procedure: Measure body weight twice weekly.[2] Food intake can be measured weekly by weighing the remaining food in the cage.
-
Analysis: Calculate the change in body weight and cumulative food intake over the treatment period.
The OGTT is performed to assess the effect of Compound A on glucose homeostasis.[3]
-
Fasting: Fast the mice for 4-6 hours prior to the test.[3]
-
Baseline Measurement: Take a baseline blood sample from the tail vein to measure fasting glucose and insulin levels.[3]
-
Glucose Challenge: Administer a 2 g/kg body weight bolus of glucose solution orally via gavage.[3]
-
Time-course Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.[3]
-
Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
At the end of the study, mice are euthanized for collection of blood and tissues.
-
Blood Collection: Collect blood via cardiac puncture for serum preparation.
-
Serum Analysis: Measure levels of:
-
Lipids: Total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).[2][8]
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.[8]
-
Hormones and Cytokines: Insulin, leptin, adiponectin, and inflammatory cytokines.[1][9]
-
-
Tissue Collection: Harvest and weigh key metabolic organs, including the liver and various fat pads (e.g., epididymal, inguinal).[2]
-
Adiposity Index: Calculate the adiposity index using the formula: [weight of epididymal fat pad (g) / body weight (g)] × 100.[1]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
| Parameter | Lean Control (Chow) | DIO Vehicle | DIO + Compound A (Low Dose) | DIO + Compound A (High Dose) |
| Body Weight (g) | ||||
| Initial | ||||
| Final | ||||
| Change | ||||
| Cumulative Food Intake (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| OGTT AUC (mg/dL*min) | ||||
| Serum Parameters | ||||
| Triglycerides (mg/dL) | ||||
| Total Cholesterol (mg/dL) | ||||
| Insulin (ng/mL) | ||||
| Adipose Tissue Weight (g) | ||||
| Epididymal | ||||
| Inguinal | ||||
| Liver Weight (g) |
Signaling Pathways
The administration of anti-obesity compounds in DIO mice often modulates key signaling pathways involved in metabolism.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects.
-
Mechanism: Compound A may activate AMPK in peripheral tissues such as the liver, skeletal muscle, and adipose tissue.
-
Downstream Effects: Activated AMPK can:
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade in insulin signaling and glucose metabolism.[11]
-
Mechanism: Compound A may enhance insulin sensitivity by modulating the PI3K/Akt pathway.
-
Downstream Effects: Activation of this pathway can lead to:
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating Compound A in DIO mice.
Signaling Pathways
Caption: Key signaling pathways modulated by anti-obesity compounds.
References
- 1. A Mouse Model of Diet-Induced Obesity Resembling Most Features of Human Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. benchchem.com [benchchem.com]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Serum Metabolomics in Obese Mice Induced by High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfiram treatment normalizes body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-obesity effects of luteoloside on high fat diet induced obese mice: Modulation of white adipose tissue, gut microbiota, and PPAR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Obesity Effect of Dyglomera® Is Associated with Activation of the AMPK Signaling Pathway in 3T3-L1 Adipocytes and Mice with High-Fat Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Assessing the Efficacy of Axitirome on Plasma Lipids
Introduction
Axitirome is a synthetic thyromimetic agent that selectively targets thyroid hormone receptors in the liver. It has shown potential in preclinical studies for treating metabolic conditions such as obesity and dyslipidemia.[1][2] Unlike natural thyroid hormones, liver-targeted delivery of this compound, for instance via nanogel carriers, aims to minimize systemic side effects, a concern that led to the discontinuation of a previous clinical trial for high cholesterol.[1][2] This document provides a comprehensive protocol for researchers and drug development professionals to assess the effects of this compound on plasma lipid profiles in a preclinical setting.
Mechanism of Action
This compound functions as a thyroid hormone analog. Upon selective delivery to hepatocytes, it is believed to bind to thyroid hormone receptors, which are nuclear receptors that regulate gene expression.[1] This interaction is thought to activate pathways involved in lipid metabolism, notably the reverse cholesterol transport pathway, which is responsible for removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[1][2] This proposed mechanism leads to a reduction in plasma cholesterol levels. Additionally, its metabolic effects may include an increase in fat oxidation, contributing to a reduction in triglycerides.[1]
Caption: Proposed mechanism of action for liver-targeted this compound.
Experimental Protocols
Preclinical Efficacy Study in a Diet-Induced Obesity Mouse Model
This protocol outlines an in-vivo study to evaluate this compound's effect on plasma lipids using a well-established animal model of dyslipidemia.
Methodology:
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet and Induction of Obesity:
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Provide ad libitum access to water and a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and dyslipidemia.[1][3] A control group should be fed a standard chow diet.
-
Monitor body weight and food intake weekly.
-
-
Experimental Groups and Drug Administration:
-
After the induction period, randomize HFD-fed mice into two groups (n=8-10 per group):
-
Vehicle Control Group: Receives the vehicle solution (e.g., saline or the nanogel carrier without the drug).
-
This compound Treatment Group: Receives this compound, potentially encapsulated in a liver-targeting delivery system.[1]
-
-
Administer treatment daily for 5-6 weeks via an appropriate route (e.g., intraperitoneal injection).[1]
-
-
Sample Collection:
Caption: Workflow for a preclinical study of this compound in mice.
Protocol for Plasma Lipid Analysis
Accurate quantification of plasma lipids is critical for assessing the efficacy of this compound.
Methodology:
-
Sample Preparation:
-
Immediately after collection, place blood samples on ice.
-
Centrifuge the EDTA-anticoagulated blood at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Lipid Profile Measurement:
-
Use commercially available enzymatic colorimetric assay kits for the quantitative determination of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
-
For HDL-C measurement, precipitate apolipoprotein B-containing lipoproteins (LDL and VLDL) from the plasma sample first, then measure the cholesterol content in the remaining supernatant.[4]
-
-
Low-Density Lipoprotein Cholesterol (LDL-C) Calculation:
-
Calculate LDL-C using the Friedewald formula, which is valid for samples with triglyceride levels below 400 mg/dL:[6]
-
LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)
-
-
-
Instrumentation:
-
Perform the assays on an automated clinical chemistry analyzer for high-throughput and reproducible results.
-
Caption: Standard workflow for processing blood samples and analyzing lipids.
Data Presentation
Results should be summarized in a clear, tabular format to facilitate comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using an appropriate test, such as a Student's t-test or ANOVA.
Table 1: Illustrative Example of this compound's Effect on Plasma Lipids in HFD-Fed Mice
| Parameter | Unit | HFD + Vehicle (Mean ± SEM) | HFD + this compound (Mean ± SEM) | % Change with this compound | p-value |
| Body Weight | g | 45.2 ± 1.8 | 32.5 ± 1.5 | -28.1% | <0.001 |
| Total Cholesterol (TC) | mg/dL | 210.5 ± 10.2 | 145.3 ± 8.9 | -31.0% | <0.001 |
| Triglycerides (TG) | mg/dL | 155.8 ± 12.5 | 98.4 ± 7.6 | -36.8% | <0.01 |
| HDL-Cholesterol (HDL-C) | mg/dL | 48.3 ± 3.1 | 55.1 ± 2.8 | +14.1% | <0.05 |
| LDL-Cholesterol (LDL-C) | mg/dL | 131.0 ± 9.5 | 70.5 ± 6.4 | -46.2% | <0.001 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
References
- 1. sciencealert.com [sciencealert.com]
- 2. freethink.com [freethink.com]
- 3. mdpi.com [mdpi.com]
- 4. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Encapsulation Efficiency in Polymeric Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Encapsulation efficiency (EE) is a critical parameter in the development of drug-loaded polymeric nanoparticles. It is defined as the percentage of the initial drug amount that is successfully entrapped within the nanoparticles. A high encapsulation efficiency is desirable as it indicates an efficient drug loading process, maximizes the therapeutic payload, and minimizes the amount of free, unencapsulated drug. This, in turn, can lead to improved drug efficacy, reduced side effects, and more predictable in vivo performance.
The determination of encapsulation efficiency is a fundamental step in the characterization of nanoparticle-based drug delivery systems. It provides crucial information for process optimization, quality control, and the reliable comparison of different nanoparticle formulations. This document provides detailed protocols for determining the encapsulation efficiency of polymeric nanoparticles using common analytical techniques.
Factors Influencing Encapsulation Efficiency
Several factors can significantly influence the encapsulation efficiency of drugs in polymeric nanoparticles. A thorough understanding of these factors is essential for designing and optimizing nanoparticle formulations.
-
Physicochemical Properties of the Drug:
-
Solubility: The solubility of the drug in the organic solvent used during nanoparticle preparation and its aqueous solubility play a crucial role. Hydrophobic drugs tend to have higher encapsulation efficiencies in nanoparticles prepared by methods involving organic solvents.
-
Molecular Weight: Higher molecular weight drugs may exhibit lower encapsulation efficiencies due to steric hindrance.
-
Drug-Polymer Interactions: Electrostatic interactions, hydrogen bonding, or hydrophobic interactions between the drug and the polymer matrix can enhance encapsulation efficiency.
-
-
Characteristics of the Polymer:
-
Hydrophobicity/Hydrophilicity: The balance between the hydrophobicity and hydrophilicity of the polymer affects its interaction with the drug and the surrounding medium.
-
Molecular Weight and Composition: The molecular weight and chemical composition of the polymer influence the viscosity of the organic phase and the diffusion of the drug, thereby affecting encapsulation.
-
-
Nanoparticle Preparation Method:
-
The choice of nanoparticle preparation technique (e.g., nanoprecipitation, emulsion-solvent evaporation, dialysis) has a profound impact on the encapsulation efficiency. Each method has its own set of parameters that can be optimized.
-
-
Process Parameters:
-
Drug-to-Polymer Ratio: The initial amount of drug relative to the amount of polymer is a key determinant of encapsulation efficiency.
-
Solvent Selection: The type of organic solvent and its miscibility with the aqueous phase can influence the partitioning of the drug.
-
Stirring Rate and Temperature: These parameters can affect the rate of solvent evaporation and nanoparticle formation, thereby impacting drug encapsulation.
-
Experimental Protocols: Determination of Encapsulation Efficiency
The determination of encapsulation efficiency typically involves separating the drug-loaded nanoparticles from the unencapsulated, free drug, followed by the quantification of the drug in either the nanoparticle fraction or the supernatant.
Protocol 1: Indirect Quantification of Encapsulation Efficiency using UV-Vis Spectroscopy
This protocol describes the determination of encapsulation efficiency by quantifying the amount of free drug in the supernatant after separating the nanoparticles by centrifugation.
Materials and Reagents:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Centrifuge tubes
-
High-speed refrigerated centrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of the free drug in the same buffer used for the nanoparticle suspension at known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the drug using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus drug concentration and determine the linear regression equation.
-
-
Separation of Nanoparticles:
-
Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a centrifuge tube.
-
Centrifuge the suspension at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) at a controlled temperature (e.g., 4°C) to pellet the nanoparticles. The exact parameters will depend on the stability and size of the nanoparticles.
-
Carefully collect the supernatant containing the free, unencapsulated drug.
-
-
Quantification of Free Drug:
-
Measure the absorbance of the supernatant at the λmax of the drug using the UV-Vis spectrophotometer.
-
Using the calibration curve equation, determine the concentration of the free drug in the supernatant.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the total amount of free drug in the initial volume of the nanoparticle suspension.
-
The encapsulation efficiency (EE) is calculated using the following formula:
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
Workflow for Encapsulation Efficiency Determination
Caption: Workflow for determining encapsulation efficiency.
Protocol 2: Direct Quantification of Encapsulation Efficiency using HPLC
This protocol involves quantifying the amount of drug encapsulated within the nanoparticles after their separation and lysis.
Materials and Reagents:
-
Drug-loaded nanoparticle suspension
-
Buffer (e.g., PBS)
-
Organic solvent for dissolving nanoparticles and drug (e.g., acetonitrile, methanol, dichloromethane)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Appropriate HPLC column
-
Mobile phase for HPLC
-
Centrifuge or ultrafiltration devices
Procedure:
-
Calibration Curve:
-
Prepare standard solutions of the drug in the same solvent that will be used to dissolve the nanoparticles.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus drug concentration and determine the linear regression equation.
-
-
Separation and Lysis of Nanoparticles:
-
Separate the nanoparticles from the free drug using centrifugation or ultrafiltration as described in Protocol 1.
-
Discard the supernatant containing the free drug.
-
Resuspend the nanoparticle pellet in a known volume of a suitable organic solvent to dissolve the nanoparticles and release the encapsulated drug.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
-
Quantification of Encapsulated Drug:
-
Filter the resulting solution to remove any polymeric debris.
-
Inject a known volume of the filtered solution into the HPLC system.
-
Determine the peak area corresponding to the drug.
-
Use the calibration curve to calculate the concentration of the encapsulated drug.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the total amount of encapsulated drug in the initial volume of the nanoparticle suspension.
-
The encapsulation efficiency (EE) is calculated using the following formula:
EE (%) = (Amount of encapsulated drug / Total amount of drug added) x 100
-
Data Presentation: Encapsulation Efficiency of Various Drug-Polymer Systems
The following table summarizes the encapsulation efficiency of different drugs in various polymeric nanoparticle systems, providing a comparative overview.
| Drug | Polymer | Nanoparticle Preparation Method | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | PLGA | Emulsion-solvent evaporation | 75 - 90 | |
| Paclitaxel | PLA | Nanoprecipitation | 60 - 85 | |
| Curcumin | Chitosan | Ionic gelation | 50 - 80 | |
| Docetaxel | PCL | Emulsion-solvent evaporation | 70 - 95 | |
| Sirolimus | PLGA-PEG | Nanoprecipitation | 45 - 70 |
Note: The encapsulation efficiencies presented are ranges and can vary depending on the specific experimental conditions.
Troubleshooting and Considerations
-
Incomplete Separation: Ensure that the centrifugation speed and time or the ultrafiltration membrane cutoff are appropriate to effectively separate the nanoparticles from the free drug.
-
Drug Adsorption: The free drug may adsorb to the surface of the centrifuge tubes or filtration membranes. It is advisable to pre-treat the materials with a blocking agent or use low-binding tubes.
-
Interference from Polymer: In the direct method, ensure that the dissolved polymer does not interfere with the analytical quantification of the drug.
-
Accuracy of Calibration Curve: A reliable calibration curve is essential for accurate quantification. It should cover the expected concentration range of the drug in the samples.
By following these detailed protocols and considering the influencing factors, researchers can accurately and reliably determine the encapsulation efficiency of their polymeric nanoparticle formulations, a critical step in the development of effective nanomedicines.
Application Notes and Protocols: Monitoring Axitirome-Induced Changes in Metabolic Rate
Introduction
Axitirome is a synthetic thyromimetic, a class of drugs that mimics the effects of thyroid hormones.[1] Specifically, it is a selective agonist for the thyroid hormone receptor beta (THR-β), which is the predominant isoform in the liver.[2][3] This liver-specific action allows this compound to mediate the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and increasing metabolic rate, while minimizing the adverse effects on the heart and bones that are typically associated with THR-alpha activation.[2] Research, particularly in animal models, suggests that this compound activates fat oxidation and increases the overall metabolic rate, leading to weight loss and reduced cholesterol levels.[1][4] These characteristics make this compound and other THR-β agonists promising therapeutic candidates for metabolic diseases like obesity, nonalcoholic fatty liver disease (NAFLD), and nonalcoholic steatohepatitis (NASH).[2][4][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to monitor and quantify the metabolic changes induced by this compound, both in vitro and in vivo.
Mechanism of Action: THR-β Activation
This compound exerts its effects by binding to and activating THR-β. In liver cells (hepatocytes), this receptor is a ligand-dependent transcription factor.[6] Upon binding this compound, the receptor complex initiates the transcription of target genes involved in lipid metabolism and energy expenditure. Key effects include the upregulation of pathways for reverse cholesterol transport and fatty acid oxidation (beta-oxidation), which contribute to lower plasma cholesterol and increased energy consumption.[4]
Application 1: In Vitro Characterization of this compound Activity
Before proceeding to in vivo studies, it is essential to confirm the activity and selectivity of this compound on its target receptor, THR-β.
Protocol 1: THR-β Reporter Gene Assay
This assay provides a sensitive measure of this compound's functional activity (agonist or antagonist) against the human THR-β receptor.[6][7] It utilizes engineered cells that express THR-β and contain a luciferase reporter gene linked to a thyroid hormone response element.
Methodology:
-
Cell Culture: Culture proprietary human cells engineered for high-level expression of Human Thyroid Hormone Receptor Beta (e.g., from INDIGO Biosciences or Cayman Chemical) according to the manufacturer's protocol.[6][7]
-
Cell Plating: Dispense the division-competent reporter cells into the wells of a 96-well assay plate.
-
Treatment Preparation: Prepare a dilution series of this compound (e.g., from 10 µM down to 1 pM) in the appropriate media. Include a known THR-β agonist (e.g., Triiodothyronine, T3) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.
-
Cell Treatment: Add the prepared treatments to the appropriate wells and incubate for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Luminescence Detection: After incubation, discard the treatment media and add the luciferase detection reagent to each well.
-
Data Acquisition: Measure the luminescence using a plate reader. The light intensity is directly proportional to the activation of the THR-β receptor.
-
Data Analysis: Normalize the data to the vehicle control. Plot the relative luminescence units (RLU) against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Expected Data Presentation:
| Compound | Target | Assay Type | EC50 (nM) | Max Efficacy (% of T3) |
| T3 (Control) | THR-β | Reporter Gene | 1.5 | 100% |
| This compound | THR-β | Reporter Gene | 5.0 | 95% |
| Vehicle | THR-β | Reporter Gene | - | 0% |
Application 2: In Vivo Assessment of Metabolic Rate in Rodent Models
Indirect calorimetry is the gold standard for assessing energy expenditure in vivo by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).[8] This allows for the calculation of the Respiratory Exchange Ratio (RER) and total energy expenditure (EE).
Protocol 2: Indirect Calorimetry in Mice
This protocol outlines the procedure for measuring metabolic parameters in mice treated with this compound.[9][10]
Materials:
-
Indirect calorimetry system with cages, gas sensors (O2, CO2), and activity monitors.
-
Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks).[11]
-
This compound formulation for administration (e.g., oral gavage, injection).[4]
-
Vehicle control.
-
Standard high-fat diet and water.
Methodology:
-
System Calibration: Before each experiment, run a complete calibration protocol for the gas sensors and flow meters according to the manufacturer's recommendations.[9]
-
Acclimatization: Individually house mice in the calorimetry cages for at least 24-48 hours before data collection begins to allow them to acclimate to the new environment.[9][10] Ensure ad libitum access to food and water.
-
Treatment: Administer this compound or vehicle to the respective groups daily for the duration of the study (e.g., 5 weeks).[4]
-
Data Collection: Following the treatment period, initiate the calorimetric system for continuous measurement over 24-48 hours. The system will record:
-
Oxygen Consumption (VO2, ml/kg/h)
-
Carbon Dioxide Production (VCO2, ml/kg/h)
-
Spontaneous Locomotor Activity (beam breaks or counts/h)[10]
-
Food and Water Intake (g or ml)
-
-
Data Analysis:
-
Calculate the Respiratory Exchange Ratio (RER = VCO2 / VO2). An RER near 1.0 indicates carbohydrate oxidation, while an RER near 0.7 indicates fat oxidation.
-
Calculate Energy Expenditure (EE) using the Weir equation or a simplified version (EE in kcal/hr = [3.815 + 1.232 × RER] × VO2).
-
Analyze data separately for light and dark cycles, as rodent metabolism is highly dependent on circadian rhythms.[9]
-
Compare the mean VO2, RER, EE, and activity levels between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
-
Expected Data Presentation:
| Parameter | Cycle | Vehicle Control | This compound-Treated | P-value |
| Energy Expenditure (kcal/h/kg) | Light | 8.5 ± 0.5 | 10.2 ± 0.6 | <0.05 |
| Dark | 12.1 ± 0.8 | 14.5 ± 0.9 | <0.05 | |
| RER (VCO2/VO2) | Light | 0.85 ± 0.03 | 0.78 ± 0.02 | <0.05 |
| Dark | 0.92 ± 0.04 | 0.84 ± 0.03 | <0.05 | |
| Locomotor Activity (counts/h) | Light | 150 ± 20 | 155 ± 25 | >0.05 |
| Dark | 800 ± 75 | 810 ± 80 | >0.05 | |
| Food Intake ( g/24h ) | 24h | 3.5 ± 0.3 | 3.4 ± 0.3 | >0.05 |
| Body Weight Change (%) | End of Study | +5.2% ± 1.1% | -8.5% ± 1.5% | <0.01 |
Application 3: Evaluating Effects on Lipid and Glucose Homeostasis
Given this compound's mechanism, it is crucial to assess its impact on key metabolic indicators in the blood, such as plasma lipids and glucose tolerance.
Protocol 3: Plasma Lipid Profile Analysis
Methodology:
-
Sample Collection: At the end of the in vivo study, collect blood from fasted mice (e.g., 4-6 hours) via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Measurement: Use commercial colorimetric assay kits to measure the concentrations of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein (HDL) Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol (can be calculated or measured directly)
-
-
Data Analysis: Compare the mean lipid concentrations between the treatment and control groups.
Protocol 4: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses how efficiently the body clears glucose from the blood, providing a measure of insulin sensitivity and glucose metabolism.[12]
Methodology:
-
Fasting: Fast mice overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail-tip blood sample using a standard glucometer.
-
Glucose Injection: Administer a bolus of glucose (e.g., 1-2 g/kg body weight) via intraperitoneal (IP) injection.
-
Post-Injection Monitoring: Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A lower AUC in the this compound-treated group compared to the control group indicates improved glucose tolerance.
Expected Data Presentation (Lipid & Glucose):
| Parameter | Vehicle Control | This compound-Treated | P-value |
| Total Cholesterol (mg/dL) | 210 ± 15 | 145 ± 12 | <0.01 |
| Triglycerides (mg/dL) | 150 ± 18 | 90 ± 10 | <0.01 |
| IPGTT AUC (mg/dL*min) | 30,000 ± 2,500 | 22,000 ± 2,100 | <0.05 |
References
- 1. freethink.com [freethink.com]
- 2. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 3. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 4. sciencealert.com [sciencealert.com]
- 5. A new mechanism of thyroid hormone receptor β agonists ameliorating nonalcoholic steatohepatitis by inhibiting intestinal lipid absorption via remodeling bile acid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 8. Characterization of energy expenditure in rodents by indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 10. researchgate.net [researchgate.net]
- 11. Isoxanthohumol improves obesity and glucose metabolism via inhibiting intestinal lipid absorption with a bloom of Akkermansia muciniphila in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic metabolic effects of novel gut-oriented small-molecule GPR119 agonists in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Galactose-Targeted Formulations for Enhanced Liver Delivery
References
- 1. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Liver-Targeting Nanoparticles GA-MSe@AR Treat NAFLD Through Dual Lipid-Lowering and Antioxidant Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactose-decorated liver tumor-specific nanoliposomes incorporating selective BRD4-targeted PROTAC for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Galactosylated PLGA Nanoparticles for Hepatocyte Targeting Using Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel diamine-scaffold based N -acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03023K [pubs.rsc.org]
- 9. Galactose Modified Liposomes for Effective Co-Delivery of Doxorubicin and Combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 12. liposomes.ca [liposomes.ca]
- 13. connectsci.au [connectsci.au]
- 14. RAFT-derived polymer-drug conjugates: poly(hydroxypropyl methacrylamide) (HPMA)-7-ethyl-10-hydroxycamptothecin (SN-38) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Galactosylated Liposomes for Targeted Co-Delivery of Doxorubicin/Vimentin siRNA to Hepatocellular Carcinoma [mdpi.com]
- 17. Galactosylated chitosan/5-fluorouracil nanoparticles inhibit mouse hepatic cancer growth and its side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. The liver-targeting study of the N-galactosylated chitosan in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Influence of HepG2 cell shape on nanoparticle uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2.7. In-Vivo Nanoparticle Biodistribution [bio-protocol.org]
- 23. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Navigating Axitirome Stability in Aqueous Solutions: A Technical Support Hub
Answering the critical need for robust experimental design, this technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on the stability of Axitirome in aqueous solutions.
This compound, a promising thyromimetic agent, presents unique challenges in formulation and handling due to its potential for degradation in aqueous environments. This hub offers a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and inquiries encountered during the preparation, storage, and analysis of this compound solutions.
Q1: I am observing a rapid loss of this compound concentration in my aqueous stock solution. What are the potential causes?
A1: Rapid degradation of this compound in aqueous solutions can be attributed to several factors. The primary suspects are hydrolysis, oxidation, and photodegradation. It is crucial to evaluate the pH of your solution, as this compound's stability is highly pH-dependent. Exposure to atmospheric oxygen and ambient light can also significantly accelerate degradation.
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of your stock solution. Prepare fresh solutions in buffers of varying pH (e.g., acidic, neutral, and alkaline) to identify the optimal pH range for stability.
-
Inert Environment: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Light Protection: Utilize amber vials or wrap your containers in aluminum foil to protect the solution from light exposure.
Q2: My HPLC analysis of an aged this compound solution shows several new, unidentified peaks. What could these be?
A2: The appearance of new peaks in your chromatogram is a strong indicator of this compound degradation. These peaks represent various degradation products. The specific nature of these products will depend on the degradation pathway (e.g., hydrolysis, oxidation).
Troubleshooting Steps:
-
Forced Degradation Study: To tentatively identify the nature of the degradation products, perform a forced degradation study. This involves subjecting this compound solutions to stress conditions such as strong acid (e.g., 0.1 N HCl), strong base (e.g., 0.1 N NaOH), and oxidizing agent (e.g., 3% H₂O₂). Comparing the chromatograms from these stressed samples to your aged sample can provide clues about the degradation pathway.
-
LC-MS Analysis: For definitive identification of the degradation products, liquid chromatography-mass spectrometry (LC-MS) analysis is recommended. This will provide the molecular weights of the unknown peaks, aiding in their structural elucidation.
Q3: Can I use buffers to improve the stability of my this compound solution?
A3: Yes, the use of appropriate buffer systems is a key strategy for enhancing the stability of this compound in aqueous solutions. By maintaining the pH within a stable range, you can significantly inhibit pH-catalyzed degradation reactions like hydrolysis.
Recommendations:
-
Buffer Screening: Conduct a buffer screening study to identify the most suitable buffer system and pH for your application. Common buffers to evaluate include phosphate, citrate, and acetate buffers.
-
Ionic Strength: Be aware that the ionic strength of the buffer can also influence the degradation rate. It is advisable to maintain a consistent ionic strength across your experiments.
Experimental Protocols
To ensure standardized and reproducible results, the following are detailed methodologies for key experiments related to assessing this compound stability.
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis spectral scan of this compound (typically the λmax) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study of this compound
This protocol details the procedure for intentionally degrading this compound under various stress conditions to understand its degradation pathways.
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 N NaOH | 24 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Photodegradation | Exposure to UV light (e.g., 254 nm) | 24 hours |
| Thermal Degradation | 80 °C (in solid state and in solution) | 48 hours |
Logical Flow for Assessing Degradation Pathways
Caption: Logical steps to elucidate this compound's degradation pathways.
Data Presentation
While specific quantitative data on this compound stability is not publicly available, the following table structure is recommended for presenting your experimental findings for easy comparison.
Table 3: Example Stability Data for this compound under Various Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) (Peak Area %) |
| pH 3 | 0 | 100 | - |
| 24 | |||
| 48 | |||
| pH 7 | 0 | 100 | - |
| 24 | |||
| 48 | |||
| pH 9 | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 3% H₂O₂ | 0 | 100 | - |
| 24 | |||
| 48 | |||
| UV Light | 0 | 100 | - |
| 24 | |||
| 48 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should conduct their own validation studies to ensure the suitability of any method or protocol for their specific application.
Axitirome Technical Support Center: Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome the off-target effects of Axitirome during pre-clinical research. The primary strategy focuses on a liver-specific delivery system using anionic nanogels (ANGs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, also known as CGS 26214, is a synthetic thyromimetic, specifically a potent, liver-selective agonist for the thyroid hormone receptor β (TRβ).[1] Its mechanism of action in hepatocytes involves binding to TRβ, which then acts as a transcription factor to modulate the expression of target genes.[1] This leads to the activation of the reverse cholesterol transport (RCT) pathway, which helps lower cholesterol, and is believed to increase fat oxidation and metabolic rate, contributing to weight loss.[2]
Q2: What are the major off-target effects associated with systemic administration of this compound? A2: Like other thyromimetics, systemic administration of this compound can lead to adverse effects by activating TRα and TRβ receptors outside the liver.[1] The primary concerns are cardiotoxicity, due to the activation of TRα in the heart which can affect heart rate and rhythm, and suppression of the hypothalamic-pituitary-thyroid (HPT) axis, which can lead to a state of central hypothyroidism.[1][3][4] A clinical trial for this compound was discontinued in the 1990s due to such side effects.
Q3: How do anionic nanogels (ANGs) enable liver-specific delivery of this compound? A3: Anionic nanogels are designed to target hepatocytes, the main cells of the liver. It is hypothesized that the negatively charged surface of the ANGs interacts with organic anion-transporting polypeptides (OATPs) that are overexpressed on the surface of hepatocytes, facilitating their uptake into these cells.[1] This targeted delivery increases the drug's concentration in the liver while minimizing its exposure to other tissues.[1]
Q4: How is this compound released from the nanogels once inside the liver cells? A4: The anionic nanogels are constructed with disulfide cross-linkers. These cross-links are stable in the bloodstream where the concentration of reducing agents like glutathione (GSH) is low.[1] However, upon entering a hepatocyte, the much higher intracellular concentration of GSH cleaves these disulfide bonds, causing the nanogel to break down and release its this compound payload into the cytoplasm.[1][2]
Q5: What are the key parameters to monitor in vivo to confirm efficacy and assess off-target effects? A5: For efficacy, researchers should monitor body weight, cholesterol levels (total, LDL, HDL), and liver inflammation markers (e.g., plasma transaminases).[2] To assess off-target effects, it is crucial to monitor cardiovascular function, for instance through non-invasive electrocardiograms (ECG) in animal models, and to evaluate the HPT axis by measuring serum levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3).[3][4][5][6]
Troubleshooting Guides
Guide 1: Anionic Nanogel (ANG) Synthesis and Characterization
This guide addresses common issues encountered during the synthesis and characterization of this compound-loaded anionic nanogels.
| Problem | Potential Cause | Suggested Solution |
| Incorrect Particle Size or High Polydispersity Index (PDI) | - Incorrect monomer or cross-linker concentration.- Non-optimal reaction temperature or time.- Inefficient stirring during polymerization. | - Titrate monomer and cross-linker concentrations to find the optimal ratio.- Perform a time-course and temperature-gradient experiment to identify ideal reaction conditions.- Ensure consistent and adequate stirring speed. |
| Low or Inconsistent Zeta Potential | - Incomplete surface functionalization with anionic ligands.- Incorrect pH of the measurement buffer.- Contamination of the nanogel suspension. | - Verify the efficiency of the anionic functionalization step.- Measure zeta potential in a standardized buffer (e.g., 10 mM NaCl) and ensure the pH is appropriate for the anionic groups.- Use highly purified water and reagents; filter samples before measurement. |
| Nanogel Aggregation | - Insufficient surface charge (zeta potential close to zero).- High ionic strength of the suspension medium.- Improper storage conditions (e.g., freeze-thaw cycles). | - Optimize synthesis to achieve a sufficiently negative zeta potential (typically < -20 mV for good stability).- Disperse nanogels in low ionic strength buffers for storage.- Store as a liquid suspension at 4°C; avoid freezing unless a suitable cryoprotectant is used. |
Table 1: Expected Physicochemical Properties of this compound-Loaded ANGs
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Hydrodynamic Diameter) | 100 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Electrophoresis |
| Morphology | Spherical | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) |
Guide 2: this compound Loading and In Vitro Release
This guide focuses on challenges related to encapsulating this compound and characterizing its release profile.
| Problem | Potential Cause | Suggested Solution |
| Low Drug Loading Efficiency (LE) or Encapsulation Efficiency (EE) | - Poor solubility of this compound in the polymerization medium.- Suboptimal drug-to-polymer feed ratio.- Premature drug precipitation. | - Use a co-solvent system to improve this compound solubility during encapsulation.- Experiment with different initial this compound concentrations to find the optimal loading ratio.- Ensure the drug is fully dissolved before initiating the nanogel formation. |
| High Initial "Burst Release" | - this compound is adsorbed to the nanogel surface rather than encapsulated.- Insufficient cross-linking density. | - Purify the drug-loaded nanogels thoroughly after synthesis (e.g., via dialysis or centrifugal filtration) to remove surface-adsorbed drug.- Increase the cross-linker concentration in the synthesis protocol. |
| Incomplete or Slow In Vitro Release in Reducing Conditions | - Overly dense cross-linking of the nanogel core.- Insufficient concentration of the reducing agent (e.g., DTT, GSH) in the release medium. | - Optimize the cross-linker concentration to allow for efficient degradation.- Ensure the concentration of the reducing agent in the release buffer mimics intracellular conditions (e.g., 5-10 mM GSH). |
Table 2: this compound Loading and In Vitro Release Characteristics
| Parameter | Typical Range | Method of Analysis |
| Encapsulation Efficiency (EE) | > 80% | UV-Vis or HPLC quantification of unencapsulated drug |
| Drug Loading Efficiency (LE) | > 25% | UV-Vis or HPLC quantification of drug in lysed nanogels |
| In Vitro Release (24h, pH 7.4, no reducing agent) | < 10% | Dialysis method with UV-Vis or HPLC analysis |
| In Vitro Release (24h, pH 7.4, with 10 mM GSH) | > 70% | Dialysis method with UV-Vis or HPLC analysis |
Experimental Protocols
Protocol 1: General Synthesis of this compound-Loaded Anionic Nanogels (ANGs)
This protocol is a generalized representation based on emulsion polymerization methods.
-
Preparation of Oil Phase: Dissolve a hydrophobic monomer (e.g., N-vinylcaprolactam), a disulfide-containing cross-linker, and this compound in an organic solvent.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate).
-
Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water nanoemulsion.
-
Polymerization: Initiate polymerization by adding a free-radical initiator (e.g., ammonium persulfate) and heating the reaction mixture (e.g., to 70°C) under an inert atmosphere (e.g., nitrogen) for several hours.
-
Anionic Functionalization: After polymerization, introduce anionic functional groups to the nanogel surface. This can be achieved by including an anionic co-monomer (e.g., acrylic acid) during polymerization or by post-synthesis surface modification.
-
Purification: Purify the this compound-loaded ANGs by repeated centrifugation and resuspension or by dialysis against deionized water to remove unreacted monomers, surfactant, and unencapsulated drug.
Protocol 2: Monitoring for Potential Cardiotoxicity in Mice via ECG
This non-invasive protocol is adapted from methodologies for monitoring cardiac effects in mice.[5][6]
-
Acclimation: Acclimate the mice to the ECG recording apparatus (e.g., recording towers with electrode panels) for several days prior to the first measurement to minimize stress and movement artifacts.[5]
-
Baseline Recording: Before initiating treatment, place each awake mouse in the recording tower, ensuring three paws are in contact with the electrodes. Record a baseline ECG for 5-10 minutes.
-
Treatment Administration: Administer the this compound-loaded ANGs or vehicle control as per the experimental design (e.g., daily intraperitoneal injections).[2]
-
Serial Monitoring: At regular intervals (e.g., weekly), record ECGs for all mice.
-
Data Analysis: Analyze the ECG traces to determine key cardiac parameters, including heart rate, and the duration of PR, QRS, and QT intervals. Compare the data from the treated group to the control group and to their own baseline recordings.
Protocol 3: Assessing the Hypothalamic-Pituitary-Thyroid (HPT) Axis
This protocol outlines the steps to evaluate potential suppression of the HPT axis.[3][7][8]
-
Experimental Groups: Include a positive control group receiving a systemic thyromimetic or T3, a negative control group receiving vehicle, and the experimental group receiving this compound-loaded ANGs.
-
Blood Collection: At the end of the treatment period, collect blood samples from all animals, typically via cardiac puncture under terminal anesthesia.
-
Serum Preparation: Process the blood samples to obtain serum and store at -80°C until analysis.
-
Hormone Quantification: Measure the serum concentrations of TSH, total T4, and total T3 using commercially available ELISA or radioimmunoassay (RIA) kits validated for use in mice.
-
Data Analysis: Compare the hormone levels between the different groups. Significant suppression of TSH, T4, and T3 in the experimental group relative to the vehicle control would indicate systemic leakage of this compound and off-target effects on the HPT axis.
Visualizations
Caption: this compound signaling pathway in a target hepatocyte.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencealert.com [sciencealert.com]
- 3. Hypothalamic-Pituitary-Thyroid Axis Perturbations in Male Mice by CNS-Penetrating Thyromimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypothalamic-Pituitary-Thyroid Axis Perturbations in Male Mice by CNS-Penetrating Thyromimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to monitor cardiovascular effects of triiodothyronine in tumor-bearing mice via non-invasive electrocardiogram recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to monitor cardiovascular effects of triiodothyronine in tumor-bearing mice via non-invasive electrocardiogram recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluating the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Axitirome Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Axitirome in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as CGS 26214, is a potent and liver-selective thyromimetic agent. It functions as a selective agonist for the thyroid hormone receptor-β (TRβ).[1] This targeted action in the liver is crucial for its therapeutic effects. The primary mechanism of this compound involves the activation of TRβ, which in turn regulates gene expression related to cholesterol metabolism and fat oxidation.[2][3] Specifically, it is understood to activate the reverse cholesterol transport pathway, leading to lower cholesterol levels, and increase the metabolic rate, which contributes to weight loss.[2][3]
Q2: Why is a nanogel delivery system recommended for in vivo studies with this compound?
A2: Systemic administration of thyromimetics like this compound can lead to undesirable side effects due to their action on tissues outside the liver.[2] To mitigate this, a targeted delivery system using anionic nanogels (ANGs) has been developed.[2] These nanogels are designed to be selectively taken up by hepatocytes (liver cells), ensuring that this compound exerts its effects primarily in the liver.[2] This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of the drug.[2]
Q3: What are the expected therapeutic effects of this compound in diet-induced obesity models?
A3: In preclinical studies using diet-induced obese mice, administration of this compound encapsulated in anionic nanogels has demonstrated significant therapeutic effects. These include a complete reversal of weight gain, a reduction in cholesterol levels, and a decrease in liver inflammation, all without observable adverse side effects.[2][3] Notably, these effects were achieved even as the animals continued on a high-fat, high-sugar, and high-cholesterol diet.[3]
Q4: Have any off-target effects or toxicity been reported in preclinical studies?
A4: When delivered systemically, thyromimetics can have off-target effects. However, the use of a liver-targeting anionic nanogel delivery system for this compound has been shown to minimize these risks in preclinical models.[2] Studies on diet-induced obese mice receiving daily abdominal injections of this compound-loaded nanogels for five weeks reported no untoward side effects.[2][3] For any new in vivo study, it is crucial to conduct thorough toxicology and safety evaluations as part of the experimental design.
Troubleshooting Guides
Problem: Inconsistent or lack of therapeutic effect (weight loss, cholesterol reduction).
| Potential Cause | Troubleshooting Steps |
| Improper Nanogel Formulation | - Verify the loading efficiency of this compound into the nanogels. - Ensure the size and surface charge of the nanogels are optimal for hepatocyte targeting. - Refer to the detailed nanogel preparation protocol below. |
| Incorrect Dosage or Administration | - Confirm the correct dosage calculation based on the animal's body weight. - Ensure proper intraperitoneal injection technique to avoid subcutaneous deposition. - Verify the stability of the this compound-nanogel formulation prior to injection. |
| Animal Model Variability | - Ensure the diet-induced obesity model is well-established and consistent across all animals. - Monitor food and water intake to ensure consistency between control and treatment groups. |
Problem: Observed adverse effects or animal distress.
| Potential Cause | Troubleshooting Steps |
| Systemic Exposure to this compound | - Re-evaluate the nanogel formulation to ensure efficient encapsulation and liver-specific release. - Consider reducing the dosage to determine if the effects are dose-dependent. |
| Injection Site Reaction | - Ensure the use of sterile techniques during preparation and injection. - Vary the injection site within the intraperitoneal cavity if minor irritation is observed. - Monitor for signs of peritonitis and consult with veterinary staff if necessary. |
Quantitative Data Summary
The following table summarizes key parameters from a representative in vivo study using this compound-loaded anionic nanogels in a diet-induced obesity mouse model.
| Parameter | Details | Reference |
| Animal Model | Diet-induced obese mice | [2][3] |
| Drug Formulation | This compound encapsulated in anionic nanogels (ANGs) | [2] |
| Route of Administration | Intraperitoneal (abdominal) injection | [2][3] |
| Dosing Schedule | Daily for five weeks | [2][3] |
| Key Outcomes | Reversal of weight gain, reduced cholesterol, decreased liver inflammation | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Anionic Nanogels (ANGs)
This protocol provides a general guideline for the preparation of this compound-loaded ANGs based on the principles of ionic gelation and self-assembly of polymers.
Materials:
-
This compound (CGS 26214)
-
A suitable biocompatible cationic polymer (e.g., Chitosan)
-
A suitable anionic cross-linking agent (e.g., Tripolyphosphate - TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Particle size analyzer
Procedure:
-
Prepare Polymer Solution: Dissolve the cationic polymer in an appropriate aqueous solvent to a final concentration of 0.1-1.0% (w/v). Stir until fully dissolved.
-
Load this compound: Dissolve this compound in a suitable solvent and add it to the polymer solution. The amount of this compound to be added should be calculated based on the desired loading efficiency.
-
Initiate Nanogel Formation: While stirring the this compound-polymer solution, add the anionic cross-linking agent dropwise. The electrostatic interaction between the polymer and the cross-linker will induce the formation of nanogels.
-
Stabilize Nanogels: Continue stirring for 30-60 minutes to allow for the stabilization of the nanogels.
-
Purify Nanogels: Centrifuge the nanogel suspension to pellet the nanogels and remove any unloaded drug and excess reactants. Resuspend the pellet in deionized water. Repeat this washing step 2-3 times.
-
Characterization: Characterize the prepared nanogels for particle size, zeta potential, and drug loading efficiency using appropriate instrumentation.
Protocol 2: In Vivo Administration of this compound-Loaded Nanogels to Diet-Induced Obese Mice
Materials:
-
Diet-induced obese mice
-
This compound-loaded nanogel suspension
-
Sterile syringes (1 mL) and needles (26-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate the diet-induced obese mice to the housing conditions for at least one week before the start of the experiment.
-
Dosage Calculation: Based on the desired dosage, calculate the volume of the this compound-loaded nanogel suspension to be administered to each mouse based on its body weight.
-
Animal Restraint: Gently restrain the mouse to expose the abdominal area.
-
Injection Site Preparation: Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Intraperitoneal Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the calculated volume of the nanogel suspension.
-
Monitoring: Monitor the animals daily for any signs of distress, changes in behavior, food and water intake, and body weight.
-
Data Collection: At the end of the study period, collect blood and tissue samples for analysis of cholesterol levels, liver function, and other relevant biomarkers.
Visualizations
Caption: this compound signaling pathway in hepatocytes.
Caption: Experimental workflow for in vivo studies.
References
Technical Support Center: Axitirome Nanogel Formulation
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Axitirome nanogel formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Drug Loading and Encapsulation Efficiency
Question 1: My this compound drug loading content is consistently low (<5% w/w). What are the potential causes and how can I improve it?
Answer: Low drug loading of a hydrophobic drug like this compound is a common challenge. The primary causes often relate to poor affinity between the drug and the nanogel matrix or drug leakage during formulation and purification.
Troubleshooting Steps:
-
Optimize Polymer Composition: The hydrophilic-lipophilic balance (HLB) of your polymer is critical. This compound is hydrophobic, so increasing the hydrophobicity of the nanogel core can improve encapsulation.[1]
-
Refine the Loading Method: The method used to incorporate the drug is crucial.
-
Solvent Evaporation/Diffusion: Dissolving both the polymer and this compound in a common organic solvent before forming the nanogel in an aqueous phase can significantly improve encapsulation efficiency.[1]
-
Self-Assembly & Crosslinking: For amphiphilic polymers, ensure that this compound is added during the self-assembly of nanoassemblies, prior to the crosslinking step. This entraps the drug within the forming core.[4]
-
-
Minimize Drug Loss During Purification: Drug leakage is common during steps like dialysis or centrifugation.[1]
-
Dialysis: Use a dialysis membrane with a lower molecular weight cut-off (MWCO) and consider reducing the dialysis time.
-
Centrifugation: Optimize the speed and duration. Overly aggressive centrifugation can disrupt the nanogel structure, while insufficient force may not pellet the nanogels effectively.
-
Below is a table summarizing how formulation parameters can be adjusted to improve drug loading.
Table 1: Parameters Influencing this compound Drug Loading
| Parameter | Modification | Expected Outcome on Drug Loading | Potential Side Effect |
| Polymer Composition | Increase hydrophobic monomer ratio | Increase | Larger particle size, potential aggregation |
| Drug-to-Polymer Ratio | Increase drug feed | Increase (up to a saturation point) | Drug precipitation, lower encapsulation efficiency |
| Crosslinker Density | Decrease crosslinker concentration | Increase (more flexible network) | Higher burst release, lower stability |
| Purification Method | Optimize dialysis (lower MWCO) | Increase (less drug loss) | Longer purification time |
Experimental Workflow for Optimizing Drug Loading
Caption: Workflow for troubleshooting and optimizing this compound drug loading.
Category 2: Particle Size and Physical Stability
Question 2: My nanogel formulation shows a large particle size (>200 nm) and a high Polydispersity Index (PDI > 0.3). How can I achieve a smaller, more uniform particle size?
Answer: Controlling nanogel size is essential for bioavailability and targeting.[5] Large and polydisperse particles often result from uncontrolled aggregation during formation or poor colloidal stability.
Troubleshooting Steps:
-
Control Polymer Concentration: The concentration of the polymer during nanogel formation directly influences particle size.[3] Sequentially diluting reactants during polymerization can be an effective strategy to control the final particle size.[6]
-
Optimize Crosslinking: The degree and rate of crosslinking affect the final particle dimensions.
-
Crosslinker Concentration: Adjusting the monomer-to-crosslinker ratio can tune the particle size. Higher crosslinker density often leads to more compact, smaller particles, but can also reduce drug loading capacity.[3]
-
Polymerization Method: Controlled radical polymerization techniques, such as ATRP or RAFT, can slow the reaction rate and promote the formation of more uniform particles.[5]
-
-
Improve Colloidal Stability: Nanogels can aggregate if not properly stabilized.
-
PEGylation: Incorporating polyethylene glycol (PEG) chains on the nanogel surface provides steric hindrance, which prevents aggregation and can reduce protein adsorption in vivo.[7]
-
Surface Charge: Ensure the nanogel has a sufficient surface charge (zeta potential > |20| mV) for electrostatic stabilization. For liver-targeted anionic nanogels, this is a key parameter.[1][4]
-
Table 2: Factors Affecting Nanogel Size and PDI
| Parameter | Modification | Effect on Particle Size | Effect on PDI |
| Polymer Concentration | Decrease | Decrease [6] | Decrease |
| Crosslinker Density | Increase | Decrease (more compact)[3] | May Increase if non-uniform |
| Stirring/Sonication Rate | Increase | Decrease | Decrease |
| Surfactant Concentration | Optimize (if applicable) | Decrease [8] | Decrease |
Question 3: My nanogel formulation is aggregating and precipitating upon storage. What causes this instability and how can I prevent it?
Answer: Aggregation indicates poor colloidal stability, which can be caused by insufficient stabilizing forces (steric or electrostatic) or environmental factors.
Troubleshooting Steps:
-
Enhance Steric Stabilization: As mentioned, PEGylation is a highly effective method to prevent aggregation by creating a hydrophilic corona that sterically hinders particle-particle interactions.[7]
-
Optimize Electrostatic Stabilization: Measure the zeta potential of your formulation. If it is close to neutral, aggregation is more likely. For the anionic nanogels used for this compound delivery, increasing the density of anionic ligands (like 3-mercaptopropionic acid) can increase negative charge and improve stability.[4]
-
Control Storage Conditions:
-
pH and Ionic Strength: The stability of nanogels can be sensitive to the pH and salt concentration of the buffer.[2] Store the formulation in a buffer that maintains optimal surface charge and minimizes charge screening.
-
Temperature: Store at a recommended temperature (e.g., 4°C) to minimize degradation and aggregation, unless the polymer system is temperature-responsive.
-
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting common nanogel formulation issues.
Category 3: In Vitro Performance and Biological Activity
Question 4: My formulation shows a high initial burst release of this compound. How can I achieve a more sustained release profile?
Answer: A high burst release is often due to a significant amount of drug adsorbed on the nanogel surface or a highly porous, rapidly swelling network.[1]
Troubleshooting Steps:
-
Increase Crosslinking Density: A more tightly crosslinked network will swell less and slow the diffusion of the drug out of the nanogel matrix. This can be achieved by increasing the concentration of the crosslinking agent.[1]
-
Enhance Drug-Matrix Interactions: Strengthen the interactions holding this compound within the core. This can involve increasing hydrophobic interactions or incorporating moieties that can form hydrogen bonds with the drug.[9]
-
Improve Purification: Ensure that all non-encapsulated and surface-adsorbed drug is removed during purification. Techniques like washing the nanogel pellet after centrifugation can be effective.[1]
-
Create a Core-Shell Structure: Designing a nanogel with a dense outer shell and a drug-loaded core can effectively minimize burst release.[3]
Question 5: What is the mechanism of action for this compound delivered via anionic nanogels to the liver?
Answer: this compound is a thyromimetic agent that selectively activates the thyroid hormone receptor beta (TRβ) in the liver.[4] The anionic nanogel (ANG) is designed to selectively target hepatocytes, maximizing the drug's therapeutic effect while minimizing systemic side effects.[10][11]
Mechanism of Action:
-
Targeting: The anionic surface of the nanogel interacts with receptors on hepatocytes, facilitating targeted uptake into liver cells.[4]
-
Internalization & Release: Once inside the hepatocyte, the high intracellular concentration of glutathione (GSH) breaks the disulfide crosslinks of the nanogel, causing it to degrade and release the encapsulated this compound.[4][11]
-
Receptor Binding: The released this compound binds to and activates TRβ, which acts as a transcription factor.[4]
-
Therapeutic Effect: Activation of TRβ modulates the expression of target genes, leading to beneficial metabolic changes. This includes activating the reverse cholesterol transport (RCT) pathway, which lowers cholesterol, and increasing fat oxidation, which contributes to weight loss.[4][10][12]
// Nodes outside cell ng_outside [label="this compound-Loaded\nAnionic Nanogel (ANG)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Effects effect1 [label="Activation of Reverse\nCholesterol Transport", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; effect2 [label="Decreased\nLipogenesis", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; effect3 [label="Increased\nFat Oxidation", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ng_outside -> ng_inside [label="Targeted\nUptake"]; ng_inside -> release; release -> axi; axi -> trb [label="Binds to"]; trb -> gene [label="Activates"]; gene -> {effect1; effect2; effect3} [label="Modulates"]; }
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Nanogels: Current Trends and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanogels: an overview of properties, biomedical applications and obstacles to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conferring liver selectivity to a thyromimetic using a novel nanoparticle increases therapeutic efficacy in a diet-induced obesity animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uniquely sized nanogels via crosslinking polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04123E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and use of nanogels as carriers of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sciencealert.com [sciencealert.com]
- 11. Drug Reverses Obesity and Decreases Cholesterol in Mice | Technology Networks [technologynetworks.com]
- 12. freethink.com [freethink.com]
a solubility enhancement techniques
References
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Amorphous Solid Dispersions: Evaluation & Stabilization Methods [crystalpharmatech.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. jddtonline.info [jddtonline.info]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. iris.unito.it [iris.unito.it]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. jmpas.com [jmpas.com]
- 18. jddtonline.info [jddtonline.info]
- 19. benchchem.com [benchchem.com]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. ijcrt.org [ijcrt.org]
- 22. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpbr.in [ijpbr.in]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Axitirome & Primary Hepatocytes
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential Axitirome-induced toxicity in primary hepatocyte cultures. The following information is curated to address specific experimental challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in hepatocytes?
This compound (also known as CGS 26214) is a synthetic thyromimetic compound that acts as a selective agonist for the Thyroid Hormone Receptor β (TRβ).[1] TRβ is the predominant thyroid hormone receptor isoform in the liver.[2][3][4] By activating TRβ, this compound can modulate the expression of genes involved in lipid and cholesterol metabolism. Specifically, it is being investigated for its potential to lower cholesterol and reverse diet-induced obesity.[1][5] In preclinical studies, it has been shown to activate the reverse cholesterol transport pathway.[5]
Q2: What are the potential concerns when treating primary hepatocytes with thyromimetics like this compound?
While this compound is designed for liver selectivity, systemic administration of thyromimetics can lead to undesirable side effects.[5] In vitro, high concentrations or prolonged exposure of hepatocytes to potent metabolic modulators can potentially lead to cellular stress. While a study using a nanogel delivery system for this compound in mice reported no untoward side effects,[5] it is crucial to carefully monitor primary hepatocyte cultures for signs of toxicity. Related thyromimetics, such as GC-1 (Sobetirome), have been shown to induce hepatocyte proliferation but also have the potential to cause hepatocyte injury and alter bile acid metabolism under certain conditions.[6]
Q3: What are the key indicators of hepatotoxicity to monitor in this compound-treated primary hepatocytes?
Key indicators of drug-induced liver injury (DILI) that should be monitored include:
-
Cell Viability: Assessed by assays such as MTT, MTS, or measurement of ATP content.
-
Cytotoxicity: Measured by the release of intracellular enzymes like lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) into the culture medium.
-
Mitochondrial Dysfunction: Can be evaluated by measuring changes in mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or through respirometry assays (e.g., Seahorse XF). Mitochondrial dysfunction is a central mechanism in many forms of DILI.
-
Oxidative Stress: Assessed by measuring the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
-
Apoptosis: Detected by measuring caspase-3/7 activity or through Annexin V staining.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of LDH/ALT release at expected therapeutic concentrations. | 1. Concentration of this compound is too high for the in vitro model. 2. Solvent (e.g., DMSO) toxicity. 3. Sub-optimal health of primary hepatocytes post-isolation. | 1. Perform a dose-response curve to determine the EC50 and IC50. Start with a wider range of concentrations. 2. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1-0.5%. Run a solvent-only control. 3. Check the viability of hepatocytes before seeding; it should be >90%. |
| Decreased cell viability (e.g., low ATP levels) without significant LDH release. | 1. Mitochondrial toxicity leading to ATP depletion. 2. Induction of apoptosis. | 1. Perform a mitochondrial toxicity assay (e.g., Seahorse XF MitoTox assay) to assess effects on mitochondrial respiration. 2. Measure caspase-3/7 activity to determine if apoptosis is being induced. |
| Inconsistent results between experiments. | 1. Donor-to-donor variability in primary hepatocytes. 2. Variations in cell seeding density. 3. Inconsistent this compound stock solution preparation. | 1. Use hepatocytes from multiple donors to assess the range of responses. 2. Optimize and strictly control the cell seeding density for each experiment. 3. Prepare fresh stock solutions of this compound for each experiment and validate the concentration. |
| No observable effect of this compound on lipid metabolism. | 1. Insufficient incubation time. 2. Low metabolic activity of cultured hepatocytes. 3. Degradation of this compound in the culture medium. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 2. Confirm the expression and activity of TRβ in the cultured hepatocytes. 3. Consider a medium change with fresh this compound during longer incubation periods. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from hepatotoxicity studies. Note: Specific data for this compound is not publicly available; these tables are for illustrative purposes.
Table 1: Dose-Response of this compound on Primary Hepatocyte Viability (48h)
| This compound (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.3 |
| 1 | 98.7 ± 4.8 | 6.2 ± 1.5 |
| 10 | 95.3 ± 6.1 | 8.9 ± 2.1 |
| 50 | 78.2 ± 7.5 | 25.4 ± 4.3 |
| 100 | 55.9 ± 8.2 | 48.7 ± 5.9 |
| 200 | 25.1 ± 6.9 | 75.3 ± 6.8 |
Table 2: Effect of this compound on Mitochondrial Function and Oxidative Stress (24h)
| Treatment | Mitochondrial Membrane Potential (% of Control) | Intracellular ROS (% of Control) |
| Vehicle Control | 100 ± 4.5 | 100 ± 8.2 |
| This compound (50 µM) | 85.1 ± 6.3 | 135.7 ± 12.4 |
| This compound (100 µM) | 62.7 ± 7.9 | 189.2 ± 15.1 |
| Rotenone (Positive Control) | 35.4 ± 5.1 | 250.6 ± 20.3 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by LDH Release
-
Cell Seeding: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 0.5 x 10^5 cells/well. Allow cells to attach for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the seeding medium with medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time point (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Sample Collection: Carefully collect a 50 µL aliquot of the supernatant from each well.
-
LDH Assay: Use a commercially available LDH cytotoxicity assay kit. Add the collected supernatant to the assay reaction mixture according to the manufacturer's instructions.
-
Lysis Control: For determining maximum LDH release, add lysis buffer to control wells 45 minutes before the end of the incubation period.
-
Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the percentage of cytotoxicity as: (% Cytotoxicity) = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)
-
Cell Seeding and Treatment: Seed and treat primary hepatocytes with this compound in a 96-well black, clear-bottom plate as described in Protocol 1.
-
Dye Loading: At the end of the treatment period, remove the medium and wash the cells once with warm PBS. Add culture medium containing a fluorescent MMP dye (e.g., TMRE at 200 nM) to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells with PBS. Add fresh PBS or culture medium without phenol red to each well. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (for TMRE, ~549 nm excitation and ~575 nm emission).
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control wells. A decrease in fluorescence indicates mitochondrial depolarization.
Visualizations
Caption: Proposed mechanism of this compound action and potential for off-target stress in hepatocytes.
Caption: General workflow for assessing this compound toxicity in primary hepatocytes.
Caption: A logical troubleshooting guide for unexpected cytotoxicity results.
References
- 1. Conferring liver selectivity to a thyromimetic using a novel nanoparticle increases therapeutic efficacy in a diet-induced obesity animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of thyroid hormones and thyromimetics on the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencealert.com [sciencealert.com]
- 6. The Thyromimetic Sobetirome (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Delivery Challenges in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of therapeutic agents in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary physiological barriers to drug delivery in preclinical models, especially in the context of solid tumors?
A1: There are four major physiological barriers that can lead to heterogeneous accumulation of therapeutic agents in solid tumors.[1] The first is the varied and often chaotic nature of tumor angiogenesis and blood flow.[1] Secondly, the permeability of tumor vessels can be highly variable, both spatially and temporally.[1] The third barrier is the tumor's interstitial compartment, where high pressure can impede convection and movement of the drug.[1] Finally, the cell membrane and cytoplasm of the target cells present the fourth barrier.[1] These barriers can change as a tumor grows and metastasizes, making consistent drug delivery a significant challenge.[1]
Q2: What are some common reasons for high variability in experimental results during in vivo drug delivery studies?
A2: High variability in preclinical studies can stem from several factors. Inconsistent dosing techniques, such as improper oral gavage or inaccurate injection volumes, are a frequent cause.[2] Stress induced in the animals during handling and administration can lead to physiological changes that affect drug absorption and metabolism.[2] Furthermore, poor drug absorption due to formulation issues or inherent properties of the compound can also contribute to variable outcomes.[2]
Q3: Is it acceptable to administer a drug dissolved in 100% DMSO to animals?
A3: No, it is not recommended to administer a drug dissolved in 100% Dimethyl Sulfoxide (DMSO) to animals.[3] High concentrations of DMSO can cause local tissue damage and other adverse effects.[3] The final concentration of DMSO in the administered formulation should be minimized, ideally kept below 10%.[3]
Q4: How can I improve the oral bioavailability of a poorly soluble compound?
A4: Enhancing the oral bioavailability of poorly soluble drugs is a common challenge. Several formulation strategies can be employed. These include the use of co-solvents, such as a mixture of DMSO and PEG400, to improve solubility.[3] Complexation with cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug.[3] Another approach is salt formation, where different salt forms of the compound may exhibit improved solubility and dissolution rates.[3] Additionally, particle size reduction techniques, such as micronization, can increase the surface area of the drug, leading to a better dissolution rate.
Troubleshooting Guides
Issue 1: Poor Drug Solubility and Formulation Precipitation
Symptoms:
-
Difficulty dissolving the compound in the desired vehicle.
-
Precipitation of the compound in the formulation upon standing or dilution.
-
Inconsistent results in efficacy or pharmacokinetic studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Inappropriate Vehicle | - For poorly soluble compounds, a single aqueous vehicle is often insufficient.[3]- Solution: Employ a co-solvent system. A common starting point for many compounds is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] |
| Low Aqueous Solubility | - The inherent chemical properties of the drug limit its solubility in water-based vehicles.[3]- Solution: Consider solubility enhancement techniques such as complexation with cyclodextrins, which can form inclusion complexes and increase aqueous solubility.[3] Investigating different salt forms of the compound may also yield a more soluble version.[3] |
| Temperature Effects | - Solubility can be temperature-dependent.- Solution: Gentle warming or sonication can aid in the dissolution of the compound.[2] However, ensure that the compound is stable at elevated temperatures. |
Issue 2: Animal Distress and Complications During Oral Gavage
Symptoms:
-
Struggling, vocalization, or signs of distress during the procedure.[2]
-
Regurgitation or reflux of the administered dose.[2]
-
Signs of respiratory distress (e.g., gasping, cyanosis) immediately after gavage.[2]
-
Morbidity or mortality post-administration.[2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Improper Restraint or Technique | - Incorrect animal handling can cause stress and injury.- Solution: Ensure the animal is properly restrained to prevent movement without causing distress. For mice, scruffing the back of the neck is a common technique to immobilize the head.[2] Gently insert the gavage needle into the diastema and advance it along the roof of the mouth towards the esophagus.[2] |
| Incorrect Gavage Needle Size | - A needle that is too large or too small can cause injury or be ineffective.- Solution: Use the correct gavage needle size based on the animal's weight. Refer to established guidelines for appropriate needle gauges and lengths for different rodent sizes. |
| Excessive Dosing Volume or Rapid Administration | - Giving too much volume or administering it too quickly can lead to reflux.[2]- Solution: Adhere to the maximum recommended oral gavage volumes (see table below).[2] Administer the solution slowly and steadily.[2] If reflux occurs, consider reducing the volume or concentration for subsequent doses.[2] |
| Accidental Tracheal Administration | - This is a serious complication that can lead to respiratory distress and death.[2]- Solution: If the animal shows immediate signs of respiratory distress, it is likely the compound has entered the lungs, and euthanasia is recommended.[2] A necropsy can confirm the cause.[2] It is crucial to review and refine the gavage technique to prevent this from happening. |
Issue 3: Complications with Intravenous Injections (Mouse Tail Vein)
Symptoms:
-
Difficulty locating and accessing the tail vein.
-
Swelling or formation of a "bleb" at the injection site.
-
Resistance during injection.
-
Lack of expected pharmacological effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Vein Visibility | - The lateral tail veins in mice can be difficult to see.- Solution: Use a heat source, such as a warming lamp, to dilate the veins before injection.[4] |
| Incorrect Needle Placement | - The needle is not properly situated within the vein.- Solution: If you encounter resistance or see a bleb forming, stop injecting immediately.[5] Withdraw the needle and re-attempt the injection at a site more proximal (closer to the body) on the tail.[6] A successful injection will have no resistance, and the vein may blanch as the solution is administered.[5][7] |
| Animal Movement | - Sudden movement can dislodge the needle.- Solution: Ensure the mouse is securely restrained in an appropriate device.[4] |
| Needle Gauge Too Large | - A large needle can damage the small tail veins.- Solution: Use a small gauge needle, typically 27-30G for mice.[5] |
Data Presentation
Table 1: Maximum Recommended Oral Gavage Volumes
| Animal Species | Maximum Dosing Volume | Notes |
| Mouse | 10 mL/kg[8] | Volumes of 10 mL/kg and higher can increase the risk of aspiration pneumonia.[8] For pregnant animals, the maximum volume should be reduced.[9] |
| Rat | 10-20 mL/kg | As with mice, smaller volumes are generally recommended to minimize complications.[8] |
Table 2: Common Vehicle Formulations for Preclinical In Vivo Studies
| Vehicle Composition | Common Use | Potential Issues/Considerations |
| Saline (0.9% NaCl) | Aqueous solutions for soluble compounds. | Not suitable for hydrophobic compounds. |
| Phosphate-Buffered Saline (PBS) | Aqueous solutions, helps maintain physiological pH. | Similar limitations to saline for poorly soluble drugs. |
| 5-10% DMSO in Saline/PBS | Solubilizing poorly soluble compounds for IV or IP injection. | Higher concentrations of DMSO can cause hemolysis and local tissue irritation.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common starting formulation for poorly soluble compounds for oral administration.[2] | The viscosity and potential for gastrointestinal irritation should be considered. |
| 0.5% Methylcellulose or Carboxymethylcellulose (CMC) in Water | Suspension for oral administration of insoluble compounds. | Requires uniform suspension to ensure consistent dosing. |
| Corn Oil / Sesame Oil | Vehicle for lipophilic compounds for oral, SC, or IM administration. | Can influence the absorption rate and may have its own physiological effects. |
| 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | Solubilizing agent for a wide range of compounds for various routes. | Can be nephrotoxic at high doses, especially with repeated administration. |
Table 3: Comparative Bioavailability of Small Molecules via Different Administration Routes in Rodents
| Compound | Animal Model | Oral (PO) Bioavailability (%) | Intraperitoneal (IP) Bioavailability (%) | Subcutaneous (SC) Bioavailability (%) | Intravenous (IV) Bioavailability (%) | Reference |
| Lenalidomide | Mouse | 75 | 105 | - | 100 (by definition) | [1] |
| Deramciclane | Rat | ~5.7 | ~18.5 | - | 100 (by definition) | [1] |
| Docetaxel | Mouse | ~2.8 | 69 | - | 100 (by definition) | [1] |
| Topotecan (lactone form) | Rat | ~20 | - | 88.05 | 100 (by definition) | [8] |
| Oridonin | Rat | 4.32 - 10.8 | 12.6 | - | 100 (by definition) | [10] |
| Oxypeucedanin | Rat | 10.26 | - | - | 100 (by definition) | [5] |
Note: Bioavailability is presented as absolute bioavailability where the intravenous (IV) route is considered 100%. Data is compiled from multiple studies and variations in experimental conditions exist.
Experimental Protocols
Detailed Methodology for Oral Gavage in Rodents
-
Animal Preparation: Weigh the animal to determine the correct dosing volume based on the recommended mL/kg for the species (see Table 1).[8]
-
Gavage Needle Selection and Measurement: Choose an appropriately sized gavage needle (e.g., 18-20 gauge for mice).[8] Measure the length of the gavage tube by holding it alongside the animal, from the tip of the nose to the last rib, and mark the tube at the nose. Do not insert the tube past this mark to avoid perforating the stomach.[11]
-
Restraint: Properly restrain the animal. For a mouse, this is typically done by scruffing the skin on the back of the neck to immobilize the head and neck.[2]
-
Tube Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[2] The tube should pass easily with the animal potentially swallowing. If resistance is met, do not force it; withdraw and re-attempt.[8]
-
Administration: Once the needle is in the stomach (at the pre-measured depth), slowly depress the syringe plunger to administer the solution.[2]
-
Withdrawal and Monitoring: Smoothly withdraw the needle along the same path it was inserted.[2] Return the animal to its cage and monitor for any immediate adverse reactions such as respiratory distress.[2]
Visualizations
Caption: Troubleshooting workflow for poor drug exposure.
Caption: Workflow for the oral gavage procedure in rodents.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Axitirome
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common experimental challenges and answering frequently asked questions related to enhancing the oral bioavailability of Axitirome.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of this compound for oral delivery.
| Question/Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| 1. Low in vitro dissolution rate of this compound powder. | This compound is a hydrophobic molecule with inherently poor aqueous solubility. Crystalline structure may be limiting the dissolution rate. Particle size may be too large, reducing surface area. | Particle Size Reduction: Employ micronization or nano-milling techniques to increase the surface area available for dissolution.[1] Amorphous Solid Dispersions (ASDs): Formulate this compound with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) using spray drying or hot-melt extrusion to create an amorphous, higher-energy state that enhances solubility.[1] pH Modification: Evaluate the dissolution profile in buffers across a physiologically relevant pH range (1.2 to 6.8) to determine if solubility is pH-dependent.[1] |
| 2. High variability in dissolution testing results between samples. | Inadequate wetting of the hydrophobic this compound powder ("clumping"). Issues with the dissolution apparatus setup or procedure. Non-homogeneity in the formulated product (e.g., capsules, tablets). | Incorporate Surfactants: Add a low concentration of a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) to the dissolution medium to improve wetting.[1] Method Validation: Verify the dissolution test method, ensuring proper equipment calibration, deaeration of media, and consistent sampling technique as per USP guidelines. Formulation Homogeneity: For solid dispersions or other formulations, ensure uniform drug distribution through proper mixing and process control. Evaluate blend uniformity. |
| 3. Formulation shows good dissolution but poor permeability in Caco-2 assays. | This compound may be a substrate for efflux transporters (e.g., P-glycoprotein, P-gp) expressed on Caco-2 cells, which actively pump the compound back into the apical (donor) side. The formulation excipients may not be effectively enhancing transcellular or paracellular transport. | Bidirectional Caco-2 Assay: Perform a bidirectional assay (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux. Incorporate Permeation Enhancers: Evaluate the use of recognized permeation enhancers or P-gp inhibitors in the formulation, but consider potential toxicity. Lipid-Based Formulations: Develop lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). These can enhance permeability by altering cell membrane fluidity or bypassing efflux transporters via lymphatic uptake. |
| 4. High first-pass metabolism is suspected after in vivo studies in rats, despite good dissolution and permeability. | This compound may be extensively metabolized by cytochrome P450 enzymes in the gut wall and/or liver. | In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to characterize the metabolic profile of this compound and identify the major enzymes involved. Lipid-Based Formulations: Formulations that promote lymphatic transport can partially bypass the liver, reducing first-pass metabolism.[1] Prodrug Approach: While complex, a prodrug of this compound could be designed to be absorbed intact and then release the active drug systemically. |
| 5. Amorphous Solid Dispersion (ASD) formulation is physically unstable and recrystallizes over time. | The drug loading in the polymer is too high (above the solubility limit in the polymer). The chosen polymer is not optimal for stabilizing amorphous this compound. Improper storage conditions (high temperature or humidity). | Optimize Drug Loading: Create formulations with varying drug-to-polymer ratios to find the optimal loading that ensures stability. Polymer Screening: Screen different polymers with strong hydrogen bonding potential to interact with this compound and inhibit molecular mobility. Stability Studies: Conduct accelerated stability studies under various temperature and humidity conditions to determine appropriate storage requirements. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a challenge? A1: this compound (also known as CGS 26214) is a synthetic, selective thyromimetic that acts as an agonist for the thyroid hormone receptor-beta (TRβ).[2] TRβ is the predominant isoform in the liver and is responsible for cholesterol-lowering effects.[3] Like many potent small molecules, this compound is hydrophobic (lipophilic), which leads to poor aqueous solubility. This low solubility is a primary rate-limiting step for its absorption in the gastrointestinal tract, resulting in low oral bioavailability.
Q2: What are the main strategies to enhance the oral bioavailability of a poorly soluble drug like this compound? A2: The main strategies fall into three categories:
-
Increasing Solubility and Dissolution Rate: This includes physical modifications like reducing particle size (micronization, nanosuspensions) and chemical modifications like creating amorphous solid dispersions (ASDs) with polymers or forming salts.[1]
-
Enhancing Permeability: This involves using lipid-based formulations (e.g., SMEDDS, SNEDDS) that can help the drug cross the intestinal epithelium and may also leverage lymphatic transport to bypass the liver.[1]
-
Inhibiting Efflux and Metabolism: This can be achieved by co-administering inhibitors of efflux transporters (like P-gp) or metabolic enzymes, though this can raise safety concerns. Lipid-based systems can also help reduce first-pass metabolism.
Q3: How do I choose between a solid dispersion and a lipid-based formulation for this compound? A3: The choice depends on the specific physicochemical properties of this compound and the desired product profile.
-
Amorphous Solid Dispersions (ASDs) are excellent for significantly increasing the aqueous solubility and dissolution rate. They are well-suited for conversion into conventional solid dosage forms like tablets and capsules. However, they can be susceptible to physical instability (recrystallization) if not formulated carefully.
-
Lipid-Based Formulations (e.g., SEDDS) are particularly effective for highly lipophilic drugs. They not only improve solubilization in the gut but can also enhance membrane permeability and promote lymphatic uptake, which helps avoid first-pass metabolism.[1] The choice often requires experimental screening of both approaches.
Q4: What is the mechanism of action for this compound? A4: this compound is a selective agonist for the Thyroid Hormone Receptor Beta (TRβ). Upon binding, it activates this receptor, which acts as a transcription factor to modulate the expression of genes involved in lipid metabolism.[4] This activation in the liver leads to an increase in reverse cholesterol transport, fat oxidation, and metabolic rate, resulting in lower cholesterol levels.[4]
Q5: Are there any known safety concerns with TRβ agonists that I should consider during development? A5: A key goal in developing TRβ agonists is to achieve liver selectivity to avoid side effects associated with the activation of the TRα isoform, which is predominant in the heart, bone, and other tissues.[3] Systemic activation of TRα can lead to cardiac issues (like tachycardia) and bone density loss. Therefore, formulation strategies that enhance liver targeting or limit systemic exposure outside the liver are highly desirable. Recent research has explored injectable nanogel carriers to deliver this compound directly to the liver, minimizing systemic exposure.[4]
Quantitative Data on Formulation Strategies
The following tables provide illustrative data on how different formulation strategies can improve the key biopharmaceutical parameters of poorly soluble drugs. Note: As specific comparative data for this compound is not publicly available, these values are representative examples based on studies of other BCS Class II compounds.
Table 1: Illustrative Enhancement of Aqueous Solubility
| Formulation Strategy | Drug | Polymer/Carrier | Drug:Carrier Ratio | Solubility Increase (Fold) |
| Unformulated API | Drug X | - | - | 1 (Baseline) |
| Physical Mixture | Drug X | PVP K30 | 1:5 | ~2-3 |
| Solid Dispersion (Solvent Evaporation) | Drug X | PVP K30 | 1:5 | ~50-60 |
| Solid Dispersion (Hot-Melt Extrusion) | Drug X | Soluplus® | 1:4 | ~80-100 |
| Lipid-Based (SNEDDS) | Drug Y | Capryol™ 90, Kolliphor® RH40, Transcutol® HP | 1:3:3 | >1000 (in formulation) |
Table 2: Illustrative Pharmacokinetic Parameters in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (API) | 10 | 150 ± 35 | 4.0 | 950 ± 210 | 100 (Baseline) |
| Solid Dispersion in Capsule | 10 | 750 ± 150 | 2.0 | 4,200 ± 850 | ~440% |
| SNEDDS in Capsule | 10 | 1100 ± 220 | 1.5 | 6,800 ± 1300 | ~715% |
Experimental Protocols
Protocol 1: USP Apparatus II Dissolution Test for this compound Formulations
Objective: To determine the in vitro release rate of this compound from an oral dosage form (e.g., solid dispersion filled into a capsule).
Materials:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Validated HPLC method for this compound quantification
-
Dissolution Medium: 900 mL of 0.5% Sodium Dodecyl Sulfate (SDS) in pH 6.8 phosphate buffer
-
This compound formulation capsules
-
Cannula filters (e.g., 0.45 µm PVDF)
Procedure:
-
Preparation: Preheat the dissolution medium to 37 ± 0.5 °C and deaerate by a suitable method.
-
Apparatus Setup: Assemble the dissolution apparatus. Set the paddle speed to 75 RPM.
-
Test Initiation: Place one capsule into each vessel. Start the apparatus immediately.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filtration: Immediately filter each sample through a 0.45 µm syringe filter, discarding the first few mL of filtrate.
-
Sample Analysis: Analyze the filtered samples for this compound concentration using the validated HPLC method.
-
Calculation: Calculate the percentage of this compound dissolved at each time point relative to the labeled dose.
Protocol 2: Caco-2 Cell Bidirectional Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for active efflux transporters.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
Lucifer yellow (paracellular integrity marker)
-
Validated LC-MS/MS method for this compound quantification
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Assay Initiation (A-to-B):
-
Wash monolayers with pre-warmed transport buffer.
-
Add this compound solution in transport buffer to the apical (A) side (donor).
-
Add fresh transport buffer to the basolateral (B) side (receiver).
-
-
Assay Initiation (B-to-A):
-
Wash monolayers with pre-warmed transport buffer.
-
Add this compound solution in transport buffer to the basolateral (B) side (donor).
-
Add fresh transport buffer to the apical (A) side (receiver).
-
-
Incubation: Incubate the plates at 37 °C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both donor and receiver compartments for LC-MS/MS analysis.
-
Integrity Check: Measure the concentration of Lucifer yellow in the receiver compartments to confirm monolayer integrity was maintained.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.
-
Visualizations
Caption: Workflow for enhancing this compound's oral bioavailability.
Caption: Simplified signaling pathway of this compound in hepatocytes.
Caption: Decision tree for troubleshooting low dissolution.
References
- 1. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system | PLOS One [journals.plos.org]
- 2. medkoo.com [medkoo.com]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencealert.com [sciencealert.com]
Technical Support Center: In Vitro Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing and interpreting in vitro dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug or stimulus and the magnitude of the biological response.[1] It is a fundamental tool in pharmacology and drug discovery for quantifying the potency and efficacy of a compound.[1][2] These curves are essential for determining the optimal concentrations for experiments, which helps in restricting variation, interpreting data, and minimizing unnecessary repetitions.[2]
Q2: What are the key parameters derived from a dose-response curve?
The most common parameters are the EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration). The EC50 is the concentration of a drug that induces a response halfway between the baseline and maximum effect, while the IC50 is the concentration that causes 50% inhibition of a specific biological or biochemical function.[3][4] Other important parameters include the Hill slope, which describes the steepness of the curve, and the maximal effect (Emax).[2][5]
Q3: What are the common sources of variability in dose-response assays?
Variability in dose-response assays can arise from several factors, including inconsistent cell plating, edge effects in microplates, compound instability or precipitation, and high concentrations of solvents like DMSO.[6][7] It is crucial to maintain consistent cell seeding densities and use cells within a consistent and low passage number range.[6]
Q4: How should I choose the right model to fit my dose-response data?
The four-parameter log-logistic model is widely used for analyzing dose-response data.[8] This model generates a sigmoidal curve with top and bottom plateaus, the EC50/IC50, and the Hill slope.[9] However, if the data exhibits non-ideal behavior, such as a U-shaped curve, alternative models may be necessary.[10] It's important to visually inspect the curve fit and consider the biological context of the experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro dose-response experiments.
Issue 1: High Variability Between Replicate Wells
High variability, indicated by large error bars, can obscure the true dose-response relationship.
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper pipetting techniques to minimize well-to-well differences.[7][11] |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity barrier.[6][7] |
| Compound Precipitation | Visually inspect drug dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed, sonication or gentle warming may help to redissolve the compound.[6] |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure thorough mixing at each step of serial dilutions.[7] |
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the true biological response from background noise.[12][13]
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| High Background | Increase the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time. Consider using black microplates for fluorescence assays to reduce background.[14][15] |
| Weak Signal | Increase the concentration of the primary or secondary antibody if applicable. Increase incubation times. For luminescence assays, use white microplates to enhance the signal.[14] |
| Compound Interference | The test compound itself may be fluorescent. Run a control with the compound alone to check for autofluorescence.[11] |
| Incorrect Wavelength Settings | Ensure that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore used in your assay.[11] |
Issue 3: Non-Ideal or Unexpected Curve Shape
Dose-response curves do not always follow a classic sigmoidal shape.
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| U-shaped or Biphasic Curve | This can occur due to multiple mechanisms of action or receptor up/down-regulation at different concentrations.[5][10] Consider if the compound has off-target effects at higher concentrations. |
| Flat or Weak Response | The compound may have low potency or the assay may not be sensitive enough.[7] Consider using a more sensitive detection method or extending the incubation time.[6] The chosen cell line may not express the target at sufficient levels. |
| Incomplete Curve | The concentration range tested may not be wide enough to capture the top and bottom plateaus. Extend the range of concentrations in subsequent experiments.[9] |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17][18]
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[16][17]
-
96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Drug Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include vehicle-only control wells.[7]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7][19]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16][17][19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.[16]
Enzyme Inhibition Assay
This protocol provides a general framework for a 96-well plate-based spectrophotometric or fluorometric enzyme inhibition assay.[20][21]
Materials:
-
Purified enzyme
-
Substrate
-
Assay buffer
-
Test inhibitor compounds
-
96-well plate
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the inhibitor compound. Include control wells with no inhibitor (100% activity) and blank wells with no enzyme.[21]
-
Pre-incubation: Pre-incubate the plate at a constant temperature for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.[20][21]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.[20][21]
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time.[21]
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a receptor.[22][23][24]
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand of known affinity
-
Unlabeled test compounds
-
Binding buffer
-
Filter plates (e.g., glass fiber)
-
Scintillation counter
Methodology:
-
Assay Setup: In a filter plate, add the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[23][24]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Wash the wells with ice-cold binding buffer and aspirate the unbound ligand through the filter using a vacuum manifold.[23]
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.[23]
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50.
Visualizations
Caption: General experimental workflow for in vitro dose-response analysis.
Caption: A logical workflow for troubleshooting dose-response curve issues.
Caption: A generic signaling pathway illustrating kinase inhibition.
References
- 1. collaborativedrug.com [collaborativedrug.com]
- 2. 용량-반응 곡선을 해석하는 방법 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 5. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. biocompare.com [biocompare.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. selectscience.net [selectscience.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchhub.com [researchhub.com]
- 18. broadpharm.com [broadpharm.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. benchchem.com [benchchem.com]
- 22. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Axitirome and Other TRβ Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agents targeting thyroid hormone receptor beta (TRβ) has evolved significantly, with a focus on developing liver-directed agonists for metabolic conditions such as dyslipidemia and non-alcoholic steatohepatitis (NASH). This guide provides an objective comparison of the in vivo performance of Axitirome against other notable TRβ agonists, including the historically significant Sobetirome and Eprotirome, and the clinically advanced Resmetirom. The comparative data presented is based on available preclinical studies.
Introduction to TRβ Agonists
Thyroid hormone is crucial for regulating metabolism, and its effects are mediated by two main receptor isoforms: TRα and TRβ. TRβ is predominantly expressed in the liver, making it an attractive therapeutic target for metabolic diseases. Selective TRβ agonists aim to harness the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and triglycerides, while minimizing the potential for adverse effects on the heart and other tissues where the TRα isoform is more prevalent.[1]
In Vivo Efficacy and Safety Comparison
The following tables summarize the quantitative data from in vivo studies of this compound and other TRβ agonists. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a synthesis from various preclinical models.
Table 1: Efficacy in Models of Dyslipidemia
| Compound | Animal Model | Key Findings | Dosage | Duration |
| This compound | Obese Mice (High-fat, high-sugar, high-cholesterol diet) | Lowered cholesterol levels.[2] | Not specified | 5 weeks |
| Sobetirome (GC-1) | Euthyroid Mice | Reduced serum cholesterol by 25% and triglycerides by 75%.[1] | 48 nmol/kg | - |
| Hypercholesterolemic Mice | Reduced HDL cholesterol and triglyceride levels.[1] | - | - | |
| Eprotirome (KB2115) | Animals | Reduced LDL cholesterol.[1] | - | - |
| Resmetirom (MGL-3196) | Diet-Induced Obese Mice | Significant reductions in LDL-C, ApoB, and triglycerides.[3] | - | - |
Table 2: Efficacy in Models of NASH
| Compound | Animal Model | Key Findings | Dosage | Duration |
| This compound | Obese Mice (High-fat, high-sugar, high-cholesterol diet) | Subsided harmful levels of liver inflammation.[2] | Not specified | 5 weeks |
| Sobetirome (GC-1) | Type 2 Diabetes Mouse Models | Reduced liver fat.[1] | - | - |
| Resmetirom (MGL-3196) | Diet-Induced NASH Mice | Reduced hepatic steatosis, inflammation, and ballooning.[4] | - | - |
Table 3: Safety and Other Observations
| Compound | Animal Model | Key Safety/Other Findings |
| This compound | Obese Mice | Reversed diet-induced weight gain without widespread changes in thyroid hormone levels.[2] |
| Sobetirome (GC-1) | Rodents, Non-human Primates | Favorable lipid-lowering effects without significant adverse events in shorter-term studies.[5] |
| Eprotirome (KB2115) | Dogs | Significant cartilage damage observed at all dose levels in a 12-month study, leading to discontinuation of clinical development.[5] |
| Resmetirom (MGL-3196) | Rodents, Non-rodents | Good safety and tolerability profile in preclinical models with no evidence of cartilage toxicity or adverse effects on the thyroid axis at clinically relevant doses.[5] |
Signaling Pathways and Experimental Workflows
TRβ Signaling Pathway in Hepatocytes
The activation of TRβ in hepatocytes by an agonist initiates a cascade of events aimed at improving lipid metabolism. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified TRβ signaling pathway in a hepatocyte.
Representative In Vivo Experimental Workflow
The evaluation of TRβ agonists in preclinical models of NASH typically follows a standardized workflow, as depicted in the diagram below.
Caption: General experimental workflow for in vivo NASH studies.
Experimental Protocols
Diet-Induced NASH Mouse Model
A common method to induce NASH in mice involves feeding a "Western" style diet, which is high in fat, fructose, and cholesterol.[6]
-
Animals: Male C57BL/6J mice are frequently used.[1]
-
Diet: A diet containing approximately 40-60% of calories from fat, high levels of sucrose or fructose, and cholesterol (e.g., 1.25-2%) is administered.[6]
-
Duration of Diet: The diet is typically fed for a period of 12 to 24 weeks to induce the NASH phenotype, characterized by steatosis, inflammation, and fibrosis.[6]
-
Compound Administration: The TRβ agonist or vehicle control is administered to the mice, often via daily oral gavage. Dosages and treatment duration are specific to the compound and study design.
-
-
Blood Chemistry: Serum is analyzed for levels of total cholesterol, LDL-C, HDL-C, triglycerides, and liver enzymes (ALT, AST).
-
Liver Histopathology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red to evaluate fibrosis.[6]
-
Gene Expression: Hepatic gene expression analysis may be performed using qRT-PCR or RNA-sequencing to investigate the molecular mechanisms of action.
-
This compound Nanogel Delivery Study
In a notable study, this compound was delivered using an anionic nanogel (ANG) carrier to obese mice.[2]
-
Animal Model: Mice were made obese by feeding a diet high in fat, sugar, and cholesterol for 24 weeks.[2]
-
Compound Administration: this compound-loaded ANGs were administered daily for five weeks via abdominal injection.[2]
-
Key Readouts: The study assessed changes in body weight, cholesterol levels, and liver inflammation.[2]
Conclusion
The development of selective TRβ agonists has shown considerable promise for the treatment of dyslipidemia and NASH. While older compounds like Sobetirome and Eprotirome demonstrated efficacy in preclinical models, their development was halted due to various concerns, including long-term safety issues in the case of Eprotirome.[5][7] this compound has shown positive results in a diet-induced obesity model, particularly when delivered via a targeted nanogel system, suggesting potential for this compound with advanced delivery technologies.[2] Newer generation agonists, such as Resmetirom, have undergone extensive preclinical and clinical evaluation, demonstrating a favorable efficacy and safety profile, leading to further clinical development.[5][7] This comparative guide highlights the importance of continued research in this area to develop safe and effective therapies for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Signaling pathways of liver regeneration: Biological mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear hormone and peptide hormone therapeutics for NAFLD and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
A Comparative Guide to Axitirome and Resmetirom for NASH Treatment
A Tale of Two Thyromimetics: Resmetirom's Clinical Ascent vs. Axitirome's Preclinical Promise in Nonalcoholic Steatohepatitis (NASH)
Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), represents a significant and growing challenge in global health, with no approved pharmacological treatments until recently. The therapeutic landscape is evolving, with molecules targeting the thyroid hormone receptor beta (THR-β) pathway showing particular promise. This guide provides a detailed comparison of two such agents: Resmetirom, which has undergone extensive clinical evaluation, and this compound, a compound that has been investigated in preclinical models with a novel delivery system.
This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the current state of development for these two molecules, highlighting the critical differences in their evidentiary support for the treatment of NASH.
Mechanism of Action: Targeting the Thyroid Hormone Receptor-β
Both Resmetirom and this compound are thyromimetics, meaning they mimic the action of thyroid hormones. Their therapeutic potential in NASH stems from their ability to selectively activate the thyroid hormone receptor-beta (THR-β), which is predominantly expressed in the liver. Activation of hepatic THR-β leads to beneficial effects on lipid metabolism, including increased fatty acid oxidation and reduced lipogenesis, which are key pathological features of NASH.[1][2]
Resmetirom is an orally administered, liver-directed, selective THR-β agonist.[3] Its selectivity for THR-β over THR-α is a key characteristic, as THR-α activation is associated with adverse effects in the heart and bone.[2] By specifically targeting THR-β in the liver, Resmetirom aims to improve NASH pathophysiology with a favorable safety profile.[3]
This compound is also a thyromimetic that has been shown to be a potent, liver-selective agonist for the THR-β receptor.[4] Notably, in recent preclinical studies, this compound was encapsulated in an anionic nanogel (ANG) carrier to enhance its delivery directly to hepatocytes.[5][6] This delivery system is designed to increase the therapeutic efficacy of this compound in the liver while minimizing potential systemic side effects.[5][6] A clinical trial of this compound for high cholesterol in the 1990s was reportedly discontinued due to side effects, underscoring the potential importance of such targeted delivery systems.[7]
Chemical Structures
The chemical structures of this compound and Resmetirom are distinct, reflecting their development by different research programs.
Resmetirom Chemical Structure:
Comparative Data: A Divide Between Clinical and Preclinical
A direct comparison of the efficacy and safety of this compound and Resmetirom for NASH treatment is not currently feasible due to the vast difference in their stages of development. Resmetirom has a large body of clinical trial data, whereas this compound's recent evaluation is limited to preclinical models for obesity and related metabolic dysfunctions.
Resmetirom: Clinical Trial Efficacy and Safety in NASH
The pivotal Phase 3 MAESTRO-NASH trial has provided robust data on the efficacy and safety of Resmetirom in patients with biopsy-confirmed NASH and significant fibrosis (stages F2-F3).
Table 1: Efficacy of Resmetirom in the MAESTRO-NASH Trial (52 Weeks)
| Endpoint | Placebo (n=321) | Resmetirom 80 mg (n=322) | Resmetirom 100 mg (n=323) |
| NASH Resolution with No Worsening of Fibrosis | 9.7% | 25.9% | 29.9% |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 14.2% | 24.2% | 25.9% |
| LDL-Cholesterol Reduction (from baseline to week 24) | 0.1% | -13.6% | -16.3% |
Data sourced from the New England Journal of Medicine.[8]
Table 2: Safety Profile of Resmetirom in the MAESTRO-NASH Trial
| Adverse Event | Placebo | Resmetirom 80 mg | Resmetirom 100 mg |
| Diarrhea | (Commonly reported, but specific percentages vary across sources) | More frequent than placebo | More frequent than placebo |
| Nausea | (Commonly reported, but specific percentages vary across sources) | More frequent than placebo | More frequent than placebo |
| Serious Adverse Events | 11.5% | 10.9% | 12.7% |
Data indicates that the incidence of serious adverse events was similar across all groups.
This compound: Preclinical Data in a Diet-Induced Obesity Model
Recent studies on this compound have focused on its efficacy in a mouse model of diet-induced obesity, using a liver-targeting nanogel delivery system.
Table 3: Preclinical Findings for this compound in Obese Mice
| Parameter | Observation |
| Body Weight | Complete reversal of gained weight in obese mice.[6] |
| Cholesterol Levels | Significant reduction in cholesterol levels.[6][9] |
| Liver Inflammation | Resolution of liver inflammation.[5][6] |
| Side Effects | No untoward side effects were observed in the preclinical model.[6] |
| Mechanism of Action | Activation of reverse cholesterol transport, fat oxidation, and an increase in metabolic rate are proposed mechanisms.[6] |
These findings are from preclinical studies and have not been replicated in human trials for NASH.[6][9]
Experimental Protocols
Resmetirom: MAESTRO-NASH Phase 3 Trial Protocol
The MAESTRO-NASH trial is a pivotal, ongoing Phase 3 study designed to evaluate the efficacy and safety of Resmetirom in adults with biopsy-confirmed NASH and fibrosis.[10][11]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10][11]
-
Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral Resmetirom 80 mg, 100 mg, or placebo.
-
Primary Endpoints (at 52 weeks):
-
NASH resolution with no worsening of fibrosis.
-
Improvement in liver fibrosis by at least one stage with no worsening of the NAFLD activity score.
-
-
Biopsy Schedule: Liver biopsies are conducted at screening and at week 52 to assess the primary endpoints.[10]
This compound: Preclinical Experimental Protocol in Mice
The study investigating this compound delivered via anionic nanogels (ANGs) in a diet-induced obesity model followed this general protocol:
-
Animal Model: C57BL/6J mice were fed a high-fat, high-sugar, and high-cholesterol diet for an extended period to induce obesity and related metabolic dysfunctions.[6]
-
Drug Formulation: this compound was encapsulated within anionic nanogels designed for hepatocyte-specific delivery.[5][6]
-
Administration: The this compound-ANG formulation was administered to the obese mice, typically via daily intraperitoneal injections, for a period of several weeks.[6]
-
Outcome Measures: The study assessed changes in body weight, plasma lipid profiles, and markers of liver inflammation and steatosis.[6][9]
Visualizing the Pathways and Processes
Signaling Pathway of THR-β Activation
Caption: THR-β signaling pathway activated by Resmetirom.
MAESTRO-NASH Clinical Trial Workflow
Caption: Workflow of the MAESTRO-NASH Phase 3 clinical trial.
Developmental Stage Comparison
Caption: Comparison of developmental stages for NASH.
Conclusion
Resmetirom and this compound both leverage the therapeutic potential of THR-β agonism. However, they represent vastly different stages of drug development for NASH. Resmetirom has successfully progressed through large-scale Phase 3 clinical trials, demonstrating statistically significant efficacy in NASH resolution and fibrosis improvement with a manageable safety profile.
In contrast, this compound's recent investigation has been in the preclinical realm, focusing on a sophisticated liver-targeting delivery system to potentially enhance its therapeutic index. While the preclinical results in mouse models of obesity are intriguing, there is a complete absence of clinical data for this compound in the context of NASH.
For researchers and drug developers, the comparison underscores the long and rigorous path from a promising mechanism of action to a clinically validated therapy. Resmetirom stands as a testament to the successful clinical development of a selective THR-β agonist for NASH. This compound, with its innovative delivery technology, remains an early-stage concept that will require substantial further research, including human clinical trials, to ascertain its potential role in the treatment of NASH.
References
- 1. Thyroid hormone receptor beta (THRβ1) is the major regulator of T3 action in human iPSC-derived hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What diseases does Resmetirom treat? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Anionic nanogel delivers effective anti-obesity drug to mouse livers | EurekAlert! [eurekalert.org]
- 6. sciencealert.com [sciencealert.com]
- 7. freethink.com [freethink.com]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. umass.edu [umass.edu]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. Design of the phase 3 MAESTRO clinical program to evaluate resmetirom for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Thyroid Hormone Therapies Versus Traditional Levothyroxine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of emerging thyroid hormone therapies against the traditional standard of care, levothyroxine monotherapy. We will delve into the clinical data surrounding combination T4/T3 therapy and novel thyroid hormone receptor-beta (TRβ) selective agonists, presenting quantitative data, detailed experimental methodologies, and visualizations of key biological pathways to inform research and development in endocrinology.
Executive Summary
Traditional hypothyroidism treatment with levothyroxine (T4) monotherapy is effective in normalizing thyroid-stimulating hormone (TSH) levels for most patients. However, a notable percentage of individuals continue to experience persistent symptoms, driving the exploration of alternative therapeutic strategies. This guide examines two primary alternatives: combination therapy with liothyronine (T3) and levothyroxine, and the development of novel thyroid hormone analogues.
Meta-analyses of numerous clinical trials suggest that combination T4/T3 therapy does not offer significant improvements in quality of life, body weight, or lipid profiles compared to T4 monotherapy for the general hypothyroid population. Despite this, some studies indicate a higher patient preference for combination therapy.
In contrast, novel thyroid hormone analogues, specifically TRβ-selective agonists, have demonstrated significant efficacy in preclinical and clinical studies for treating metabolic conditions such as dyslipidemia and non-alcoholic steatohepatitis (NASH). These agents aim to harness the metabolic benefits of thyroid hormone action in the liver while minimizing the potential for cardiac and bone-related side effects associated with TRα activation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from key clinical trials, offering a direct comparison of the therapeutic effects of combination therapy and novel thyroid hormone analogues versus levothyroxine monotherapy.
Table 1: Efficacy of Combination T4/T3 Therapy vs. Levothyroxine Monotherapy
| Outcome Measure | Levothyroxine Monotherapy | Combination T4/T3 Therapy | Standardized Mean Difference (95% CI) | Key Findings |
| Quality of Life | Baseline | Improvement | 0.1185 (-0.0971 to 0.3342) | No significant difference in quality of life improvement between the two therapies[1]. |
| Symptom Score | Baseline | Modest Improvement | -0.3552 (-0.5869 to -0.1236) | A small but statistically significant benefit for combination therapy in improving hypothyroid symptoms[1]. |
| Body Weight | No significant change | No significant change | Not significant | Multiple meta-analyses have found no significant difference in body weight changes between the two treatment modalities[2]. |
| Total Cholesterol | No significant change | No significant change | Not significant | No consistent, significant differences in lipid profiles have been demonstrated in large meta-analyses[2]. |
| Patient Preference | 23% | 43% | - | A meta-analysis revealed a higher proportion of patients preferring combination therapy[3]. |
Table 2: Efficacy of Novel Thyroid Hormone Analogues
| Analogue | Indication | Key Efficacy Endpoints | Quantitative Results | Reference Study |
| Tiratricol (Triac) | Hyperlipidemia | LDL Cholesterol Reduction | 23% ± 6% reduction with Tiratricol vs. 5% ± 3% with Levothyroxine (P = 0.0066) | Sherman et al. |
| Sex Hormone-Binding Globulin (SHBG) Increase | 55% ± 13% increase with Tiratricol vs. 1.7% ± 4% decline with Levothyroxine (P = 0.0006) | Sherman et al. | ||
| Sobetirome (GC-1) | Hypercholesterolemia | LDL Cholesterol Reduction | Up to 41% reduction in a 2-week, multiple-dose Phase 1 study. | QuatRx Pharmaceuticals Press Release |
| Resmetirom (MGL-3196) | Non-alcoholic Steatohepatitis (NASH) | Reduction in Hepatic Fat (MRI-PDFF) | Significant reduction compared to placebo. | Harrison et al. |
| LDL Cholesterol Reduction | Significant reduction compared to placebo. | Harrison et al. | ||
| Triglyceride Reduction | Significant reduction compared to placebo. | Harrison et al. |
Experimental Protocols
Understanding the methodology behind the clinical data is crucial for its interpretation. Below are summaries of the experimental protocols for key studies cited in this guide.
Protocol for a Randomized Controlled Trial of Levothyroxine vs. T4/T3 Combination Therapy
A representative study is a randomized, double-blind, parallel-group clinical trial designed to evaluate the efficacy of combination therapy.[4][5]
-
Participants: Adult patients with primary hypothyroidism who have been on a stable dose of levothyroxine for at least three months with normal TSH levels.
-
Intervention: Patients are randomized to one of two groups:
-
Group 1 (Monotherapy): Continues their standard dose of levothyroxine with a placebo.
-
Group 2 (Combination Therapy): Receives a combination of levothyroxine and liothyronine (e.g., slow-release T3). The levothyroxine dose is typically reduced to accommodate the addition of T3.
-
-
Duration: The treatment period is typically several months to a year, with assessments at baseline and regular intervals.[4]
-
Primary Outcome Measures: The primary outcome is often a measure of quality of life, using validated questionnaires such as the 36-Item Short Form Health Survey (SF-36) or the Thyroid-Specific Patient-Reported Outcome (ThyPRO).[1][4]
-
Secondary Outcome Measures: These include changes in body weight, lipid profiles (total cholesterol, LDL, HDL, triglycerides), mood and cognitive function assessments, and patient preference.[4]
-
Biochemical Monitoring: Serum TSH, free T4, and total T3 levels are monitored throughout the study to ensure they remain within the target range.
Protocol for a Clinical Trial of a TRβ-Selective Agonist (e.g., Resmetirom)
Clinical trials for novel thyroid hormone analogues often focus on their metabolic effects in specific patient populations.
-
Participants: Patients with a confirmed diagnosis of the target condition, such as non-alcoholic steatohepatitis (NASH) with liver fibrosis, confirmed by liver biopsy.
-
Intervention: A multi-arm, randomized, double-blind, placebo-controlled design is common.
-
Placebo Group: Receives a placebo.
-
Treatment Groups: Receive different daily doses of the investigational drug (e.g., Resmetirom 80 mg and 100 mg).
-
-
Duration: The treatment duration can be a year or longer to assess changes in liver histology.
-
Primary Outcome Measures: The primary endpoints are typically histological improvements, such as NASH resolution without worsening of fibrosis and a reduction in fibrosis of at least one stage without worsening of NASH.
-
Secondary Outcome Measures: These include changes in liver fat content as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF), levels of liver enzymes (ALT, AST), and lipid profiles.
-
Safety and Tolerability: A key focus is on the safety profile, including cardiovascular parameters and any potential for off-target effects.
Mandatory Visualizations
Signaling Pathways
The therapeutic rationale for novel thyroid hormone analogues lies in their ability to selectively activate the Thyroid Hormone Receptor-β (TRβ), which is predominantly expressed in the liver. This selective activation aims to elicit the beneficial metabolic effects of thyroid hormone while avoiding the adverse effects mediated by the Thyroid Hormone Receptor-α (TRα), which is more prevalent in the heart and bone.
Caption: TRβ signaling pathway in hepatocytes.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing levothyroxine monotherapy with combination T4/T3 therapy.
Caption: Workflow of a T4 vs. T4/T3 clinical trial.
Conclusion
For the majority of patients with hypothyroidism, levothyroxine monotherapy remains the standard of care, effectively restoring biochemical euthyroidism. The current body of evidence does not support the routine use of combination T4/T3 therapy to improve quality of life or other clinical outcomes, although a subset of patients may prefer this treatment.
Novel thyroid hormone analogues, particularly TRβ-selective agonists, represent a promising therapeutic avenue for specific metabolic diseases. Their ability to target the beneficial metabolic actions of thyroid hormone in the liver while potentially avoiding systemic side effects makes them an exciting area of ongoing research and development. The long-term safety and efficacy of these novel agents are still under investigation in larger and longer clinical trials. Drug development professionals should continue to monitor the progress of these trials closely, as they may offer new therapeutic options for patients with metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Benefits and Harms of Levothyroxine/L-Triiodothyronine Versus Levothyroxine Monotherapy for Adult Patients with Hypothyroidism: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of hypothyroidism with levothyroxine plus slow-release liothyronine: a study protocol for a randomized controlled double-blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of hypothyroidism with the combination of levothyroxine and slow-release triiodothyronine: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating Axitirome's Selectivity for TRβ over TRα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Axitirome's performance with other selective thyroid hormone receptor beta (TRβ) agonists, supported by available experimental data. The focus is on validating the selectivity of these compounds for TRβ over the alpha isoform (TRα), a critical factor in developing safer thyromimetics for metabolic diseases.
Executive Summary
Thyroid hormone (TH) plays a crucial role in regulating metabolism. Its effects are mediated by two primary receptor isoforms, TRα and TRβ. While TRβ activation in the liver is associated with beneficial effects like reduced cholesterol and triglycerides, TRα activation in the heart and other tissues can lead to adverse cardiovascular events. Consequently, the development of TRβ-selective agonists is a key therapeutic strategy. This compound (also known as CGS 26214) has been identified as a potent and liver-selective TRβ agonist. This guide evaluates the evidence for this compound's selectivity in comparison to other notable TRβ-selective agonists: Sobetirome, Resmetirom, and VK2809.
Data Presentation: Comparative Selectivity of TRβ Agonists
The following tables summarize the available quantitative data for the binding affinity and functional activity of various TRβ-selective agonists. It is important to note that direct head-to-head comparative studies are limited, and data is compiled from various sources.
Table 1: Binding Affinity of TRβ-Selective Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (TRα Ki / TRβ Ki) |
| This compound (CGS 26214) | TRα | Data Not Available | Potent and selective for TRβ |
| TRβ | Data Not Available | ||
| Sobetirome (GC-1) | TRα | ~1.5 | ~10-fold |
| TRβ | ~0.15 | ||
| Resmetirom (MGL-3196) | TRα | Data Not Available | ~28-fold more selective for TRβ |
| TRβ | Data Not Available | ||
| VK2809 | TRα | Data Not Available | Selective for TRβ and liver tissue |
| TRβ | Data Not Available |
Table 2: Functional Activity of TRβ-Selective Agonists (Reporter Gene Assays)
| Compound | Receptor Subtype | EC50 (µM) |
| This compound (CGS 26214) | TRα | Data Not Available |
| TRβ | Data Not Available | |
| Sobetirome (GC-1) | TRα | ~0.2 |
| TRβ | ~0.02 | |
| Resmetirom (MGL-3196) | TRα | 3.74 |
| TRβ | 0.21 | |
| VK2809 | TRα | Data Not Available |
| TRβ | Data Not Available |
Experimental Protocols
The validation of TRβ selectivity relies on two key in vitro experimental approaches: competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for TRα and TRβ.
Methodology:
-
Reagents:
-
Purified recombinant human TRα and TRβ ligand-binding domains (LBDs).
-
Radiolabeled T3 (e.g., [125I]T3) as the competitor ligand.
-
Test compounds (this compound and comparators) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
-
Procedure:
-
Incubate a fixed concentration of the TRα or TRβ LBD with a fixed concentration of [125I]T3 in the presence of increasing concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound from free radioligand using a method such as filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of bound [125I]T3 against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Reporter Gene Assay
Objective: To measure the functional activity (agonist or antagonist) of a test compound on TRα and TRβ-mediated gene transcription.
Methodology:
-
Cell Lines:
-
Use a suitable mammalian cell line (e.g., HEK293 or HepG2) that does not endogenously express TRs.
-
Co-transfect the cells with:
-
An expression vector for full-length human TRα or TRβ.
-
A reporter plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with increasing concentrations of the test compound (e.g., this compound) or a known agonist (e.g., T3) as a positive control.
-
Incubate for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control plasmid activity.
-
Plot the normalized reporter activity against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Mandatory Visualizations
Atorvastatin vs. Fenofibrate: A Comparative Guide for Hyperlipidemia Treatment
This guide provides a detailed, data-driven comparison of atorvastatin and fenofibrate, two widely prescribed medications for the management of hyperlipidemia. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, clinical efficacy, safety profiles, and the experimental frameworks used to evaluate them.
Mechanisms of Action
Atorvastatin and fenofibrate employ distinct biochemical strategies to modulate lipid profiles. Atorvastatin targets cholesterol synthesis, whereas fenofibrate primarily influences fatty acid metabolism and lipoprotein lipase activity.
Atorvastatin: As a member of the statin class, atorvastatin is a competitive inhibitor of HMG-CoA reductase.[1] This enzyme is crucial for the rate-limiting step in cholesterol biosynthesis in the liver.[1][2] By inhibiting this pathway, atorvastatin decreases intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocyte surfaces. This enhanced expression leads to increased clearance of LDL cholesterol from the bloodstream.[3]
Fenofibrate: Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid.[4] This molecule acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of numerous genes involved in lipid metabolism.[5][6] Activation of PPARα enhances the oxidation of fatty acids, increases the activity of lipoprotein lipase (LPL) through upregulation of Apo A-V and downregulation of the LPL inhibitor Apo C-III, and boosts the synthesis of HDL-associated apolipoproteins A-I and A-II.[4][5][7] This cascade of events leads to a significant reduction in triglyceride-rich lipoproteins and an increase in HDL cholesterol levels.[4][6]
Signaling Pathway Diagrams
Comparative Clinical Efficacy
The primary distinction in the efficacy of atorvastatin and fenofibrate lies in their targeted lipid particles. Atorvastatin is more potent in reducing LDL cholesterol, while fenofibrate excels at lowering triglycerides and raising HDL cholesterol.
Data on Lipid Profile Modulation
The following tables summarize the quantitative effects of atorvastatin and fenofibrate monotherapies and combination therapy on key lipid parameters as reported in various clinical studies.
Table 1: Efficacy of Monotherapy in Patients with Hyperlipidemia
| Parameter | Atorvastatin (10-80 mg/day) | Fenofibrate (160-200 mg/day) | Data Source(s) |
|---|---|---|---|
| LDL-C | ↓ 37.1% to 51.7% | ↓ 5% to 20% (variable, can increase) | [1][7] |
| Triglycerides (TG) | ↓ 18.0% to 28.3% | ↓ 30% to 54% | [1][7] |
| HDL-C | ↑ (Slight Increase) | ↑ 10% to 25% | [7] |
| Total Cholesterol (TC) | ↓ 27.0% to 37.9% | ↓ 9% to 13% |[1][7] |
Table 2: Comparative Efficacy of Combination Therapy vs. Monotherapy
| Parameter (% Change) | Atorvastatin (10mg) | Atorvastatin (10mg) + Fenofibrate (160mg) | Data Source(s) |
|---|---|---|---|
| LDL-C | ↓ 21.1% | ↓ 24.9% | |
| Triglycerides (TG) | ↓ 22.8% | ↓ 30.1% | |
| HDL-C | ↑ 38.2% | ↑ 42.4% |
| Total Cholesterol (TC) | ↓ 21.3% | ↓ 24.8% | |
Cardiovascular Outcomes: The ACCORD-Lipid Trial
The Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trial was a landmark study evaluating the effect of adding fenofibrate to statin therapy (simvastatin) in patients with type 2 diabetes.
The trial did not meet its primary endpoint of reducing the composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke in the overall population. The annual rate of the primary outcome was 2.2% in the fenofibrate group versus 2.4% in the placebo group.
However, a pre-specified subgroup analysis revealed a potential benefit in patients with significant atherogenic dyslipidemia, characterized by high baseline triglycerides (≥204 mg/dL) and low baseline HDL-C (≤34 mg/dL). In this subgroup, the primary outcome rate was 12.4% for those receiving fenofibrate compared to 17.3% in the placebo group.
Safety and Tolerability Profiles
Both atorvastatin and fenofibrate are generally well-tolerated, but they are associated with distinct adverse effect profiles. Combination therapy can increase the risk of certain side effects, particularly myopathy.[1]
Table 3: Comparative Adverse Events
| Adverse Event | Atorvastatin | Fenofibrate | Combination Therapy | Notes |
|---|---|---|---|---|
| Myopathy/Myalgia | Common | Less Common | Increased Risk | Risk of rhabdomyolysis is rare but serious.[1] Symptoms include muscle pain, tenderness, or weakness.[4] |
| Hepatotoxicity | Possible | Possible | Increased Risk | Indicated by elevated liver enzymes (transaminases).[4][7] Atorvastatin may cause cholestatic injury, while fenofibrate may cause hepatocellular injury.[7] |
| Gastrointestinal | Diarrhea, Nausea | Abdominal pain, Nausea, Constipation | Similar to monotherapies | Generally mild and transient.[2][4] |
| Renal Dysfunction | Not a primary effect | Can increase serum creatinine | Monitor renal function | Fenofibrate is contraindicated in severe renal impairment.[1] |
| Gallstones | No direct association | Increased risk | Increased risk | Fenofibrate can increase cholesterol excretion in bile. |
| Hyperglycemia | Possible | Less Common | Possible | Atorvastatin is associated with a small increased risk of developing diabetes.[1] |
Commonly reported side effects for atorvastatin include arthralgia, diarrhea, and insomnia.[2] For fenofibrate, headache, back pain, and nasopharyngitis are common.[7]
Experimental Protocols
Clinical trials comparing these agents typically follow a structured methodology to ensure robust and unbiased results. The protocol for a large-scale, randomized controlled trial like ACCORD-Lipid serves as a representative example.
Key Methodological Components:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is the gold standard.
-
Patient Population: Inclusion criteria typically define a specific patient group, such as adults with type 2 diabetes and established cardiovascular disease or multiple risk factors, with lipid levels within a specified range (e.g., LDL-C 60-180 mg/dL, HDL-C <50 mg/dL, TG <750 mg/dL). Exclusion criteria are critical to ensure patient safety and data integrity, ruling out individuals with conditions like severe renal or hepatic disease.
-
Intervention: Participants are randomized to receive the investigational drug (e.g., fenofibrate 160 mg/day) or a matching placebo, in addition to background statin therapy for all participants.
-
Endpoints:
-
Primary Endpoint: Typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
-
Secondary Endpoints: May include individual components of the primary endpoint, all-cause mortality, revascularization procedures, and changes in lipid parameters.
-
-
Data Collection and Analysis: Lipid profiles and safety markers (e.g., liver enzymes, creatinine kinase) are measured at baseline and at regular intervals throughout the follow-up period (e.g., 4 and 12 weeks). Statistical analysis is performed on an intention-to-treat basis to compare outcomes between the treatment and control groups.
Experimental Workflow Diagram
Conclusion
Atorvastatin and fenofibrate are effective lipid-lowering agents with distinct primary targets. Atorvastatin is the first-line therapy for lowering LDL-C, a primary driver of atherosclerotic cardiovascular disease. Fenofibrate is highly effective for managing hypertriglyceridemia and raising HDL-C. While the addition of fenofibrate to statin therapy did not demonstrate a significant cardiovascular benefit in a broad population of diabetic patients, it may be advantageous for the specific subgroup with atherogenic dyslipidemia. The choice of monotherapy or combination therapy should be guided by the patient's specific lipid profile, overall cardiovascular risk, and consideration of the respective safety profiles.
References
- 1. drugs.com [drugs.com]
- 2. ijopp.org [ijopp.org]
- 3. 1mg.com [1mg.com]
- 4. Atorvastatin+fenofibrate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. FENOFIBRATE ADVERSE EFFECTS VERSUS ATORVASTATIN | Semantic Scholar [semanticscholar.org]
- 6. Atorvastatin vs Fenofibrate Comparison - Drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Sobetirome's Cardiac Profile Versus Non-Selective Thyromimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac functional impact of the selective thyromimetic Sobetirome against non-selective thyromimetics, such as the endogenous thyroid hormones triiodothyronine (T3) and thyroxine (T4). This analysis is supported by a review of available preclinical and clinical experimental data, with a focus on quantitative outcomes, experimental designs, and the underlying molecular signaling pathways.
Executive Summary
The primary distinction in the cardiac effects between Sobetirome and non-selective thyromimetics lies in their differential affinity for thyroid hormone receptor (TR) isoforms. Non-selective thyromimetics activate both TRα and TRβ, leading to profound effects on the cardiovascular system, including increased heart rate, contractility, and cardiac output. While beneficial in hypothyroidism, these effects can be detrimental in euthyroid or hyperthyroid states, increasing the risk of arrhythmias and cardiac hypertrophy.
Sobetirome, a TRβ-selective agonist, was designed to preferentially target metabolic pathways in the liver, which is rich in TRβ receptors, while minimizing cardiac stimulation, which is predominantly mediated by TRα receptors. Preclinical and early-phase clinical data suggest that Sobetirome can achieve its desired lipid-lowering effects without significant adverse cardiac events.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies on the cardiac and metabolic effects of Sobetirome and non-selective thyromimetics. It is important to note that direct head-to-head clinical trials comparing Sobetirome with non-selective thyromimetics on cardiac endpoints are limited.
Table 1: Preclinical Cardiac Effects in Animal Models
| Parameter | Sobetirome | Non-Selective Thyromimetics (T3) | Animal Model |
| Heart Rate | No significant increase at therapeutic doses for lipid lowering. | Dose-dependent increase. | Rats, Mice |
| Cardiac Contractility | Minimal to no effect. | Significant increase in maximal rates of contraction and relaxation.[1] | Rats |
| Left Ventricular Mass | No significant increase. | Can induce cardiac hypertrophy with chronic high-dose administration. | Rats, Mice |
| Serum Cholesterol | Significant reduction. | Reduction, but often accompanied by cardiac effects. | Rats, Mice |
Table 2: Clinical Effects on Cardiac and Metabolic Parameters
| Parameter | Sobetirome | Non-Selective Thyromimetics (Levothyroxine/Liothyronine) | Study Population |
| Heart Rate | No clinically significant changes reported in Phase I trials.[2] | Can increase heart rate, particularly in cases of over-supplementation. | Healthy Volunteers, Patients with Hypothyroidism |
| Blood Pressure | No significant effects reported. | Can increase systolic blood pressure. | Healthy Volunteers, Patients with Hypothyroidism |
| LDL Cholesterol | Up to 41% reduction in multiple-dose Phase I study.[3] | Reduction in patients with hypothyroidism. | Healthy Volunteers, Patients with Hypothyroidism |
| Adverse Cardiac Events | No significant cardiovascular adverse events reported in Phase I trials.[4][5][6] | Risk of atrial fibrillation and other arrhythmias with excessive doses. | Patients with Hypothyroidism |
Signaling Pathways
The differential cardiac impact of Sobetirome and non-selective thyromimetics can be attributed to their distinct interactions with thyroid hormone receptor isoforms and the subsequent downstream signaling cascades.
Non-Selective Thyromimetic Signaling in Cardiomyocytes
Non-selective thyromimetics like T3 and T4 bind to both TRα and TRβ receptors in cardiomyocytes. Activation of TRα, the predominant isoform in the heart, is primarily responsible for the chronotropic (heart rate) and inotropic (contractility) effects. This occurs through both genomic and non-genomic pathways. The genomic pathway involves the regulation of gene expression for proteins involved in cardiac muscle contraction and relaxation.[7] Non-genomic actions can rapidly influence ion channel activity.[7][8]
Sobetirome's Selective Signaling
Sobetirome's chemical structure confers a higher affinity for TRβ over TRα.[9] In the context of cardiac function, this selectivity is crucial. By avoiding significant activation of TRα in the heart, Sobetirome is hypothesized to circumvent the pronounced cardiac stimulation seen with non-selective agents.[9] Its primary action is intended to be in the liver, where TRβ activation leads to beneficial effects on lipid metabolism.
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below is a summary of the general methodologies employed in preclinical and clinical evaluations of thyromimetics.
Preclinical Evaluation of Cardiac Function in Rodents
-
Animal Models: Studies often utilize rats or mice. Hypothyroidism can be induced surgically (thyroidectomy) or pharmacologically (e.g., with propylthiouracil) to study the replacement effects of thyromimetics.
-
Drug Administration: Compounds are typically administered orally (gavage or in drinking water) or via injection (subcutaneous or intraperitoneal).
-
Cardiac Function Assessment:
-
Echocardiography: Non-invasive transthoracic echocardiography is used to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, heart rate, and cardiac dimensions.
-
Telemetry: Implantable telemetry devices allow for continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG) in conscious, freely moving animals, minimizing stress-induced artifacts.
-
-
Histological Analysis: Post-mortem analysis of heart tissue is performed to assess for cardiac hypertrophy and fibrosis.
Clinical Trial Design for Cardiac Safety Assessment
-
Study Design: Early phase clinical trials are typically randomized, double-blind, and placebo-controlled.
-
Participant Population: Phase I trials often enroll healthy volunteers to assess safety and tolerability. Later phase trials include patients with the target condition (e.g., dyslipidemia).
-
Cardiac Safety Monitoring:
-
Electrocardiogram (ECG): Regular ECGs are performed to monitor heart rate, rhythm, and intervals (e.g., QT interval).
-
Holter Monitoring: Continuous ambulatory ECG monitoring over 24-48 hours can detect transient arrhythmias.
-
Echocardiography: May be used to assess cardiac structure and function, particularly in longer-term studies.
-
Vital Signs: Frequent monitoring of heart rate and blood pressure.
-
Adverse Event Reporting: Systematic collection of all adverse events, with a focus on cardiovascular symptoms.
-
Experimental Workflow Example: Preclinical Cardiac Safety Assessment
The following diagram illustrates a typical workflow for assessing the cardiac safety of a novel thyromimetic in a preclinical setting.
Conclusion
The available evidence strongly suggests that Sobetirome possesses a more favorable cardiac safety profile compared to non-selective thyromimetics. This is attributed to its TRβ selectivity, which allows for the desired metabolic effects in the liver while largely sparing the heart from the TRα-mediated stimulatory effects. While further large-scale clinical trials would be necessary to definitively establish its long-term cardiovascular safety, the foundational mechanism of action and the results from early-phase studies indicate a significantly reduced potential for the cardiac side effects commonly associated with traditional thyroid hormone therapies. This makes selective thyromimetics like Sobetirome a promising area of research for metabolic disorders where cardiac safety is a paramount concern.
References
- 1. Signaling Mechanisms in Thyroid Hormone-Induced Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, Sobetirome, for Lowering LDL Cholesterol Levels - BioSpace [biospace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Thyroid Hormone Plays an Important Role in Cardiac Function: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nongenomic signaling pathways triggered by thyroid hormones and their metabolite 3-iodothyronamine on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Axitirome and Sobetirome: Selective Thyroid Hormone Receptor-Beta Agonists
A deep dive into the performance, mechanisms, and experimental validation of two promising thyromimetic agents.
Axitirome and Sobetirome are synthetic thyromimetic compounds designed to selectively target the thyroid hormone receptor beta (TRβ). This selectivity is key to harnessing the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and triglycerides, while minimizing the potential for adverse cardiac and bone-related side effects associated with the activation of the thyroid hormone receptor alpha (TRα). This guide provides a comparative analysis of these two molecules for researchers, scientists, and drug development professionals, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Performance and Efficacy: A Quantitative Comparison
While both this compound and Sobetirome are potent TRβ agonists, the publicly available data for their direct comparison is limited. Sobetirome has been more extensively characterized in preclinical and early clinical studies with specific quantitative metrics available. This compound has shown promise in preclinical models, particularly with recent advancements in targeted delivery systems.
| Parameter | Sobetirome (GC-1) | This compound (CGS 26214) |
| Target Receptor | Thyroid Hormone Receptor Beta (TRβ) | Thyroid Hormone Receptor Beta (TRβ) |
| Binding Affinity (Kd) | TRβ1: 67 pM[1] TRα1: 440 pM[1] | Data not publicly available, described as a potent and selective TRβ agonist. |
| Receptor Activation (EC50) | TRβ1: 0.16 µM[1] TRα1: 0.58 µM[1] | Data not publicly available. |
| Preclinical Efficacy (Cholesterol Reduction) | 25% reduction in serum cholesterol in chow-fed mice[2] | Demonstrated cholesterol-lowering activity in preclinical models, but specific percentage reduction is not consistently reported. A recent study in obese mice showed it lowered cholesterol levels.[3] |
| Clinical Efficacy (LDL-C Reduction) | Up to 41% reduction in a Phase 1 study in healthy volunteers[2] | A clinical trial for high cholesterol was discontinued in the 1990s due to side effects with systemic delivery.[3] |
Mechanism of Action: Targeting the TRβ Signaling Pathway
Both this compound and Sobetirome exert their effects by acting as agonists at the thyroid hormone receptor beta, which is predominantly expressed in the liver. Upon binding, they initiate a cascade of molecular events that lead to the modulation of gene expression, ultimately resulting in beneficial effects on lipid metabolism.
The binding of a TRβ agonist like Sobetirome or this compound to the receptor, which is typically heterodimerized with the Retinoid X Receptor (RXR), causes a conformational change. This leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This complex then binds to Thyroid Hormone Response Elements (TREs) on the DNA, initiating the transcription of target genes. Key genes upregulated by this pathway include the LDL receptor (LDLR), which increases the clearance of LDL cholesterol from the bloodstream, and Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of thyromimetic compounds. Below are outlines of key experimental methodologies used in the evaluation of this compound and Sobetirome.
In Vitro Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity and selectivity of a compound for different thyroid hormone receptor isoforms.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound and Sobetirome for TRα and TRβ.
Materials:
-
Purified recombinant human TRα and TRβ proteins.
-
Radioligand, typically [¹²⁵I]-T₃.
-
Test compounds (this compound, Sobetirome).
-
Assay buffer.
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter.
Methodology:
-
Reaction Setup: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the purified receptor protein in the assay buffer.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters. The receptor-ligand complexes are retained on the filter, while unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value.[1][2]
In Vivo Efficacy Study in a Mouse Model of Hypercholesterolemia
This type of study assesses the in vivo efficacy of the compounds in a disease-relevant animal model.
Objective: To evaluate the effect of this compound and Sobetirome on serum cholesterol levels in mice with diet-induced hypercholesterolemia.
Animal Model: Male C57BL/6 mice are often used.
Methodology:
-
Induction of Hypercholesterolemia: Mice are fed a high-fat, high-cholesterol diet for a specified period to induce elevated serum cholesterol levels.
-
Compound Administration: The mice are then treated with the test compound (this compound or Sobetirome) or a vehicle control. Administration can be via oral gavage, intraperitoneal injection, or as part of the diet. For this compound, recent studies have utilized a nanogel carrier for targeted delivery to the liver.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for lipid analysis.
-
Biochemical Analysis: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic assays.[2]
-
Data Analysis: Changes in lipid profiles between the treatment and control groups are statistically analyzed.
Conclusion
Both this compound and Sobetirome are promising TRβ-selective agonists with the potential to treat metabolic disorders such as dyslipidemia. Sobetirome has been more extensively characterized, with clear quantitative data on its binding affinity and clinical efficacy in early trials. This compound, while less characterized in the public domain regarding its specific binding affinities, has shown significant promise in preclinical models, especially with innovative delivery systems that enhance its liver-selectivity and mitigate side effects associated with systemic administration. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compounds. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
Comparative Safety Profile of Metformin Versus Other Metabolic Drug Classes
This guide provides an objective comparison of the safety profile of Metformin with other prominent classes of metabolic drugs used in the management of type 2 diabetes. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative risks associated with these therapeutic agents. All quantitative data is summarized for ease of comparison, and detailed methodologies for key safety assessment experiments are provided.
Comparative Analysis of Adverse Events
The following table summarizes the notable adverse events associated with Metformin and other major classes of metabolic drugs. The incidence of these events can vary based on the specific drug within a class, patient population, and concomitant medications.
| Drug Class | Representative Drugs | Common Adverse Events | Serious Adverse Events |
| Biguanides | Metformin | Gastrointestinal (GI) disturbances (e.g., diarrhea, nausea, bloating, abdominal cramping)[1], Vitamin B12 deficiency[1] | Lactic acidosis (rare, ~0.03 cases/1,000 patient-years)[2] |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide, Exenatide | GI disturbances (nausea, vomiting, diarrhea, constipation, loss of appetite)[3][4][5] | Pancreatitis, Gallbladder disease (cholecystitis)[3][6], Potential for intestinal obstruction[3] |
| SGLT2 Inhibitors | Canagliflozin, Dapagliflozin, Empagliflozin | Genital mycotic infections, Urinary tract infections (UTIs)[7][8], Dehydration, Low blood pressure[8] | Diabetic ketoacidosis (can occur with normal blood glucose)[9][10], Fournier's gangrene (rare)[7][11], Increased risk of bone fractures (conflicting data)[10] |
| DPP-4 Inhibitors | Sitagliptin, Saxagliptin, Linagliptin, Alogliptin | Headaches, Nausea, Diarrhea, Stuffy nose, Sore throat[12] | Severe and disabling joint pain[13], Pancreatitis (rare)[14][15], Potential increased risk of heart failure (with saxagliptin and alogliptin in patients with existing heart conditions)[12] |
| Sulfonylureas (2nd Gen) | Glipizide, Glimepiride, Glyburide | Hypoglycemia (low blood sugar)[16][17][18], Weight gain[16][18][19], Nausea, Diarrhea[16] | Severe hypoglycemia[16][19], Potential increased risk of cardiovascular events and mortality[19][20] |
| Thiazolidinediones (TZDs) | Pioglitazone, Rosiglitazone | Edema, Weight gain[21][22], Increased LDL cholesterol (more pronounced with rosiglitazone)[21] | Heart failure[21][22][23], Increased risk of bone fractures[21][23][24], Bladder cancer (pioglitazone)[22], Myocardial infarction (rosiglitazone)[21][25] |
Experimental Protocols
Safety Monitoring in Clinical Trials
The safety of a new metabolic drug is continuously evaluated throughout its development. This process involves a systematic approach to detect, assess, understand, and prevent adverse effects.[26][27]
Protocol Overview:
-
Preclinical Assessment: Before human trials, animal pharmacology and toxicology studies are conducted to identify potential risks and establish a preliminary safety profile.[28] This includes assessing for potential carcinogenicity, genotoxicity, and reproductive toxicity.
-
Phase I (First-in-Human): These trials involve a small number of healthy volunteers. The primary goal is to assess the drug's safety, tolerability, pharmacokinetics, and pharmacodynamics at single and multiple ascending doses.[28] Intense monitoring for any adverse events is a key component.
-
Phase II & III (Patients): These larger, longer-term trials in patients with the target disease (e.g., type 2 diabetes) are designed to evaluate both efficacy and safety.[28]
-
Data Collection: Standardized collection of all adverse events (AEs), serious adverse events (SAEs), and vital signs is mandatory. Laboratory tests (e.g., liver function, renal function, hematology) are performed at regular intervals.
-
Independent Monitoring: A Data Monitoring Committee (DMC) or Data Safety Monitoring Board (DSMB), an independent group of experts, periodically reviews the accumulating safety data to ensure the ongoing safety of trial participants.[29]
-
Stopping Rules: Protocols must define specific criteria (stopping rules) under which the trial would be halted for individual participants or for the entire study due to safety concerns.[29]
-
-
Post-Marketing Surveillance (Phase IV): After a drug is approved, safety monitoring continues to identify any rare or long-term adverse effects that may not have been apparent in the limited population of the clinical trials.[26]
Cardiovascular Outcome Trials (CVOTs)
Following the 2008 FDA guidance, all new drugs for type 2 diabetes must demonstrate cardiovascular safety.[30][31] This has led to the implementation of large-scale, long-term Cardiovascular Outcome Trials (CVOTs).
Protocol Design:
-
Objective: To rule out an unacceptable increase in cardiovascular risk with a new antidiabetic agent compared to a placebo, when added to standard of care.[30][32]
-
Patient Population: Trials enroll a large number of patients with type 2 diabetes who are at high risk for cardiovascular events, such as those with established cardiovascular disease.[30][31]
-
Primary Endpoint: The primary outcome is typically a composite of major adverse cardiovascular events (MACE). A common composite is the 3-point MACE, which includes cardiovascular death, nonfatal myocardial infarction (MI), and nonfatal stroke.[31] Some trials have also included hospitalization for heart failure or unstable angina in the primary endpoint.[31]
-
Statistical Analysis: The primary analysis is a non-inferiority comparison. The trial must demonstrate that the upper boundary of the 95% confidence interval for the hazard ratio of the primary MACE outcome is below a pre-specified margin (initially <1.8 for pre-approval and <1.3 for post-approval).[30][33]
-
Event Adjudication: All potential cardiovascular events are reviewed and adjudicated by an independent, blinded clinical endpoint committee to ensure accurate and unbiased classification of outcomes.[31]
Assessment of Metformin-Associated Lactic Acidosis (MALA)
While rare, lactic acidosis is the most serious adverse effect of metformin.[2] Its assessment in clinical practice and research involves monitoring for signs and measuring specific biomarkers.
Protocol for Diagnosis:
-
Clinical Suspicion: MALA is suspected in a metformin-treated patient presenting with symptoms like nausea, vomiting, abdominal pain, tiredness, and trouble breathing, especially in the context of acute kidney injury, tissue hypoperfusion, or other precipitating factors.[2][9]
-
Laboratory Analysis: The diagnosis is confirmed through laboratory tests.
-
Blood Lactate Levels: A blood specimen is collected (often in a tube with a glycolytic inhibitor like sodium fluoride), immediately placed on ice, and analyzed to prevent in-vitro lactate production.[34] A lactate level >4-5 mmol/L is a key diagnostic criterion.[2][35]
-
Arterial Blood Gas (ABG): An ABG analysis is performed to assess for acidemia (blood pH < 7.35) and to calculate the anion gap.[35] A high anion gap metabolic acidosis is characteristic of MALA.
-
-
Differential Diagnosis: It is crucial to rule out other causes of lactic acidosis, such as septic shock, cardiogenic shock, or severe liver disease.[35][36]
Visualizations
Caption: Workflow for Drug Safety Assessment in Clinical Development.
Caption: Relationship Between Metabolic Drug Classes and Primary Safety Concerns.
References
- 1. mdpi.com [mdpi.com]
- 2. FDA SAFETY ANNOUNCEMENTS FOR METFORMIN - Metformin Use in Patients with Historical Contraindications or Precautions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning [e-dmj.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gi.org [gi.org]
- 7. Frontiers | Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary [frontiersin.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. fda.gov [fda.gov]
- 10. Potential Safety Issues with Use of Sodium-Glucose Cotransporter 2 Inhibitors, Particularly in People with Type 2 Diabetes and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Safety Issues with Use of Sodium-Glucose Cotransporter 2 Inhibitors, Particularly in People with Type 2 Diabetes and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. FDA Drug Safety Communication: FDA warns that DPP-4 inhibitors for type 2 diabetes may cause severe joint pain | FDA [fda.gov]
- 14. What are DPP-4 Inhibitors (gliptins)? | MyWay Diabetes Somerset [somerset.mydiabetes.com]
- 15. gatesheadhealth.nhs.uk [gatesheadhealth.nhs.uk]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Sulfonylureas — Side Effects and Precautions | Everyday Health [everydayhealth.com]
- 18. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Sulfonylureas' Association with Major Adverse Effects [diabetesincontrol.com]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. How safe is the use of thiazolidinediones in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Update on the safety of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cmaj.ca [cmaj.ca]
- 25. Reassessing the Risk-Benefit Profile of Thiazolidinediones: Cardiovascular Risks and Stroke Prevention Through Real-World Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. mdpi.com [mdpi.com]
- 28. courses.washington.edu [courses.washington.edu]
- 29. Safety Surveillance During Drug Development: Comparative Evaluation of Existing Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pa-foundation.org [pa-foundation.org]
- 31. 2020 FDA Guidance for Diabetes Drug Development: Cardiorenal Populations and Outcomes: Lessons Learned and Future Directions - American College of Cardiology [acc.org]
- 32. Cardiovascular Outcomes Trials in Type 2 Diabetes: Where Do We Go From Here? Reflections From a Diabetes Care Editors’ Expert Forum - PMC [pmc.ncbi.nlm.nih.gov]
- 33. tandfonline.com [tandfonline.com]
- 34. Lactic Acidosis Workup: Approach Considerations, Other Tests, Anion Gap [emedicine.medscape.com]
- 35. Lactic Acidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Lactic Acidosis Related to Pharmacotherapy and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Retatrutide vs. Placebo in a Diet-Induced Obesity Study: A Comparative Guide
This guide provides a detailed comparison of the efficacy and underlying mechanisms of Retatrutide versus a placebo in the context of a diet-induced obesity study. The information is compiled for researchers, scientists, and drug development professionals, with a focus on experimental data and protocols from the Phase 2 clinical trial of Retatrutide (NCT04881760).
Experimental Protocols
The methodologies outlined below are based on the published protocol for the NCT04881760 clinical trial.
Study Design
This was a 48-week, randomized, double-blind, placebo-controlled Phase 2 trial conducted in the United States. The trial evaluated the efficacy, tolerability, and safety of various doses of Retatrutide in participants with obesity or overweight with at least one weight-related comorbidity.
Participant Population
A total of 338 adults were enrolled in the study. Key inclusion criteria included:
-
Body Mass Index (BMI) of ≥30 kg/m ² or a BMI of 27 to <30 kg/m ² with at least one weight-related condition (e.g., hypertension, dyslipidemia).
-
Stable body weight (±5 kg) for the 3 months preceding the trial.
Key exclusion criteria included:
-
Diagnosis of type 1 or type 2 diabetes.
-
History of pancreatitis.
-
Use of medications known to affect body weight.
Intervention: Diet and Lifestyle
All participants received counseling on a healthy diet and physical activity throughout the trial. This included guidance to achieve a caloric deficit of approximately 500 kcal per day and to engage in at least 150 minutes of moderate-intensity physical activity per week. Adherence to these recommendations was monitored throughout the study.
Treatment Arms
Participants were randomly assigned to receive either once-weekly subcutaneous injections of Retatrutide at various doses or a matching placebo for 48 weeks. The Retatrutide groups included dose-escalation regimens to improve tolerability. The specific dosing schedules were as follows:
-
Placebo: Volume-matched subcutaneous injection once weekly.
-
Retatrutide 1 mg: 1 mg once weekly.
-
Retatrutide 4 mg: Initiated at 2 mg once weekly, with an increase to 4 mg at week 4.
-
Retatrutide 8 mg: Initiated at 2 mg once weekly, with increases to 4 mg at week 4 and 8 mg at week 8.
-
Retatrutide 12 mg: Initiated at 2 mg once weekly, with increases to 4 mg at week 4, 8 mg at week 8, and 12 mg at week 12.
Efficacy Endpoints and Assessments
The primary endpoint was the percentage change in body weight from baseline at 24 weeks. Secondary endpoints included the percentage change in body weight from baseline at 48 weeks, and the proportion of participants achieving weight reductions of ≥5%, ≥10%, and ≥15%. Other assessments included changes in waist circumference, blood pressure, fasting lipids, and glycemic parameters. Body weight was measured at each study visit, and waist circumference was measured at baseline and at 24 and 48 weeks. Metabolic parameters were assessed from fasting blood samples at the same time points.
Data Presentation
The following tables summarize the quantitative data from the NCT04881760 trial, comparing the effects of different doses of Retatrutide with placebo.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | Placebo (n=70) | Retatrutide 1 mg (n=35) | Retatrutide 4 mg (n=71) | Retatrutide 8 mg (n=70) | Retatrutide 12 mg (n=72) |
| Mean Age (years) | 46.9 | 47.8 | 47.1 | 48.2 | 47.5 |
| Male Sex (%) | 51.4 | 51.4 | 50.7 | 51.4 | 52.8 |
| Mean Weight (kg) | 108.7 | 109.8 | 107.9 | 109.3 | 108.1 |
| Mean BMI ( kg/m ²) | 37.3 | 37.6 | 37.1 | 37.5 | 37.2 |
| Mean Waist Circumference (cm) | 116.8 | 117.5 | 116.2 | 117.1 | 116.5 |
Table 2: Efficacy Outcomes at 24 and 48 Weeks
| Outcome | Time Point | Placebo | Retatrutide 1 mg | Retatrutide 4 mg | Retatrutide 8 mg | Retatrutide 12 mg |
| Mean % Change in Body Weight | 24 Weeks | -1.6% | -7.2% | -12.9% | -17.3% | -17.5% |
| 48 Weeks | -2.1% | -8.7% | -17.1% | -22.8% | -24.2% | |
| Mean Change in Body Weight (kg) | 48 Weeks | -2.2 | -9.5 | -18.4 | -25.0 | -26.2 |
| Mean Change in Waist Circumference (cm) | 48 Weeks | -2.9 | -7.8 | -14.6 | -19.9 | -21.1 |
| Participants with ≥5% Weight Reduction (%) | 48 Weeks | 27% | 70% | 92% | 100% | 100% |
| Participants with ≥10% Weight Reduction (%) | 48 Weeks | 9% | 45% | 75% | 91% | 93% |
| Participants with ≥15% Weight Reduction (%) | 48 Weeks | 2% | 27% | 60% | 75% | 83% |
Table 3: Changes in Cardiometabolic Parameters at 48 Weeks
| Parameter | Placebo | Retatrutide 1 mg | Retatrutide 4 mg | Retatrutide 8 mg | Retatrutide 12 mg |
| Systolic Blood Pressure (mmHg) | -1.9 | -7.2 | -10.5 | -12.6 | -11.9 |
| Diastolic Blood Pressure (mmHg) | -1.5 | -4.6 | -6.9 | -8.0 | -7.6 |
| Triglycerides (mg/dL) | -3.0 | -23.7 | -39.5 | -48.1 | -50.2 |
| LDL Cholesterol (mg/dL) | -2.0 | -10.1 | -15.8 | -19.3 | -18.7 |
| Fasting Glucose (mg/dL) | -1.8 | -6.3 | -9.9 | -11.7 | -11.5 |
| Fasting Insulin (μU/mL) | -0.9 | -2.8 | -4.7 | -6.1 | -6.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the Retatrutide Phase 2 Clinical Trial.
Signaling Pathway of Retatrutide
Caption: Triple-agonist signaling pathway of Retatrutide.
Safety Operating Guide
Navigating the Safe Disposal of Axitirome: A Procedural Guide for Laboratory Professionals
The proper disposal of investigational compounds like Axitirome is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not only a matter of regulatory compliance but also a cornerstone of building trust and ensuring a safe work environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a research setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general best practices for the disposal of pharmaceutical research compounds and information available for structurally similar molecules. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review any available SDS for this compound.
Core Principles for this compound Disposal
The foundational principle for the disposal of research compounds is to prevent their release into the environment.[1] this compound should never be disposed of in household trash, flushed down the toilet, or discharged into sewer systems.[1] The primary and recommended method for the disposal of such chemical waste is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
The first step in proper waste disposal is accurate categorization.[2] Determine if the this compound waste is classified as hazardous. The US Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA) should be consulted to determine if a discarded chemical is classified as hazardous waste.[3]
-
Segregate this compound waste from other laboratory waste streams such as biological waste, sharps, and regular trash.[2][4]
-
-
Container Management:
-
Collect all this compound waste, including unused product and contaminated materials, in a suitable, closed, and properly labeled container.[1]
-
The container should be made of a material compatible with the chemical properties of this compound and should be leak-proof.[4]
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution.[2]
-
-
Storage:
-
Disposal Request and Pickup:
-
Spill Management:
-
In the event of a spill, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Prevent the further spread of the material.[1]
-
Absorb the spill with an inert material and place it into a suitable disposal container.[3]
-
Clean the spill area thoroughly to remove any residual contamination.[7]
-
The collected spill material should be disposed of as this compound waste.[1]
-
-
Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The first rinseate must be collected and disposed of as hazardous waste.[4]
-
After proper rinsing, containers may be offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill, if permitted by local regulations.[1]
-
Quantitative Data and Disposal Recommendations
| Aspect | Recommendation | Regulatory Consideration |
| Primary Disposal Method | Controlled incineration or removal to a licensed chemical destruction facility.[1] | Must comply with all applicable federal, state, and local regulations for pharmaceutical and chemical waste.[1][8] |
| Waste Classification | Determine if it is a hazardous waste according to US EPA guidelines (40 CFR 261.3).[3] | The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste.[8][9] |
| Container Labeling | Clearly label with contents ("this compound"), hazards, and accumulation start date.[2] | Department of Transportation (DOT) regulations may apply to the transport of hazardous waste.[8] |
| Spill Residue | All spill cleanup materials must be collected and disposed of as hazardous waste.[1][3] | Local authorities should be advised if significant spillages cannot be contained.[7] |
| Empty Containers | Triple-rinse with a suitable solvent; the first rinseate is hazardous waste.[4] Subsequent disposal depends on local regulations.[1] | State and local regulations may have specific requirements for empty container disposal.[3] |
This compound Disposal Workflow
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. gzlabfurniture.com [gzlabfurniture.com]
- 3. aksci.com [aksci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. oncologymedinfo.com [oncologymedinfo.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Axitirome
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Axitirome is an investigational drug. A specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on best practices for handling investigational and potentially hazardous pharmaceutical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Immediate Safety and Logistical Information
This guide provides essential procedures for the safe handling, use, and disposal of this compound in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Required PPE | Notes |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Lab coat | Inspect for container integrity. Handle in a designated receiving area. |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields or goggles - Lab coat - Respiratory protection (e.g., N95 respirator or as determined by risk assessment) | Perform in a chemical fume hood or other ventilated enclosure to avoid inhalation of powder. |
| Solution Preparation | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields or goggles - Lab coat | Handle in a chemical fume hood. |
| Administration/Use in Experiments | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Lab coat | Follow specific experimental protocols for additional required PPE. |
| Waste Disposal | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Lab coat | Handle all waste as potentially hazardous. |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended) - Safety glasses or goggles - Lab coat - Respiratory protection (as needed) - Shoe covers (for large spills) | Use a spill kit with appropriate absorbent materials. |
Operational Plans
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a secure, well-ventilated, and clearly labeled area, away from incompatible materials.
-
Follow the storage temperature requirements provided by the supplier.
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, date, and responsible person's initials.
3. Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.
-
For small spills, use a chemical spill kit to absorb the material.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
-
Decontaminate the spill area thoroughly with an appropriate cleaning agent.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be disposed of as hazardous waste.[1][2][3][4]
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Dispose of contaminated needles and syringes in a designated sharps container for hazardous waste.
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.[4]
Emergency Procedures
1. Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Seek medical attention.
2. Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
4. Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
